RGD-4C
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C42H60N14O16S4 |
|---|---|
Peso molecular |
1145.3 g/mol |
Nombre IUPAC |
2-[(1R,4S,7R,12R,15S,18R,21S,27S)-7-[[(2S)-2-aminopropanoyl]amino]-15-benzyl-4-(carboxymethyl)-12-(carboxymethylcarbamoyl)-27-[3-(diaminomethylideneamino)propyl]-3,6,14,17,20,23,26,29-octaoxo-9,10,31,32-tetrathia-2,5,13,16,19,22,25,28-octazabicyclo[16.11.4]tritriacontan-21-yl]acetic acid |
InChI |
InChI=1S/C42H60N14O16S4/c1-19(43)33(64)53-26-16-74-73-15-25(35(66)48-14-32(62)63)54-36(67)22(10-20-6-3-2-4-7-20)51-41(72)28-18-76-75-17-27(56-38(69)24(12-31(60)61)52-40(26)71)39(70)50-21(8-5-9-46-42(44)45)34(65)47-13-29(57)49-23(11-30(58)59)37(68)55-28/h2-4,6-7,19,21-28H,5,8-18,43H2,1H3,(H,47,65)(H,48,66)(H,49,57)(H,50,70)(H,51,72)(H,52,71)(H,53,64)(H,54,67)(H,55,68)(H,56,69)(H,58,59)(H,60,61)(H,62,63)(H4,44,45,46)/t19-,21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |
Clave InChI |
DXIKEERYADAVLF-CFFDDJBSSA-N |
Origen del producto |
United States |
Foundational & Exploratory
RGD-4C Mechanism of Action in Integrin Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of the cyclic peptide RGD-4C in binding to integrin receptors. This compound, a disulfide-cyclized peptide with the sequence ACDCRGDCFCG, has demonstrated significant potential in targeted drug delivery and molecular imaging due to its high affinity and selectivity for specific integrin subtypes. This document details the quantitative binding data, experimental methodologies for studying its interaction with integrins, and the downstream signaling pathways initiated upon binding.
Core Mechanism of this compound and Integrin Binding
The Arginine-Glycine-Aspartic acid (RGD) sequence is a ubiquitous recognition motif found in numerous extracellular matrix (ECM) proteins, such as fibronectin and vitronectin.[1] Integrins, a family of heterodimeric transmembrane receptors composed of α and β subunits, recognize and bind to this RGD motif, mediating cell-matrix adhesion, which is crucial for cellular processes including migration, proliferation, differentiation, and survival.[2][3]
The this compound peptide mimics the natural RGD motif of ECM proteins. Its cyclic structure, constrained by two disulfide bonds, confers a higher binding affinity and increased selectivity for certain integrin subtypes, particularly αvβ3, compared to linear RGD peptides.[1] This enhanced affinity is attributed to the pre-organization of the peptide into a conformation that is favorable for binding to the integrin's RGD-binding pocket, which is located at the interface of the α and β subunits.[2][4] The disulfide bonds also increase the peptide's stability by protecting it from proteolytic degradation.[1] One isomer of this compound, with a 1-4 and 2-3 disulfide bond arrangement, is significantly more potent in binding to αv integrins than the isomer with a 1-3 and 2-4 arrangement.[4]
Quantitative Binding Affinity of this compound
The binding affinity and selectivity of this compound for various integrin subtypes have been quantified using competitive binding assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a ligand in inhibiting the binding of a known radiolabeled or fluorescently-labeled ligand to its receptor. A lower IC50 value indicates a higher binding affinity.
| Integrin Subtype | IC50 (nM) | Ligand Displaced | Cell Line / System | Reference |
| αvβ3 | 8.3 | Biotinylated Vitronectin | Solid-phase assay | [5] |
| αvβ5 | 46 | Biotinylated Vitronectin | Solid-phase assay | [5] |
| αvβ6 | >10,000 | Biotinylated LAP | Solid-phase assay | [5] |
| α5β1 | >10,000 | Biotinylated Fibronectin | Solid-phase assay | [5] |
| αvβ8 | >10,000 | Biotinylated LAP | Solid-phase assay | [5] |
| αIIbβ3 | >10,000 | Biotinylated Fibrinogen | Solid-phase assay | [5] |
| αvβ3 | 379 ± 59 | [125I]echistatin | U87MG cells | [6] |
LAP: Latency-Associated Peptide
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and integrins.
Solid-Phase Integrin Binding Assay
This assay is used to determine the IC50 values of this compound for different integrin subtypes in a cell-free system.
Methodology:
-
Plate Coating: Coat 96-well ELISA plates with the respective extracellular matrix protein ligand for each integrin subtype (e.g., vitronectin for αvβ3 and αvβ5, fibronectin for α5β1) overnight at 4°C.
-
Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in a suitable buffer) for 1 hour at room temperature.
-
Competition Reaction: Add a constant concentration of the soluble integrin heterodimer to each well, along with varying concentrations of the this compound peptide (or other test compounds).
-
Incubation: Incubate the plate for a defined period (e.g., 3 hours) at room temperature to allow for competitive binding.
-
Detection of Bound Integrin: Wash the plates to remove unbound integrins and peptides. Add a primary antibody specific to one of the integrin subunits (e.g., anti-αv or anti-β3).
-
Secondary Antibody and Substrate: After another washing step, add a horseradish peroxidase (HRP)-conjugated secondary antibody. Following incubation and washing, add a colorimetric HRP substrate.
-
Data Analysis: Measure the absorbance at a specific wavelength. The absorbance is inversely proportional to the amount of this compound that has inhibited the binding of the integrin to the coated ligand. Calculate IC50 values by fitting the data to a dose-response curve.
Competitive Radioligand Displacement Assay
This cell-based assay determines the ability of this compound to compete with a radiolabeled ligand for binding to integrins on the cell surface.
Methodology:
-
Cell Culture: Culture cells expressing the integrin of interest (e.g., U87MG human glioblastoma cells, which are high in αvβ3) to a suitable confluency.
-
Cell Preparation: Detach the cells and resuspend them in a binding buffer.
-
Competition Reaction: In a series of tubes, incubate a constant concentration of a radiolabeled ligand (e.g., [125I]echistatin, a potent integrin inhibitor) with the cells in the presence of increasing concentrations of this compound.
-
Incubation: Incubate the mixture at 4°C for a specified time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the cells (with bound radioligand) from the unbound radioligand by centrifugation through an oil cushion.
-
Quantification: Measure the radioactivity in the cell pellet using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Calculate the IC50 value, which is the concentration of this compound that displaces 50% of the specifically bound radioligand.
Cell Adhesion Assay
This assay measures the ability of this compound to inhibit cell adhesion to a substrate coated with an ECM protein.
Methodology:
-
Plate Coating: Coat 96-well plates with an ECM protein like fibronectin or vitronectin.
-
Blocking: Block non-specific binding sites with BSA.
-
Cell Preparation: Harvest cells and resuspend them in serum-free media.
-
Inhibition: Pre-incubate the cells with various concentrations of this compound for a short period.
-
Seeding: Seed the pre-incubated cells onto the coated plates and allow them to adhere for a specific time (e.g., 1-2 hours) at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification of Adherent Cells: Stain the remaining adherent cells with a dye such as crystal violet. Elute the dye and measure the absorbance, which is proportional to the number of adherent cells.
-
Data Analysis: Determine the concentration of this compound that inhibits cell adhesion by 50%.
Flow Cytometry Analysis of this compound Binding
Flow cytometry can be used to directly measure the binding of fluorescently labeled this compound to cells.
Methodology:
-
Labeling: Conjugate this compound with a fluorescent dye (e.g., FITC).
-
Cell Preparation: Prepare a single-cell suspension of the target cells.
-
Staining: Incubate the cells with the fluorescently labeled this compound at 4°C to prevent internalization. Include control groups such as unstained cells and cells incubated with a non-binding control peptide.
-
Washing: Wash the cells to remove unbound peptide.
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Data Analysis: Quantify the mean fluorescence intensity, which corresponds to the amount of this compound bound to the cell surface.
Visualizations: Pathways and Workflows
This compound Binding to Integrin
Caption: this compound binds to the integrin heterodimer via its exposed RGD motif.
Experimental Workflow: Solid-Phase Binding Assay
Caption: Workflow for determining this compound binding affinity using a solid-phase assay.
Integrin-Mediated Downstream Signaling Pathway
Caption: Downstream signaling cascade initiated by this compound binding to integrins.
Downstream Signaling Pathways
The binding of this compound to integrins does not merely serve as a physical anchor; it also initiates a cascade of intracellular signals, a process known as "outside-in" signaling. This signaling regulates a multitude of cellular functions.
Upon ligand binding and integrin clustering, one of the earliest and most critical events is the recruitment and activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.[7][8] FAK is autophosphorylated at tyrosine residue 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[9]
The formation of the FAK-Src complex leads to the phosphorylation of several other proteins within the focal adhesion complex, including paxillin (B1203293) and p130Cas.[1][10] These phosphorylation events create docking sites for adaptor proteins like Grb2, which in turn recruits Son of sevenless (Sos), a guanine (B1146940) nucleotide exchange factor for the small GTPase Ras.[8]
Activation of Ras initiates the mitogen-activated protein kinase (MAPK) cascade, leading to the sequential activation of Raf, MEK, and ERK.[11] Activated ERK can translocate to the nucleus and regulate the activity of transcription factors, thereby influencing gene expression related to cell proliferation, survival, and migration.[12]
In parallel, FAK can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a key regulator of cell survival and apoptosis.[8]
Conclusion
The this compound peptide represents a potent and selective ligand for certain integrin subtypes, most notably αvβ3. Its mechanism of action is centered on the high-affinity binding of its conformationally constrained RGD motif to the integrin receptor. This interaction can be precisely quantified using a variety of in vitro and cell-based assays. The binding event triggers a complex network of downstream signaling pathways, primarily orchestrated by FAK and Src, which ultimately dictate critical cellular behaviors. A thorough understanding of this mechanism is paramount for the rational design and development of this compound-based therapeutics and diagnostics for a range of diseases, including cancer.
References
- 1. Focal adhesion kinase in integrin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. RGD and other recognition sequences for integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solution structures and integrin binding activities of an RGD peptide with two isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of focal adhesion kinase in integrin signaling. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. imrpress.com [imrpress.com]
- 10. Integrin-mediated Activation of Focal Adhesion Kinase Is Required for Signaling to Jun NH2-terminal Kinase and Progression through the G1 Phase of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Disulfide Bonds of RGD-4C: A Technical Guide to Structure, Analysis, and Signaling
For Researchers, Scientists, and Drug Development Professionals
The cyclic peptide RGD-4C, with the amino acid sequence ACDCRGDCFCG, is a potent and selective ligand for αvβ3 and αvβ5 integrins. Its constrained structure, enforced by two disulfide bonds, is critical for its high affinity and biological activity, making it a valuable tool in cancer research, angiogenesis studies, and as a targeting moiety for drug delivery. This technical guide provides an in-depth exploration of the disulfide bond isomers of this compound, the experimental methodologies for their characterization, and the intracellular signaling pathways activated upon integrin binding.
Disulfide Bond Connectivity in this compound
This compound possesses four cysteine residues, allowing for the formation of two disulfide bonds and resulting in three possible isomers. However, extensive research has identified two predominant, naturally occurring configurations with distinct biological activities. The disulfide connectivity is numbered based on the position of the cysteine residues in the peptide sequence: Cys1, Cys2, Cys3, and Cys4 correspond to positions 2, 4, 8, and 10 of the ACDCRGDCFCG sequence, respectively.
The two primary disulfide bond isomers are:
-
This compound Isomer A (1-4, 2-3): This isomer features disulfide bonds between the first and fourth cysteine residues (Cys1-Cys4) and between the second and third cysteine residues (Cys2-Cys3). This (1-4, 2-3) arrangement is the most biologically active form, exhibiting high affinity for αvβ3 and αvβ5 integrins.
-
This compound Isomer B (1-3, 2-4): In this configuration, the disulfide linkages are between the first and third cysteines (Cys1-Cys3) and the second and fourth cysteines (Cys2-Cys4). The (1-3, 2-4) isomer is significantly less potent in integrin binding compared to Isomer A.
A third possible isomer with a (1-2, 3-4) connectivity is generally not observed or is present in negligible amounts during synthesis and folding. The structural rigidity conferred by the specific disulfide bridging in Isomer A presents the central Arg-Gly-Asp (RGD) motif in an optimal conformation for recognition and binding by the integrin receptor.
Quantitative Data on this compound Isomers
The biological activity of the this compound isomers is most commonly quantified by their ability to inhibit the binding of a natural ligand (like vitronectin or echistatin) to integrins, expressed as the half-maximal inhibitory concentration (IC50).
| Isomer | Disulfide Connectivity | Target Integrin | IC50 (nM) | Relative Potency | Reference |
| This compound Isomer A | (1-4, 2-3) | αvβ3 | ~8.3 | High | [1] |
| This compound Isomer B | (1-3, 2-4) | αvβ3 | ~83 | ~10-fold lower than Isomer A | [2] |
| This compound Isomer A | (1-4, 2-3) | αvβ5 | ~46 | High | [1] |
Table 1: Comparative inhibitory activity of this compound disulfide isomers on integrin binding.
Experimental Protocols
The determination of the disulfide bond pattern and the three-dimensional structure of this compound isomers relies on a combination of peptide synthesis, chromatographic separation, and spectroscopic analysis.
Peptide Synthesis and Oxidative Folding
Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS) of Linear this compound
-
Resin Preparation: Start with a suitable solid support, such as a Rink Amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin. For each cycle, perform Fmoc deprotection using a 20% piperidine (B6355638) solution in DMF. The coupling of the next amino acid is achieved using an activating agent such as HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the linear peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS).
-
Purification of Linear Peptide: Precipitate the crude linear peptide in cold diethyl ether, and purify it using reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol: Oxidative Folding to Form Disulfide Isomers
-
Dissolution: Dissolve the purified linear peptide in a suitable buffer, such as an ammonium (B1175870) bicarbonate solution, at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation.
-
Oxidation: Allow the disulfide bonds to form by air oxidation, typically by stirring the solution open to the atmosphere for 24-48 hours. The pH of the solution can influence the rate of oxidation and the ratio of isomers formed.
-
Monitoring: Monitor the progress of the reaction by RP-HPLC and mass spectrometry to observe the disappearance of the reduced peptide and the appearance of the oxidized isomers.
Purification of Disulfide Isomers
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: Use a C18 reversed-phase column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile (B52724).
-
-
Gradient: Apply a linear gradient of increasing acetonitrile concentration (e.g., 5% to 60% Solvent B over 30 minutes) to separate the different disulfide isomers based on their hydrophobicity.
-
Detection and Collection: Monitor the elution profile at a wavelength of 214 nm and collect the fractions corresponding to the different peaks.
-
Analysis: Analyze the collected fractions by mass spectrometry to confirm the molecular weight of the oxidized peptide.
Disulfide Bond Determination and Structural Analysis
Protocol: Mass Spectrometry for Disulfide Bond Mapping
-
Sample Preparation: Take an aliquot of the purified this compound isomer.
-
Enzymatic Digestion (Non-reducing vs. Reducing):
-
Non-reducing: Digest the peptide with a protease (e.g., trypsin) under non-reducing conditions to keep the disulfide bonds intact.
-
Reducing: In a parallel experiment, reduce the disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT) and then alkylate the free thiols with iodoacetamide (B48618) before enzymatic digestion.
-
-
LC-MS/MS Analysis: Analyze the digests by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the mass spectra from the non-reduced and reduced samples. In the non-reduced sample, the disulfide-linked peptides will appear as a single species with a higher mass. In the reduced and alkylated sample, these will appear as two separate, modified peptides. The masses of the parent ions and their fragmentation patterns will reveal which cysteine residues were linked.
Protocol: 2D NMR Spectroscopy for 3D Structure Determination
-
Sample Preparation: Dissolve the purified this compound isomer in a suitable solvent (e.g., H2O/D2O mixture) to a concentration of 1-5 mM.
-
NMR Data Acquisition: Acquire a series of two-dimensional NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides distance constraints for structure calculation.
-
-
Resonance Assignment: Assign all the proton resonances to their respective amino acid residues in the peptide sequence.
-
Structure Calculation: Use the distance constraints derived from the NOESY spectra to calculate a family of 3D structures that are consistent with the experimental data. The final structure will reveal the proximity of the cysteine side chains, confirming the disulfide bond connectivity.
Signaling Pathways and Experimental Workflows
Upon binding to αvβ3 integrins, this compound triggers a cascade of intracellular signaling events that regulate cell adhesion, migration, proliferation, and survival. The following diagrams illustrate the key signaling pathways and experimental workflows.
Signaling Pathway Description:
The binding of this compound to integrin αvβ3 initiates a complex intracellular signaling network. A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). This creates a docking site for the Src-homology 2 (SH2) domain of the Src family of tyrosine kinases. The resulting FAK/Src complex phosphorylates various downstream targets.
Notably, two parallel pathways can lead to the activation of the Ras-ERK/MAPK cascade:
-
FAK-dependent pathway: The FAK/Src complex can phosphorylate adapter proteins like Grb2, which then recruits Sos (a guanine (B1146940) nucleotide exchange factor) to activate Ras.
-
Shc-dependent pathway: Integrin engagement can also lead to the phosphorylation of the adapter protein Shc, which can independently recruit the Grb2-Sos complex to activate Ras.
Activated Ras then initiates the MAPK cascade (Raf-MEK-ERK), leading to the phosphorylation of ERK. Activated ERK translocates to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and migration.
In parallel, activated FAK can also recruit and activate Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. There is also evidence for Ras-mediated activation of PI3K, indicating significant crosstalk between these signaling arms.
References
RGD-4C's Binding Affinity for αvβ3 vs. αvβ5 Integrins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the cyclic peptide RGD-4C, also known as Cilengitide, for two key integrin subtypes: αvβ3 and αvβ5. A comprehensive understanding of this differential affinity is critical for the development of targeted therapeutics in areas such as oncology and angiogenesis. This document outlines quantitative binding data, detailed experimental methodologies, and the distinct downstream signaling pathways initiated by these integrins.
Quantitative Binding Affinity Data
The binding affinity of this compound (Cilengitide) for αvβ3 and αvβ5 integrins has been determined using various experimental setups, leading to a range of inhibitory concentration (IC50) values. The following tables summarize the reported quantitative data, offering a comparative view of the peptide's potency and selectivity.
Table 1: Comparative IC50 Values of this compound for αvβ3 and αvβ5 Integrins
| Ligand | Integrin Subtype | IC50 (nM) | Reference |
| This compound | αvβ3 | 8.3 | [1] |
| This compound | αvβ5 | 46 | [1] |
Table 2: Comparative IC50 Values of Cilengitide (EMD 121974) for αvβ3 and αvβ5 Integrins
| Ligand | Integrin Subtype | IC50 (nM) | Reference |
| Cilengitide | αvβ3 | 0.61 | [2] |
| Cilengitide | αvβ5 | 8.4 | [2] |
Table 3: Inhibition of Vitronectin Binding by Cilengitide
| Ligand | Integrin Subtype | IC50 (nM) | Reference |
| Cilengitide | αvβ3 | 4 | [2][3] |
| Cilengitide | αvβ5 | 79 | [2][3] |
The data consistently demonstrates that this compound/Cilengitide exhibits a higher binding affinity for the αvβ3 integrin over the αvβ5 integrin, as indicated by the lower IC50 values. This preferential binding is a key characteristic influencing its biological activity and therapeutic potential.
Experimental Protocols
The determination of the binding affinities presented above relies on established and robust experimental methodologies. The following sections detail the typical protocols for two common assays.
Solid-Phase Binding Assay (ELISA-like)
This assay quantifies the ability of a test compound (e.g., this compound) to compete with a known ligand for binding to purified, immobilized integrin receptors.
Methodology:
-
Plate Coating: High-binding microtiter plates are coated with purified human αvβ3 or αvβ5 integrin receptors and incubated overnight at 4°C.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Competition Reaction: A fixed concentration of a biotinylated ligand that binds to the integrin (e.g., biotinylated vitronectin or a high-affinity biotinylated RGD peptide) is mixed with serial dilutions of the unlabeled test compound (this compound).
-
Incubation: The mixture is added to the integrin-coated wells and incubated to allow for competitive binding to occur.
-
Detection: The wells are washed to remove unbound reagents. Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotinylated ligand.
-
Signal Generation: After another washing step, a chromogenic HRP substrate is added. The enzyme catalyzes a color change, which is proportional to the amount of biotinylated ligand bound to the integrin.
-
Data Analysis: The absorbance is read using a microplate reader. The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the binding of the biotinylated ligand.
Cell-Based Displacement Assay
This method assesses the binding affinity of a compound on cells that naturally or recombinantly express the target integrins.
Methodology:
-
Cell Culture: Cells expressing high levels of αvβ3 or αvβ5 integrins (e.g., U87MG human glioblastoma cells) are cultured to an appropriate density.
-
Radioligand Preparation: A known integrin-specific ligand, such as echistatin, is labeled with a radioisotope (e.g., [¹²⁵I]echistatin).
-
Competition Assay: The cells are incubated with a fixed concentration of the radioligand in the presence of increasing concentrations of the non-labeled competitor (this compound).
-
Equilibrium Binding: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The cells are washed to remove the unbound radioligand.
-
Quantification: The amount of radioactivity bound to the cells is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that displaces 50% of the specifically bound radioligand, is determined using non-linear regression analysis.[4]
Signaling Pathways and Visualization
The binding of ligands to αvβ3 and αvβ5 integrins initiates distinct downstream signaling cascades, leading to different cellular responses. These differences are crucial for understanding the specific biological effects of this compound.
Comparative Signaling of αvβ3 and αvβ5 Integrins
Upon ligand binding, both αvβ3 and αvβ5 can activate the Ras/Raf/MEK/Erk pathway; however, the upstream mediators and the ultimate cellular outcomes can differ.[5] The αvβ3 pathway often involves p21-activated kinase (PAK), while the αvβ5 pathway can proceed through Src kinase and focal adhesion kinase (FAK).[5] Furthermore, αvβ3 signaling can activate Raf on tyrosines 340/341, leading to MEK1-dependent protection from extrinsic apoptosis, whereas αvβ5 signaling can activate Raf on serines 338/339, protecting cells from the intrinsic apoptosis pathway.[5]
References
- 1. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cilengitide is a Selective Integrin Inhibitor for αvβ3 and αvβ5 Receptor | MedChemExpress [medchemexpress.eu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. αv Integrins in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of the RGD-4C Peptide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Arg-Gly-Asp (RGD) peptide sequence is a cornerstone of cell adhesion research, mediating the interaction between the extracellular matrix and cell surface integrins. The development of synthetic RGD peptides has opened new avenues for targeted drug delivery, cancer therapy, and angiogenesis research. Among these, the bicyclic peptide RGD-4C, with the sequence ACDCRGDCFCG, has emerged as a particularly potent and selective ligand for αv-series integrins. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of the this compound peptide, including detailed experimental protocols and a summary of its biological activity.
Discovery and Characterization
The this compound peptide was first identified and isolated from a phage-displayed peptide library for its high binding affinity to αvβ3 and αvβ5 integrins.[1][2] Unlike its linear counterparts, the cyclic nature of this compound, enforced by two disulfide bonds, confers significant conformational rigidity. This rigidity enhances its binding affinity and selectivity for specific integrin subtypes.
The peptide with the sequence ACDCRGDCFCG can exist as two primary isomers depending on the disulfide bond connectivity. The more biologically active isomer, often referred to as RGD-A, has disulfide bridges between the first and fourth cysteine residues (Cys2-Cys10) and the second and third cysteine residues (Cys4-Cys8).[1][2][3] A second isomer, RGD-B, with a Cys2-Cys8 and Cys4-Cys10 disulfide bond arrangement, has also been characterized and generally exhibits lower binding affinity to αv integrins.[1][2]
Synthesis of this compound Peptide
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) followed by on-resin cyclization to form the disulfide bridges.
Solid-Phase Peptide Synthesis (SPPS)
A detailed protocol for the manual or automated synthesis of the linear this compound precursor is outlined below.
Materials:
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH)
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (Fmoc-Gly-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-Cys(Trt)-OH, Fmoc-Phe-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Cys(Trt)-OH, and Fmoc-Ala-OH.
-
Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group using 20% piperidine in DMF.
On-Resin Cyclization (Disulfide Bridge Formation)
Materials:
-
Oxidizing agent: Thallium (III) trifluoroacetate (B77799) or Iodine (I2) in DMF
-
Solvents: DMF, DCM
-
Ellman's Reagent (DTNB) for monitoring free thiols
Protocol:
-
Side-Chain Deprotection of Cysteine: Selectively remove the trityl (Trt) protecting groups from the four cysteine residues by treating the peptide-resin with a solution of TFA/TIS/DCM (1:5:94) for 2 hours.
-
Washing: Thoroughly wash the resin with DCM and DMF.
-
Monitoring Free Thiols (Ellman's Test): Before proceeding with oxidation, confirm the presence of free thiol groups using Ellman's test. A positive test (yellow color) indicates successful deprotection.
-
Oxidation/Cyclization:
-
Suspend the resin in DMF.
-
Add a solution of the oxidizing agent (e.g., I2 in DMF) dropwise until a persistent yellow color is observed.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring Cyclization: Periodically take a small sample of the resin and perform Ellman's test. The disappearance of the yellow color indicates the completion of disulfide bond formation.
-
Washing: Once the reaction is complete, wash the resin extensively with DMF and DCM.
Cleavage and Purification
Protocol:
-
Cleavage: Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical HPLC.
Quantitative Data: Integrin Binding Affinity
The binding affinity of this compound and its isomers to various integrins is a critical measure of its biological activity. The following table summarizes reported IC50 values.
| Peptide Isomer | Integrin Subtype | IC50 (nM) | Reference |
| This compound (Isomer A) | αvβ3 | 8.3 | [4] |
| This compound (Isomer A) | αvβ5 | 46 | [4] |
| This compound (Isomer B) | αvβ3 | ~10-fold less potent than Isomer A | [1][2] |
| This compound (unspecified) | αvβ3 | 247 ± 32 | [5] |
| This compound (unspecified) | αvβ3 | 379 ± 59 | [5] |
Experimental Protocols
Competitive Integrin Binding Assay (ELISA)
This protocol describes a competitive ELISA to determine the IC50 of this compound for a specific integrin.
Materials:
-
Purified integrin (e.g., αvβ3)
-
Biotinylated standard RGD peptide (e.g., biotinylated c(RGDfK))
-
This compound peptide (unlabeled competitor)
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with the purified integrin solution in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the this compound peptide.
-
Add a fixed concentration of the biotinylated standard RGD peptide to all wells (except blanks).
-
Add the different concentrations of this compound to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Detection:
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Add stop solution to quench the reaction.
-
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the log concentration of this compound to determine the IC50 value.
Cell Adhesion Assay
This assay measures the ability of this compound to inhibit cell adhesion to an integrin ligand-coated surface.
Materials:
-
Integrin-expressing cells (e.g., U87MG human glioblastoma cells)
-
Extracellular matrix protein (e.g., vitronectin or fibronectin)
-
This compound peptide
-
96-well tissue culture plates
-
Cell culture medium
-
Crystal violet staining solution
-
Microscope
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with the extracellular matrix protein overnight at 4°C.
-
Blocking: Block the wells with 1% BSA in PBS for 1 hour.
-
Cell Preparation: Harvest and resuspend the cells in serum-free medium.
-
Inhibition: Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Seeding: Seed the pre-incubated cells onto the coated plate and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with methanol (B129727) and stain with crystal violet solution.
-
Quantification: Elute the crystal violet with a solubilization buffer and measure the absorbance at 570 nm, or count the number of adherent cells in representative fields using a microscope.
In Vivo Tumor Targeting Study
This protocol outlines a general procedure for evaluating the tumor-targeting ability of radiolabeled this compound in a mouse xenograft model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with U87MG xenografts)
-
Radiolabeled this compound (e.g., with 64Cu or 18F)
-
Imaging system (e.g., PET/CT scanner)
-
Anesthesia
Protocol:
-
Radiolabeling: Synthesize and purify the radiolabeled this compound peptide.
-
Animal Preparation: Anesthetize the tumor-bearing mice.
-
Injection: Inject the radiolabeled this compound intravenously via the tail vein.
-
Imaging: Perform dynamic or static PET/CT scans at various time points post-injection (e.g., 1, 4, and 24 hours).
-
Biodistribution (Optional): At the final time point, euthanize the mice and harvest major organs and the tumor. Measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Blocking Study (for specificity): Co-inject a group of animals with an excess of unlabeled this compound to demonstrate that the tumor uptake of the radiolabeled peptide is receptor-mediated.
Signaling Pathways and Visualizations
Binding of this compound to integrins on the cell surface triggers "outside-in" signaling cascades that regulate various cellular processes, including adhesion, migration, proliferation, and survival. A key event in this pathway is the recruitment and activation of Focal Adhesion Kinase (FAK).
Caption: this compound mediated integrin signaling pathway.
The binding of this compound to integrins leads to the clustering of integrin receptors and the recruitment of FAK to the cell membrane. This proximity facilitates the autophosphorylation of FAK at Tyr397, creating a binding site for the SH2 domain of Src family kinases. Subsequent phosphorylation events lead to the activation of downstream signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Solution structures and integrin binding activities of an RGD peptide with two isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a fusion protein of RGD4C and the β-lactamase variant for antibody-directed enzyme prodrug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct biophysical mechanisms of focal adhesion kinase mechanoactivation by different extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Inhibited effect of an RGD peptide hydrogel on the expression of β1-integrin, FAK, and Akt in Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RGD peptides confer survival to hepatocytes via the beta1-integrin-ILK-pAkt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Focal Adhesion Kinase Mediates the Integrin Signaling Requirement for Growth Factor Activation of Map Kinase - PMC [pmc.ncbi.nlm.nih.gov]
RGD-4C as a Ligand for Targeted Therapy: A Technical Guide
Introduction
The quest for therapeutic agents that can selectively target cancer cells while sparing healthy tissue is a central goal in modern oncology. A promising strategy involves leveraging the unique molecular landscape of tumors, particularly the overexpression of certain cell surface receptors. Among these, integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, have emerged as key targets.[1][2] The arginine-glycine-aspartic acid (RGD) tripeptide sequence is the principal recognition motif for many integrins and is found in various extracellular matrix proteins.[1][2]
This guide focuses on RGD-4C (ACDCRGDCFCG), a cyclic RGD peptide variant, which has been extensively investigated as a high-affinity ligand for targeted drug delivery, tumor imaging, and direct anti-tumor therapy.[3][4] Its constrained, bicyclic structure confers enhanced stability and binding affinity for several integrin subtypes that are crucial in tumor progression, angiogenesis, and metastasis, such as αvβ3, αvβ5, and α5β1.[1][5][6] We will explore the structure, mechanism, applications, and experimental validation of this compound in targeted cancer therapy.
This compound: Structure and Integrin Binding
This compound is a synthetic peptide with the amino acid sequence Ala-Cys-Asp-Cys-Arg-Gly-Asp-Cys-Phe-Cys-Gly.[6] Its key feature is the presence of four cysteine residues that form two intramolecular disulfide bonds (C2-C10 and C4-C8).[6][7] This bicyclic conformation rigidly constrains the central RGD motif, leading to a significant increase in binding affinity and selectivity for specific integrin receptors compared to linear RGD peptides.[1][6] This structural rigidity also enhances its stability by preventing degradation.[1]
This compound is known to bind with high affinity to several integrins that are overexpressed on tumor cells and angiogenic endothelial cells, making it an excellent candidate for targeted therapies.[5][6] It recognizes αvβ3 with high affinity and, to a lesser extent, αvβ5, α5β1, and αvβ6.[5] The affinity of this compound and its conjugates is typically determined through competitive binding assays.
Mechanism of Action: Integrin-Mediated Targeting
The therapeutic principle of this compound lies in its ability to function as a homing device, directing conjugated therapeutic or imaging agents to tissues expressing high levels of its target integrins. This process involves several key steps:
-
Systemic Administration : The this compound conjugate is introduced into the bloodstream.
-
Tumor Homing : The this compound ligand selectively binds to integrins (e.g., αvβ3) that are highly expressed on the surface of tumor cells and the endothelial cells of the tumor neovasculature.[8]
-
Internalization : Upon binding, the integrin-ligand complex can be internalized by the cell through receptor-mediated endocytosis.[2][9]
-
Payload Release : Once inside the cell, the therapeutic payload (e.g., a cytotoxic drug, toxin, or nanoparticle) is released, exerting its effect locally.[10]
This targeted delivery mechanism increases the drug concentration at the tumor site, enhancing therapeutic efficacy while minimizing systemic toxicity and side effects on healthy tissues.[11][12]
Figure 1: Mechanism of this compound mediated targeted drug delivery.
Applications and Quantitative Data
This compound has been successfully conjugated to a variety of therapeutic agents, including cytokines, toxins, chemotherapeutics, and nanoparticles.
Fusion Proteins (Cytokines and Toxins)
Fusing this compound to proteins like Tumor Necrosis Factor-α (TNF) or saporin (a ribosome-inactivating protein) creates potent, targeted biologics.
-
RGD4C-TNF : This fusion protein delivers the highly toxic cytokine TNF directly to the tumor site.[13] It retains the cytotoxic activity of TNF and the integrin-binding specificity of this compound.[13] In vivo studies showed that ⁶⁴Cu-labeled RGD4C-TNF accumulates significantly more in integrin-positive tumors (U87MG, MDA-MB-435) than in integrin-negative tumors (C6).[13] Therapeutically, RGD4C-TNF was markedly more effective at inhibiting tumor growth than non-targeted TNF.[13]
-
RGD-SAP : This recombinant protein fuses this compound to saporin. The this compound moiety enhances the cytotoxic activity of saporin against various tumor cell lines in a manner dependent on their αv-integrin expression levels.[5] In mouse models of bladder cancer, RGD-SAP reduced tumor growth and prolonged survival.[5]
Chemotherapy Conjugates
Directly linking chemotherapeutics like doxorubicin (B1662922) to this compound can improve their therapeutic index.
-
Doxo-RGD4C : This conjugate demonstrated improved inhibition of tumor growth and pulmonary metastases compared to free doxorubicin in a mouse breast cancer model (MDA-MB-435), with reduced toxicity to the liver and heart.[10] The mechanism involves targeting both the tumor cells and the angiogenic endothelial cells.[10]
Nanoparticle-Based Delivery
This compound is widely used to functionalize the surface of nanoparticles (e.g., liposomes, gold nanoparticles, albumin nanoparticles) to enhance their delivery to tumors.[9][14][15]
-
RGD-Doxorubicin-Nanoparticles : In tumor-bearing mice, RGD-targeted nanoparticles loaded with doxorubicin showed significant accumulation in the tumor, peaking at 48 hours post-injection.[14][16]
Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating this compound conjugates.
Table 1: Integrin Binding Affinity (IC₅₀ Values)
| Compound | Cell Line | Radioligand | IC₅₀ (nmol/L) | Reference |
|---|---|---|---|---|
| This compound Peptide | U87MG | [¹²⁵I]echistatin | 379 ± 59 | [13] |
| RGD4C-TNF | U87MG | [¹²⁵I]echistatin | 247 ± 32 | [13] |
| RGD-Doxsaliform | MDA-MB-435 | - | 5 - 10 |[10] |
Note: IC₅₀ values can vary significantly based on the cell line and radioligand used in the assay.[17]
Table 2: In Vivo Tumor Growth Inhibition
| Treatment | Tumor Model | Dosage | Outcome | Reference |
|---|---|---|---|---|
| RGD4C-TNF | MDA-MB-435 | 0.25 mg/kg, i.v., daily for 5 days | Significantly greater tumor volume reduction compared to TNF alone. | [13] |
| RGD-SAP | Syngeneic Bladder Cancer | Dose-dependent | Significantly reduced tumor growth. | [5] |
| Doxo-RGD4C | MDA-MB-435 | - | Improved inhibition of tumor growth and metastases vs. free doxorubicin. |[10] |
Table 3: Biodistribution of this compound Conjugates
| Agent | Tumor Model | % Injected Dose/g in Tumor | Time Point | Reference |
|---|---|---|---|---|
| ⁶⁴Cu-DOTA-RGD4C-TNF | U87MG | ~5% | 18 h | [13] |
| ⁶⁴Cu-DOTA-RGD4C-TNF | MDA-MB-435 | ~3.5% | 18 h | [13] |
| RGD-Doxorubicin NP | - | 1.8% of administered dose | 48 h |[14][16] |
This compound Mediated Signaling Pathways
Integrin binding is not a passive event; it triggers intracellular signaling cascades that regulate cell survival, proliferation, migration, and invasion.[2] By binding to integrins like αvβ3, this compound can modulate these pathways. The binding often leads to the clustering of integrins and the recruitment of signaling proteins to form focal adhesions. This can activate key kinases such as Focal Adhesion Kinase (FAK) and Src family kinases, which in turn can initiate downstream pathways like the PI3K/Akt (survival) and MAPK/ERK (proliferation) pathways.[18] In the context of targeted therapy, this can have a dual effect: the delivered payload can kill the cell, while the ligand itself might interfere with native integrin signaling, potentially inhibiting angiogenesis and metastasis.[2][18]
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tumor Targeting via Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Characterization of a fusion protein of RGD4C and the β-lactamase variant for antibody-directed enzyme prodrug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting integrins with RGD-conjugated gold nanoparticles in radiotherapy decreases the invasive activity of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrin Targeted Delivery of Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | RGD-based self-assembling nanodrugs for improved tumor therapy [frontiersin.org]
- 12. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Pharmacokinetics and biodistribution of RGD-targeted doxorubicin-loaded nanoparticles in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RGD-conjugated albumin nanoparticles as a novel delivery vehicle in pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
RGD-4C and its Role in Angiogenesis Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. A key family of cell surface receptors that mediate the interactions between cells and the extracellular matrix (ECM) during angiogenesis are the integrins. The arginine-glycine-aspartic acid (RGD) sequence is a primary recognition motif for many integrins. RGD-4C, a cyclic peptide with the sequence ACDCRGDCFCG, has emerged as a potent and selective ligand for αv-integrins, particularly αvβ3 and αvβ5, which are highly expressed on activated endothelial cells and various tumor cells.[1][2] This technical guide provides an in-depth overview of the role of this compound in modulating angiogenesis signaling pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
This compound: Structure and Integrin Selectivity
This compound is a bicyclic peptide containing two disulfide bonds, which constrains the RGD motif into a conformation that confers high affinity and selectivity for specific integrin subtypes.[3] This structural rigidity is crucial for its enhanced potency compared to linear RGD peptides.[4] The primary targets of this compound are the αvβ3 and αvβ5 integrins, which play pivotal roles in endothelial cell adhesion, migration, and survival during angiogenesis.[3][5]
Quantitative Data: Integrin Binding Affinity of this compound
The binding affinity of this compound to various integrins has been quantified using competitive displacement assays. The IC50 values, representing the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand, are summarized below.
| Ligand | Integrin Subtype | Cell Line | IC50 (nM) | Reference |
| This compound | αvβ3 | U87MG (human glioblastoma) | 379 ± 59 | [6] |
| This compound | αvβ3 | Isolated | 8.3 | [7] |
| This compound | αvβ5 | Isolated | 46 | [7] |
| This compound-TNF | αvβ3 | U87MG (human glioblastoma) | 247 ± 32 | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-angiogenic effects by competitively inhibiting the binding of ECM proteins like vitronectin to αvβ3 and αvβ5 integrins on endothelial cells. This disruption of cell-matrix interactions triggers a cascade of intracellular signaling events that ultimately inhibit angiogenesis.
The Focal Adhesion Kinase (FAK) Pathway
The binding of integrins to the ECM leads to the recruitment and activation of Focal Adhesion Kinase (FAK), a key regulator of cell migration, proliferation, and survival. This compound, by blocking integrin-ECM binding, prevents the autophosphorylation of FAK at tyrosine 397 (Y397). This, in turn, inhibits the recruitment of Src family kinases and the subsequent activation of downstream signaling molecules, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[2] The inhibition of the FAK/Akt pathway in endothelial cells leads to decreased cell survival and can induce apoptosis, a process known as anoikis.
Crosstalk with VEGF Signaling
Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that signals through its receptor, VEGFR2. There is significant crosstalk between integrin and VEGF signaling pathways. αvβ3 integrin can form a complex with VEGFR2, and this association is crucial for maximal VEGF-induced angiogenesis.[8] this compound, by binding to αvβ3, can disrupt this complex, thereby attenuating VEGFR2 signaling. This leads to reduced activation of downstream effectors like phospholipase C-γ (PLC-γ) and protein kinase C (PKC), which are involved in endothelial cell proliferation and migration.
Experimental Protocols for Assessing this compound Activity
A variety of in vitro assays are used to evaluate the anti-angiogenic effects of this compound. Below are detailed methodologies for key experiments.
Cell Viability and Proliferation Assay
This assay determines the effect of this compound on the viability and proliferation of endothelial cells.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Method:
-
Seed HUVECs in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control.
-
Incubate the cells for 24-72 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of this compound to inhibit endothelial cell migration towards a chemoattractant.
-
Apparatus: Boyden chamber with a porous membrane (e.g., 8 µm pore size) coated with an ECM protein like fibronectin or vitronectin.
-
Method:
-
Place medium containing a chemoattractant (e.g., VEGF or FGF-2) in the lower chamber.
-
Resuspend HUVECs in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Add the cell suspension to the upper chamber.
-
Incubate for 4-6 hours to allow cell migration.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
-
Substrate: Matrigel, a basement membrane extract.
-
Method:
-
Coat the wells of a 96-well plate with Matrigel and allow it to polymerize.
-
Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of this compound or a vehicle control.
-
Incubate for 6-18 hours.
-
Visualize the formation of tube-like structures using a phase-contrast microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Summary of Quantitative Effects of this compound on Angiogenesis
The following table summarizes the observed effects of this compound in various in vitro angiogenesis models.
| Assay | Cell Line | This compound Concentration | Observed Effect | Reference |
| Cell Adhesion | HUVECs | 500 µg/mL (RGDS) | 61-84% inhibition on fibronectin and vitronectin | [9] |
| Cell Proliferation | BAE cells | 2.5-10 µg/mL | Inhibition of proliferation | [2] |
| Tumor Growth (in vivo) | B16F10 mouse melanoma | 9.11 mg/kg | Inhibition of tumor growth | [2] |
| VEGF Gene Expression (RGD-conjugated polymer) | MCF7 and PANC-1 cells | N/A | 51-71% decrease in VEGF expression | [10] |
Conclusion
This compound is a potent and selective antagonist of αvβ3 and αvβ5 integrins, making it a valuable tool for studying and inhibiting angiogenesis. Its mechanism of action involves the disruption of crucial cell-matrix interactions, leading to the inhibition of key signaling pathways such as the FAK/Akt and the attenuation of VEGF-mediated signaling. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and related compounds in angiogenesis-dependent diseases. The continued exploration of this compound's role in the intricate network of angiogenesis signaling will undoubtedly pave the way for novel anti-angiogenic therapies.
References
- 1. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Solution structures and integrin binding activities of an RGD peptide with two isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 5. Inhibition of the alpha-ν integrins with a cyclic RGD peptide impairs angiogenesis, growth and metastasis of solid tumours in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validate User [ashpublications.org]
- 10. Tumor targeting RGD conjugated bio-reducible polymer for VEGF siRNA expressing plasmid delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Basic Properties and Molecular Weight of RGD-4C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of the synthetic peptide RGD-4C, a molecule of significant interest in cancer research and drug development. This compound is a double cyclic peptide designed to exhibit high affinity and selectivity for αvβ3 and αvβ5 integrins, which are overexpressed in various tumor vasculatures. This document details its chemical structure, molecular weight, and key biophysical characteristics. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and characterization, along with methodologies for assessing its biological activity through integrin binding and cell viability assays. The guide also elucidates the primary signaling pathway initiated upon this compound binding to its integrin receptors, providing a foundation for understanding its mechanism of action and for the development of targeted therapeutics.
Core Properties of this compound
This compound is a synthetic, double cyclic peptide renowned for its potent and selective binding to αvβ3 and αvβ5 integrins.[1] Its structure is engineered to mimic the RGD (Arginine-Glycine-Aspartic acid) motif found in extracellular matrix proteins like fibronectin, which is a primary recognition site for integrins. The cyclic nature of this compound confers significant advantages over its linear counterparts, including enhanced stability against proteolytic degradation and a constrained conformation that favors high-affinity receptor binding.
Chemical Structure and Molecular Formula
The amino acid sequence of this compound is Ala-Cys-Asp-Cys-Arg-Gly-Asp-Cys-Phe-Cys-Gly, represented by the one-letter code ACDCRGDCFCG. A key structural feature of this compound is the presence of two disulfide bridges, which create its bicyclic structure. These bonds are formed between the cysteine residues at positions 2 and 10 (Cys2-Cys10) and positions 4 and 8 (Cys4-Cys8). This specific disulfide connectivity is crucial for its high affinity for αv integrins.
The molecular formula for this compound is C42H64N14O16S4.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound:
| Property | Value | Reference(s) |
| Amino Acid Sequence | ACDCRGDCFCG | [1] |
| Molecular Formula | C42H64N14O16S4 | |
| Molecular Weight | 1145.3 g/mol (average) | |
| Appearance | Lyophilized white powder | |
| Purity (by HPLC) | ≥95% | |
| Solubility | Soluble in water | |
| Storage Conditions | Lyophilized: -20°C; Reconstituted: -20°C or lower |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, characterization, and biological evaluation of this compound.
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of the linear this compound precursor is performed using an automated peptide synthesizer following the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane), Isopropanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v)
-
Ether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine (B1666218) by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, isopropanol, and DCM.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) and HBTU in DMF. Add DIPEA to activate the amino acid and add the mixture to the resin. Allow the coupling reaction to proceed for 2 hours at room temperature.
-
Washing: Wash the resin with DMF, isopropanol, and DCM to remove excess reagents and by-products.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Phe, Cys(Trt), Asp(OtBu), Gly, Arg(Pbf), Cys(Trt), Asp(OtBu), Cys(Trt), Ala).
-
Cleavage and Deprotection: After the final amino acid coupling, wash the resin and dry it under vacuum. Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Collection: Precipitate the crude linear peptide by adding cold ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.
Cyclization of this compound through Air Oxidation
The formation of the two disulfide bridges in this compound is achieved by air oxidation of the linear peptide in a dilute aqueous solution.
Materials:
-
Crude linear this compound peptide
-
Ammonium (B1175870) bicarbonate buffer (0.1 M, pH 8.0)
-
Glacial acetic acid
Procedure:
-
Dissolution: Dissolve the crude linear peptide in 0.1 M ammonium bicarbonate buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation over intermolecular polymerization.
-
Oxidation: Stir the solution vigorously, open to the atmosphere, for 48-72 hours at room temperature. The dissolved oxygen in the buffer will facilitate the oxidation of the thiol groups on the cysteine residues to form disulfide bonds.
-
Monitoring: Monitor the progress of the cyclization by taking aliquots of the reaction mixture and analyzing them by RP-HPLC and mass spectrometry. The cyclic product will have a different retention time and a lower mass (by 8 Da, corresponding to the loss of 8 hydrogen atoms) compared to the linear precursor.
-
Quenching: Once the reaction is complete, acidify the solution to pH 3-4 with glacial acetic acid to stop the oxidation process.
-
Lyophilization: Freeze-dry the solution to obtain the crude cyclic this compound peptide.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude cyclic this compound is purified using preparative RP-HPLC to achieve high purity.
Instrumentation and Conditions:
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes.
-
Flow Rate: 4 mL/min
-
Detection: UV absorbance at 220 nm and 280 nm
Procedure:
-
Sample Preparation: Dissolve the lyophilized crude cyclic peptide in a minimal amount of Mobile Phase A.
-
Injection: Inject the sample onto the equilibrated C18 column.
-
Fraction Collection: Collect fractions corresponding to the major peak that elutes during the gradient.
-
Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pooling and Lyophilization: Pool the fractions containing the pure this compound peptide and lyophilize to obtain the final product as a white powder.
Characterization by Mass Spectrometry
The molecular weight of the purified this compound is confirmed using electrospray ionization mass spectrometry (ESI-MS).
Instrumentation and Conditions:
-
Mass Spectrometer: An ESI-TOF (Time-of-Flight) or a Quadrupole-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Sample Infusion: The purified peptide is dissolved in 50% acetonitrile/water with 0.1% formic acid and infused into the mass spectrometer.
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the [M+H]+ ion of this compound at approximately m/z 1146.3, and potentially other multiply charged ions (e.g., [M+2H]2+ at m/z 573.65). The observed mass should be within the expected tolerance of the instrument's mass accuracy.
Integrin Binding Assay
A competitive binding assay is used to determine the affinity of this compound for its target integrins, typically using cells that overexpress αvβ3 integrin, such as the U87MG glioblastoma cell line.[2]
Materials:
-
U87MG cells
-
Binding buffer (e.g., Tris-buffered saline with 1 mM MnCl2)
-
Radiolabeled competitor ligand (e.g., [125I]-echistatin)
-
Unlabeled this compound peptide at various concentrations
-
Gamma counter
Procedure:
-
Cell Preparation: Plate U87MG cells in a multi-well plate and allow them to adhere overnight.
-
Assay Setup: Wash the cells with binding buffer. Add a constant concentration of the radiolabeled competitor and varying concentrations of unlabeled this compound to the wells.
-
Incubation: Incubate the plate at 4°C for 2-4 hours to allow binding to reach equilibrium.
-
Washing: Wash the cells multiple times with cold binding buffer to remove unbound ligand.
-
Cell Lysis and Counting: Lyse the cells and measure the amount of bound radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioligand as a function of the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
Cell Viability Assay
The effect of this compound on cell viability can be assessed using a standard MTT assay.
Materials:
-
Target cells (e.g., endothelial cells or tumor cells)
-
Cell culture medium
-
This compound peptide at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
Signaling Pathway
The binding of this compound to αvβ3 and αvβ5 integrins on the cell surface triggers a cascade of intracellular signaling events, primarily initiated by the activation of Focal Adhesion Kinase (FAK). This "outside-in" signaling plays a crucial role in cell survival, proliferation, migration, and angiogenesis.
This compound-Integrin Mediated FAK Signaling Pathway
The binding of this compound to integrins leads to the clustering of integrin receptors and the recruitment of FAK to the cell membrane. This proximity facilitates the autophosphorylation of FAK at tyrosine residue 397 (Y397). Phosphorylated FAK (p-FAK) acts as a docking site for other signaling proteins containing SH2 domains, most notably the Src family kinases.
The association of Src with p-FAK leads to the phosphorylation of other tyrosine residues on FAK, further amplifying the signal. This FAK-Src complex then activates several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.
Experimental Workflow for FAK Activation Analysis
A common method to study the activation of FAK in response to this compound is through Western blotting to detect the phosphorylation of FAK at Y397.
Conclusion
This compound is a well-characterized, high-affinity ligand for αvβ3 and αvβ5 integrins with significant potential in the development of targeted cancer therapies and imaging agents. Its defined chemical and physical properties, coupled with established protocols for its synthesis and biological evaluation, provide a solid foundation for its application in preclinical and clinical research. The elucidation of its primary signaling mechanism through the FAK pathway offers valuable insights into its mode of action and opens avenues for further investigation into its downstream effects and therapeutic potential. This guide serves as a comprehensive resource for researchers and professionals engaged in the study and application of this promising peptide.
References
Methodological & Application
Application Notes and Protocols for Conjugating RGD-4C to Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The arginine-glycine-aspartic acid (RGD) peptide motif is a well-established ligand for targeting integrins, particularly αvβ3 and αvβ5, which are often overexpressed on the surface of endothelial cells in angiogenic blood vessels and various tumor cells.[1][2][3] Conjugating RGD peptides, such as the cyclic and cysteine-rich RGD-4C, to the surface of liposomes transforms these nanocarriers into active targeting systems. This modification enhances their accumulation at pathological sites, leading to improved therapeutic efficacy and reduced off-target side effects of encapsulated drugs.[1][4]
This document provides a detailed protocol for the conjugation of cysteine-containing RGD peptides (e.g., this compound) to pre-formed liposomes utilizing the widely adopted maleimide-thiol "click" chemistry. It also outlines methods for the characterization and quantification of the final conjugated product.
Principle of Conjugation
The most common and efficient method for attaching thiol-containing peptides like this compound to liposomes is through a Michael addition reaction. This involves a liposome (B1194612) formulation that includes a lipid derivatized with a maleimide (B117702) group, typically at the distal end of a polyethylene (B3416737) glycol (PEG) spacer (e.g., DSPE-PEG-Maleimide). The maleimide group reacts specifically and efficiently with the free sulfhydryl (thiol) group of a cysteine residue in the this compound peptide under mild physiological conditions, forming a stable covalent thioether bond.[3][5][6][7] The PEG spacer provides a hydrophilic corona that reduces clearance by the reticuloendothelial system and makes the RGD ligand accessible for receptor binding.[2]
Experimental Protocols
Protocol 1: Preparation of Maleimide-Functionalized Liposomes
This protocol describes the preparation of liposomes containing a maleimide-functionalized lipid using the thin-film hydration method.
Materials:
-
Lipids:
-
Distearoylphosphatidylcholine (DSPC) or Egg Phosphatidylcholine (EPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal)
-
-
Chloroform
-
Hydration Buffer: HEPES-buffered saline (HBS; e.g., 10 mM HEPES, 144 mM NaCl, pH 7.0-7.5) or Phosphate-buffered saline (PBS, pH 7.4)
-
Rotary evaporator
-
Extruder and polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000-Mal) in chloroform. A typical molar ratio is 54.5:45:0.5, but can be adjusted. For a 1% ligand density, a ratio like EPC/Chol/DSPE-PEG2000-Mal at 65:34:1 could be used.[8]
-
Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the lipid phase transition temperature (e.g., 37-60°C) to form a thin, uniform lipid film on the flask wall.[2][9]
-
Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[2]
-
-
Hydration:
-
Hydrate the lipid film with the chosen hydration buffer (e.g., HBS, pH 7.5) by vortexing or gentle agitation at a temperature above the lipid transition temperature.[9] This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.
-
Pass the liposome suspension repeatedly (e.g., 10-21 times) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a heated extruder.[9] This produces large unilamellar vesicles (LUVs) with a relatively uniform size distribution.
-
-
Storage:
Protocol 2: Conjugation of this compound to Maleimide-Liposomes
Materials:
-
Maleimide-functionalized liposomes (from Protocol 1)
-
Cysteine-containing RGD peptide (e.g., cyclic RGDfC or this compound)
-
Reaction Buffer: HBS or PBS, pH 7.0-8.0
-
Inert gas (Argon or Nitrogen)
-
Dialysis membrane/cassette (e.g., MWCO 10 kDa)
Procedure:
-
Peptide Preparation: Dissolve the this compound peptide in the reaction buffer.
-
Conjugation Reaction:
-
Add the this compound peptide solution to the maleimide-liposome suspension. A molar excess of peptide to maleimide groups is often used to drive the reaction to completion, though optimal ratios may vary.[2] Some protocols suggest a 2:1 molar ratio of peptide to maleimide.[2]
-
The reaction is typically carried out under an inert atmosphere (e.g., by purging with argon) to prevent oxidation of the thiol groups.[2]
-
Incubate the mixture with gentle stirring for a defined period. Common conditions are 12 hours to overnight at 4°C or for 2-4 hours at room temperature.[2][5]
-
-
Purification:
-
Remove unreacted this compound peptide from the RGD-liposome conjugate suspension.
-
Dialyze the reaction mixture extensively against the hydration buffer (e.g., HBS or PBS) at 4°C using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).[2] Change the buffer several times over 24-48 hours.
-
Characterization and Data Presentation
Thorough characterization is crucial to ensure the quality and consistency of the RGD-conjugated liposomes. Key parameters and typical results are summarized below.
Table 1: Physicochemical Properties of RGD-Conjugated Liposomes
| Parameter | Method | Typical Values (Non-Conjugated) | Typical Values (RGD-Conjugated) | Reference |
| Mean Particle Size (nm) | Dynamic Light Scattering (DLS) | 129.7 - 147.2 nm | 156.4 - 230.7 nm | [5] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | < 0.2 | [7] |
| Zeta Potential (mV) | DLS / Laser Doppler Velocimetry | +32 ± 1.3 mV (for cationic lipids) | +24.9 ± 1.5 mV (for cationic lipids) | [5] |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical vesicles | Spherical vesicles, no aggregation | [12] |
Note: Particle size may slightly increase after conjugation due to the addition of the peptide. Zeta potential may shift depending on the charge of the peptide.[5]
Protocol 3: Quantification of Conjugation Efficiency
Determining the amount of peptide successfully conjugated to the liposome surface is critical.
Method A: HPLC-Based Quantification of Unreacted Peptide
-
After the conjugation reaction (before dialysis), centrifuge the liposome suspension to pellet the liposomes.
-
Analyze the supernatant, which contains the unreacted peptide, by reverse-phase HPLC (RP-HPLC).[13]
-
Create a standard curve using known concentrations of the this compound peptide.
-
Quantify the amount of unreacted peptide in the supernatant by comparing its peak area to the standard curve.
-
Calculate the conjugation efficiency using the following formula:
-
Conjugation Efficiency (%) = [(Total Peptide - Unreacted Peptide) / Total Peptide] x 100
-
A conjugation efficiency of up to 98% has been reported using this type of chemistry.[3]
-
Method B: Direct Quantification using a Fluorescently Labeled Peptide
-
Synthesize or purchase a fluorescently labeled this compound peptide.
-
Perform the conjugation as described in Protocol 2.
-
After purification, dissolve the final liposome formulation in a detergent-containing buffer (e.g., 1% Tween 20) to lyse the vesicles.
-
Measure the fluorescence intensity and compare it to a standard curve of the labeled peptide to determine the amount of conjugated peptide per µmol of lipid.[9]
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for this compound liposome conjugation.
Signaling Pathway Diagram
Caption: RGD-mediated endocytosis pathway.
Conclusion
The conjugation of this compound peptides to liposomes via maleimide-thiol chemistry is a robust and widely used strategy for developing actively targeted drug delivery systems. The protocols outlined here provide a comprehensive guide for the preparation, purification, and characterization of these advanced nanocarriers. Successful implementation of this methodology can significantly enhance the delivery of therapeutic agents to integrin-expressing cells, offering a promising avenue for the treatment of cancer and other diseases characterized by angiogenesis.[2][5]
References
- 1. Cyclic RGD peptide-modified liposomal drug delivery system for targeted oral apatinib administration: enhanced cellular uptake and improved therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress of RGD Modified Liposomes as Multistage Rocket Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kinampark.com [kinampark.com]
- 8. qyaobio.com [qyaobio.com]
- 9. liposomes.ca [liposomes.ca]
- 10. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. liposomes.ca [liposomes.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Labeling of RGD-4C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the site-specific fluorescent labeling of the cyclic peptide RGD-4C. The this compound peptide, with the sequence ACDCRGDCFCG and disulfide bridges between Cys2-Cys10 and Cys4-Cys8, is a potent ligand for αvβ3 and αvβ5 integrins, which are overexpressed in various pathological conditions, including cancer.[1] Fluorescently labeled this compound is a valuable tool for in vitro and in vivo imaging studies to investigate integrin expression and for the development of targeted diagnostics and therapeutics. The recommended strategy involves the specific labeling of the N-terminal α-amino group with an N-hydroxysuccinimide (NHS)-ester functionalized fluorescent dye. This method ensures that the critical disulfide bonds, essential for the peptide's conformation and biological activity, remain intact. This protocol covers the labeling reaction, purification of the conjugate, and its subsequent characterization.
Introduction to this compound and Labeling Strategies
The this compound peptide is a double-cyclic peptide that exhibits high affinity and selectivity for αv integrins.[2] Its cyclic structure, constrained by two disulfide bonds, is crucial for its biological function.[1] Consequently, any labeling strategy must preserve this conformation.
Several strategies can be employed for peptide labeling, including targeting primary amines, thiols, or incorporating unnatural amino acids for bioorthogonal chemistry. Given the structure of this compound (ACDCRGDCFCG), the following options can be considered:
-
N-terminal α-Amino Group Labeling: The N-terminal alanine (B10760859) residue possesses a primary amine that can be selectively targeted. Amine-reactive dyes, such as those containing an NHS ester, react efficiently with primary amines under slightly basic conditions (pH 8.0-8.5) to form a stable amide bond.[3][4] This is the preferred method as it avoids interference with the cysteine residues involved in the disulfide bridges.
-
Cysteine Thiol Group Labeling: this compound contains four cysteine residues, all of which are involved in disulfide bonds to maintain its cyclic structure.[1] While maleimide (B117702) chemistry is commonly used to label free thiols, targeting the cysteines in this compound would require reduction of the disulfide bonds, which would disrupt the peptide's conformation and likely its biological activity. Therefore, this method is not recommended.
-
Click Chemistry: While a versatile method, it would require the synthesis of an this compound peptide with a pre-installed bioorthogonal handle (e.g., an azide (B81097) or alkyne). For readily available this compound, N-terminal labeling is a more direct approach.
This protocol will focus on the N-terminal labeling of this compound using an NHS-ester functionalized fluorescent dye.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Supplier |
| This compound Peptide | Commercially available |
| Amine-Reactive Fluorescent Dye (NHS Ester) | e.g., FITC-NHS, Cy5-NHS |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich |
| 0.1 M Sodium Bicarbonate Buffer (pH 8.3) | Prepare fresh |
| 0.1% Trifluoroacetic Acid (TFA) in Water (HPLC Solvent A) | HPLC Grade |
| 0.1% TFA in Acetonitrile (HPLC Solvent B) | HPLC Grade |
| C18 Reverse-Phase HPLC Column | e.g., Agilent, Waters |
| Lyophilizer | |
| UV-Vis Spectrophotometer | |
| Mass Spectrometer |
Protocol for N-Terminal Labeling of this compound
This protocol is designed for the labeling of 1 mg of this compound peptide. Adjustments can be made for different scales.
1. Reagent Preparation:
-
This compound Solution: Dissolve 1 mg of this compound in 200 µL of 0.1 M sodium bicarbonate buffer (pH 8.3).
-
Fluorescent Dye Solution: Immediately before use, dissolve a 5-10 fold molar excess of the NHS-ester dye in 20 µL of anhydrous DMF or DMSO.[3] The NHS-ester moiety is susceptible to hydrolysis, so it is crucial to use anhydrous solvent and prepare the solution fresh.[3]
2. Labeling Reaction:
-
To the this compound solution, add the freshly prepared fluorescent dye solution dropwise while gently vortexing.
-
Incubate the reaction mixture for 4 hours to overnight at room temperature in the dark.[3] Wrapping the reaction tube in aluminum foil is recommended.
3. Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM. This will react with any excess NHS-ester dye. However, for direct purification by HPLC, this step is often omitted.
Workflow for N-Terminal Labeling of this compound
Caption: Workflow for the fluorescent labeling of this compound.
Purification of Fluorescently Labeled this compound by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to separate the fluorescently labeled this compound from unlabeled peptide and free dye.
1. HPLC Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor at 220 nm (for the peptide bond) and the absorbance maximum of the fluorescent dye.
2. Purification Protocol:
-
Acidify the reaction mixture with a small volume of 10% TFA to ensure compatibility with the HPLC mobile phase.
-
Inject the reaction mixture onto the equilibrated C18 column.
-
Elute the peptides using a linear gradient of Solvent B. A suggested gradient is:
- 0-5 min: 5% B
- 5-35 min: 5-60% B
- 35-40 min: 60-95% B
- 40-45 min: 95% B
-
Collect fractions corresponding to the peaks. The labeled peptide will elute later than the unlabeled peptide due to the increased hydrophobicity from the dye. The free dye will also have a distinct elution time.
3. Post-Purification Processing:
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the labeled peptide.
-
Pool the fractions containing the pure labeled peptide.
-
Lyophilize the pooled fractions to obtain the purified fluorescently labeled this compound as a powder.
-
Store the lyophilized product at -20°C or below, protected from light.
Characterization of the Labeled Peptide
Mass Spectrometry
Confirm the successful conjugation by analyzing the purified product using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight should correspond to the molecular weight of the this compound peptide plus the mass of the fluorescent dye.
UV-Vis Spectroscopy and Degree of Labeling (DOL) Calculation
The degree of labeling (DOL), which is the molar ratio of dye to peptide, can be determined using UV-Vis spectrophotometry.[5][6][7][8]
1. Absorbance Measurements:
-
Dissolve a known concentration of the lyophilized labeled peptide in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the solution at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).
2. DOL Calculation: The DOL is calculated using the following formula:
Peptide Concentration (M) = [A280 - (Amax × CF)] / εpeptide
where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at Amax (CF = A280,dye / Amax,dye). This value is typically provided by the dye manufacturer.
-
εpeptide is the molar extinction coefficient of the this compound peptide at 280 nm. The theoretical molar extinction coefficient of this compound can be calculated based on its amino acid composition (specifically, the number of tryptophan, tyrosine, and cysteine residues). For this compound (ACDCRGDCFCG), the estimated ε280 is primarily due to the disulfide bonds of the cystine residues. A precise experimental determination or use of a value from the literature for a similar peptide is recommended for highest accuracy.
Dye Concentration (M) = Amax / εdye
where:
-
εdye is the molar extinction coefficient of the fluorescent dye at its Amax. This value is provided by the dye manufacturer.
DOL = Dye Concentration / Peptide Concentration
An ideal DOL is typically between 0.5 and 1.5 for single-site labeling.
Data Presentation
Table 1: Quantitative Data for this compound Labeling
| Parameter | Value |
| This compound Molecular Weight | ~1145.3 Da |
| Fluorescent Dye (Example: FITC) | |
| - Molecular Weight | ~389.4 Da |
| - Molar Extinction Coefficient (εdye) | ~75,000 cm-1M-1 at 494 nm |
| - Correction Factor (CF) at 280 nm | ~0.3 |
| Expected Labeled this compound MW | ~1534.7 Da |
| Typical Reaction Yield (post-HPLC) | 30-50% |
| Typical Degree of Labeling (DOL) | 0.8 - 1.2 |
Signaling Pathways and Logical Relationships
Integrin Binding and Downstream Signaling
Caption: Binding of this compound to integrins activates downstream signaling.
Conclusion
The protocol described provides a reliable method for the N-terminal fluorescent labeling of this compound, ensuring the preservation of its structural and functional integrity. The resulting fluorescently labeled peptide can be effectively used as a probe in various biological assays to study integrin expression and function, contributing to advancements in cancer research and drug development. Proper purification and characterization are critical steps to ensure the quality and reliability of the labeled peptide for subsequent applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. hplc.eu [hplc.eu]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
RGD-4C for Targeted Drug Delivery to Tumor Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The arginine-glycine-aspartic acid (RGD) peptide motif is a key recognition sequence for integrin receptors, which play a crucial role in cell adhesion and signaling.[1][2][3] Certain integrins, particularly αvβ3, are overexpressed on the surface of various tumor cells and angiogenic endothelial cells, making them attractive targets for cancer therapy.[4][5] The cyclic peptide ACDCRGDCFCG, known as RGD-4C, is a high-affinity ligand for αvβ3 integrin.[4][6] Its cyclic structure, stabilized by two disulfide bonds, provides increased stability and binding affinity compared to linear RGD peptides.[1][4] This characteristic makes this compound an exceptional candidate for the targeted delivery of therapeutic agents directly to the tumor microenvironment, thereby enhancing efficacy and reducing off-target toxicity.[7][8]
These application notes provide an overview of the use of this compound in targeted drug delivery, including quantitative data on its performance and detailed protocols for key experimental procedures.
Mechanism of Action
This compound targets the αvβ3 integrins expressed on tumor and endothelial cells. Upon binding, the this compound-drug conjugate can be internalized by the cell, leading to the intracellular release of the therapeutic payload. This targeted approach increases the local concentration of the drug at the tumor site, enhancing its cytotoxic effect while minimizing systemic exposure.[8]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound for targeted drug delivery.
Table 1: Integrin Binding Affinity of this compound Conjugates
| Conjugate | Cell Line | IC50 (nmol/L) | Reference |
| This compound peptide | U87MG | 379 ± 59 | [9] |
| This compound-TNF | U87MG | 247 ± 32 | [9] |
| DOTA-RGD-4C-TNF | U87MG | 192 ± 24 | [9] |
Table 2: In Vivo Tumor Growth Inhibition by this compound Conjugates
| Treatment | Tumor Model | Endpoint | Tumor Growth Inhibition (%) | Reference |
| This compound-TNF | Orthotopic MDA-MB-435 | Day 15 | 72 | [9] |
| TNF | Orthotopic MDA-MB-435 | Day 15 | 24 | [9] |
| RGD-SAP | Subcutaneous bladder cancer | Dose-dependent | Significant reduction | [6][10] |
Table 3: In Vivo Tumor Uptake of Radiolabeled this compound-TNF
| Tumor Model | Time Post-Injection (h) | Tumor Uptake (%ID/g) of ⁶⁴Cu-DOTA-RGD-4C-TNF | Tumor Uptake (%ID/g) of ⁶⁴Cu-DOTA-TNF | Reference |
| U87MG | 1 | 7.80 ± 0.67 | 3.10 ± 0.35 | [9] |
| U87MG | 4 | 8.11 ± 0.88 | 3.39 ± 0.35 | [9] |
| U87MG | 20 | 7.09 ± 0.35 | 3.47 ± 0.39 | [9] |
| MDA-MB-435 | 1 | 4.39 ± 0.65 | 2.20 ± 0.69 | [9] |
| MDA-MB-435 | 4 | 3.94 ± 0.48 | 2.68 ± 0.50 | [9] |
| MDA-MB-435 | 20 | 3.43 ± 0.38 | 2.62 ± 0.34 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of this compound Peptide-Drug Conjugates
This protocol provides a general framework for conjugating this compound to a drug molecule. The specific chemistry will depend on the functional groups available on the drug.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Oxidizing agent for cyclization (e.g., air oxidation, DMSO)
-
Drug molecule with a suitable functional group for conjugation
-
Linker molecule (if necessary)
-
Solvents (DMF, DCM, Acetonitrile)
-
HPLC system
-
Mass spectrometer
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS): Synthesize the linear this compound peptide sequence (ACDCRGDCFCG) on a solid support using standard Fmoc chemistry.[11][12]
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Cyclization: Induce the formation of the two disulfide bonds through oxidation. This can be achieved by air oxidation in a dilute aqueous buffer (pH ~8) or by using an oxidizing agent like DMSO.
-
Purification: Purify the cyclic this compound peptide using reverse-phase HPLC.
-
Conjugation: React the purified cyclic this compound peptide with the drug molecule. This may involve a linker to connect the two moieties. The specific reaction conditions will depend on the chosen conjugation chemistry (e.g., NHS ester, maleimide (B117702) chemistry).
-
Final Purification: Purify the final this compound-drug conjugate using reverse-phase HPLC to remove any unreacted starting materials.
-
Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and, if necessary, NMR.
Protocol 2: Preparation of this compound-Targeted Nanoparticles
This protocol describes the preparation of this compound decorated polymeric nanoparticles for drug delivery using a nanoprecipitation method.[13][14]
Materials:
-
PLGA (poly(lactic-co-glycolic acid))
-
This compound-PEG-PLGA block copolymer (or a mixture of PLGA-PEG and a PEGylated this compound derivative)
-
Drug to be encapsulated
-
Organic solvent (e.g., acetone, THF)
-
Aqueous solution (e.g., deionized water, PBS), potentially containing a surfactant (e.g., Pluronic F127)
-
Stirring plate or microfluidic device
-
Centrifugation system
-
Particle size analyzer
Procedure:
-
Organic Phase Preparation: Dissolve PLGA, this compound-PEG-PLGA, and the hydrophobic drug in an organic solvent.
-
Nanoprecipitation: Add the organic phase dropwise into a larger volume of aqueous solution under constant stirring. Alternatively, use a microfluidic device for more controlled mixing.[13] The polymers will self-assemble into nanoparticles, encapsulating the drug.
-
Solvent Evaporation: Remove the organic solvent by stirring at room temperature for several hours or by using a rotary evaporator.
-
Purification: Collect the nanoparticles by centrifugation and wash them several times with deionized water to remove unencapsulated drug and excess surfactant.
-
Characterization:
-
Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the nanoparticles using dynamic light scattering (DLS).
-
Morphology: Visualize the nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: Determine the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) after lysing the nanoparticles.
-
Protocol 3: In Vitro Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of the this compound drug conjugate or drug-loaded nanoparticles.[6][15]
Materials:
-
Tumor cell line (e.g., U87MG, MDA-MB-435)
-
Complete cell culture medium
-
96-well plates
-
This compound drug conjugate or nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound conjugate, non-targeted control, and free drug. Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value.
Note on Assay Interference: It is crucial to test for potential interference of nanoparticles with the MTT assay, as some nanoparticles can adsorb the dye or have optical properties that affect the absorbance readings.[16]
Protocol 4: Integrin Receptor Binding Assay
This competitive displacement assay is used to determine the binding affinity (IC50) of the this compound conjugate to its target integrin.[9]
Materials:
-
Integrin-positive cell line (e.g., U87MG human glioblastoma)
-
Radiolabeled integrin-specific ligand (e.g., [¹²⁵I]echistatin)
-
This compound conjugate (competitor)
-
Binding buffer
-
Washing buffer
-
Cell lysis buffer
-
Gamma counter
Procedure:
-
Cell Preparation: Plate the integrin-positive cells in a suitable format (e.g., 24-well plate) and grow to confluence.
-
Competition Reaction: Incubate the cells with a fixed concentration of the radiolabeled ligand and varying concentrations of the this compound conjugate (the competitor).
-
Incubation: Allow the binding to reach equilibrium (e.g., 1-4 hours at 4°C or room temperature).
-
Washing: Wash the cells multiple times with cold washing buffer to remove unbound radioligand.
-
Cell Lysis: Lyse the cells to release the bound radioligand.
-
Measurement: Quantify the amount of bound radioligand in the cell lysate using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioligand as a function of the competitor concentration. Fit the data using a nonlinear regression model to calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand.[9]
Conclusion
This compound is a powerful targeting moiety for the development of next-generation cancer therapeutics. Its high affinity and selectivity for integrins overexpressed in the tumor microenvironment enable the targeted delivery of a wide range of payloads, from small molecule drugs to large protein toxins and nanoparticles. The protocols and data presented here provide a foundation for researchers to design and evaluate their own this compound-based targeted drug delivery systems. Careful optimization and characterization, as outlined in the provided methodologies, are crucial for the successful translation of these promising therapeutic strategies.
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a fusion protein of RGD4C and the β-lactamase variant for antibody-directed enzyme prodrug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor Targeting via Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Microfluidic-assisted preparation of RGD-decorated nanoparticles: exploring integrin-facilitated uptake in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RGD-targeted redox responsive nano micelle: co-loading docetaxel and indocyanine green to treat the tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for In Vitro Cell Adhesion Assays Using RGD-4C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the cyclic peptide RGD-4C in in vitro cell adhesion assays. This document includes detailed protocols, data presentation tables, and visualizations of the underlying biological mechanisms and experimental procedures.
Introduction
Cell adhesion to the extracellular matrix (ECM) is a fundamental biological process crucial for tissue development, wound healing, and immune responses.[1] This process is primarily mediated by integrins, a family of transmembrane receptors that recognize specific motifs on ECM proteins.[2] The Arginine-Glycine-Aspartic acid (RGD) sequence is the most common of these motifs, found in proteins like fibronectin, vitronectin, and fibrinogen.[3][4]
This compound is a synthetic cyclic peptide containing the RGD sequence flanked by cysteine residues, which form disulfide bonds to create a conformationally constrained structure.[3][5] This cyclization enhances the binding affinity and selectivity for certain integrin subtypes, particularly αvβ3 and αvβ5, making this compound a potent tool for studying integrin-mediated cell adhesion.[2][3] These application notes will detail the use of this compound as a substrate to promote cell adhesion or as a competitive inhibitor to block it.
Mechanism of Action
This compound facilitates cell adhesion by mimicking the natural ECM. When coated onto a surface, the RGD motif of the peptide is presented to cells. Integrin receptors on the cell surface recognize and bind to this motif, initiating a signaling cascade that leads to cell attachment, spreading, and the formation of focal adhesions.[6] This process involves the clustering of integrins and the recruitment of intracellular signaling proteins such as Focal Adhesion Kinase (FAK) and Src family kinases, which regulate the actin cytoskeleton and promote firm adhesion.[7][8]
Conversely, when in solution, this compound can act as a competitive inhibitor, blocking the binding of cells to ECM proteins by occupying the RGD-binding site on their integrin receptors.[2] This inhibitory function is useful for studying the role of specific integrins in cell adhesion to various substrates.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of RGD peptides on cell adhesion and related processes.
Table 1: Competitive Inhibition of Integrin Binding by this compound
| Cell Line | Integrin Target | Ligand | IC50 of this compound (nmol/L) | Reference |
| U87MG (human glioblastoma) | αvβ3 | [¹²⁵I]echistatin | 247 ± 32 | [2] |
| Jurkat (human T lymphocyte) | αvβ3 | This compound phage | - (18x more potent than RGD-B isomer) | [1] |
Table 2: Effect of this compound on Cell Proliferation and Viability
| Cell Line | This compound Concentration (µg/mL) | Effect | Assay | Reference |
| BAE (bovine aortic endothelial) | 2.5, 5, 10 | Inhibition of proliferation | Not specified | [3] |
| 5637 (human bladder carcinoma) | 0.1 µM (as RGD-SAP conjugate) | Decreased cell viability | MTT Assay | [9] |
Table 3: Cell Adhesion to RGD Peptide-Coated Surfaces
| Cell Type | Peptide Concentration | Observation | Reference |
| HeLa (human cervical cancer) | 1 µM (RGD-containing peptides) | Increased cell attachment | [10] |
| HDF (human dermal fibroblasts) | 1 µM (RGD-containing peptides) | Increased cell attachment | [10] |
| ASC (adipose-derived stem cells) | Not specified | Significantly greater adhesion to cycloRGD compared to linear RGD | [4] |
Experimental Protocols
Protocol 1: Static Cell Adhesion Assay to this compound Coated Plates
This protocol describes how to quantify cell adhesion to surfaces coated with this compound.
Materials:
-
96-well tissue culture plates
-
This compound peptide
-
Sterile Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cell line of interest (e.g., HeLa, U87MG, or Human Umbilical Vein Endothelial Cells - HUVECs)
-
Serum-free cell culture medium
-
Crystal Violet stain (0.1% w/v in 200 mM MES, pH 6.0)
-
Solubilization buffer (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute this compound to the desired concentration (e.g., 1-20 µg/mL) in sterile PBS.
-
Add 100 µL of the this compound solution to each well of a 96-well plate.
-
As a negative control, add 100 µL of a solution containing a scrambled RGD peptide (e.g., RDG) or PBS alone.
-
Incubate the plate overnight at 4°C.
-
The next day, aspirate the coating solution and wash the wells three times with sterile PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with sterile PBS before cell seeding.
-
-
Cell Seeding:
-
Harvest cells and resuspend them in serum-free medium to a concentration of 1 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Incubate for 1-2 hours at 37°C in a CO₂ incubator to allow for cell adhesion.
-
-
Washing and Staining:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fix the adherent cells by adding 100 µL of 5% glutaraldehyde (B144438) for 15-20 minutes at room temperature.
-
Wash the wells three times with water.
-
Stain the cells by adding 100 µL of 0.1% Crystal Violet solution to each well and incubate for 1 hour at room temperature.
-
Wash the wells thoroughly with water until the excess stain is removed.
-
-
Quantification:
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
Protocol 2: Competitive Inhibition of Cell Adhesion using this compound
This protocol is designed to assess the ability of this compound in solution to inhibit cell adhesion to an ECM-coated surface.
Materials:
-
96-well tissue culture plates coated with an ECM protein (e.g., fibronectin or vitronectin at 10 µg/mL)
-
This compound peptide
-
Scrambled control peptide (e.g., RGES)
-
Cell line of interest
-
Serum-free cell culture medium
-
Reagents for quantification (as in Protocol 1)
Procedure:
-
Prepare Cell Suspension with Inhibitor:
-
Harvest and resuspend cells in serum-free medium at 2 x 10⁵ cells/mL.
-
Prepare serial dilutions of this compound and the control peptide in serum-free medium at 2x the final desired concentration.
-
In separate tubes, mix equal volumes of the cell suspension and the peptide solutions.
-
Incubate the cell-peptide mixtures for 30 minutes at 37°C.
-
-
Cell Seeding and Adhesion:
-
Add 100 µL of the cell-peptide mixture to each well of the ECM-coated plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing, Staining, and Quantification:
-
Follow steps 3 and 4 from Protocol 1 to wash, stain, and quantify the adherent cells.
-
The decrease in absorbance in the presence of this compound compared to the control indicates inhibition of cell adhesion.
-
Visualizations
This compound Mediated Integrin Signaling Pathway
Caption: this compound binding to integrins activates FAK and Src, leading to cytoskeletal reorganization and cell adhesion.
Experimental Workflow for a Static Cell Adhesion Assay
Caption: Workflow of a colorimetric cell adhesion assay using this compound coated plates.
Logical Relationship for Competitive Inhibition Assay
Caption: this compound in solution competitively inhibits integrin binding to ECM, preventing cell adhesion.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innovative method for quantification of cell-cell adhesion in 96-well plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RGD peptide | Cell Adhesion Molecules | Tocris Bioscience [tocris.com]
- 7. Colorimetric assay for integrin-mediated cell adhesion analysis | Sigma-Aldrich [sigmaaldrich.com]
- 8. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for RGD-4C Based Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing RGD-4C peptides in preclinical tumor imaging studies. The arginine-glycine-aspartic acid (RGD) motif is a well-established ligand for integrin αvβ3, a cell surface receptor that is highly expressed on various tumor cells and activated endothelial cells during angiogenesis.[1][2] The cyclic peptide this compound (ACDCRGDCFC) has been shown to bind to αvβ3 integrins with high affinity and specificity, making it an excellent candidate for targeted tumor imaging.[3][4][5]
This document outlines the underlying principles, experimental procedures, and expected outcomes for the use of this compound in tumor imaging, focusing on positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Signaling Pathway of this compound Mediated Integrin Binding
The primary mechanism of this compound in tumor imaging is its binding to integrin αvβ3. This interaction is crucial for cell-cell and cell-extracellular matrix (ECM) interactions, playing a significant role in tumor growth, invasion, and angiogenesis.[2] Upon binding, the this compound peptide, typically conjugated to an imaging agent, accumulates at the tumor site, allowing for non-invasive visualization.
Caption: this compound binds to integrin αvβ3, initiating downstream signaling.
Experimental Protocols
Detailed methodologies for key experiments involving this compound for tumor imaging are provided below.
Protocol 1: Radiolabeling of this compound with 64Cu for PET Imaging
This protocol describes the conjugation of this compound with the chelator DOTA and subsequent radiolabeling with 64Cu.[6][7]
Materials:
-
This compound peptide
-
DOTA-NHS-ester (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-hydroxysuccinimide ester)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
PD-10 desalting column
-
64CuCl2 in 0.1 M HCl
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
C18 Sep-Pak cartridge
-
Saline, sterile
Procedure:
-
DOTA Conjugation:
-
Dissolve this compound peptide in DMF.
-
Add DOTA-NHS-ester (3-5 fold molar excess) to the peptide solution.
-
Add sodium bicarbonate buffer to adjust the pH to 8.5.
-
Incubate the reaction mixture for 4 hours at room temperature with gentle stirring.
-
Purify the DOTA-RGD-4C conjugate using a PD-10 desalting column.
-
Lyophilize the purified conjugate and store at -20°C.
-
-
64Cu Labeling:
-
Dissolve DOTA-RGD-4C in sodium acetate buffer.
-
Add 64CuCl2 (typically 370-740 MBq) to the solution.
-
Incubate the reaction mixture at 40-50°C for 30-60 minutes.[6]
-
Monitor the radiolabeling efficiency by radio-TLC or HPLC.
-
Purify the 64Cu-DOTA-RGD-4C by passing the reaction mixture through a C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove unreacted 64Cu.
-
Elute the 64Cu-DOTA-RGD-4C with ethanol.
-
Evaporate the ethanol and reconstitute the final product in sterile saline for injection.
-
Protocol 2: In Vitro Integrin αvβ3 Binding Assay
This protocol details a competitive cell-binding assay to determine the binding affinity (IC50) of this compound conjugates.[6]
Materials:
-
U87MG human glioblastoma cells (or other integrin αvβ3-positive cell line)
-
Binding buffer (e.g., Tris-HCl buffer containing MgCl2, MnCl2, and CaCl2)
-
[125I]Echistatin (radioligand)
-
Unlabeled this compound conjugate (competitor)
-
Gamma counter
Procedure:
-
Cell Preparation:
-
Culture U87MG cells to 80-90% confluency.
-
Harvest the cells and resuspend them in binding buffer to a concentration of 1 x 106 cells/mL.
-
-
Competitive Binding Assay:
-
In a series of microcentrifuge tubes, add a fixed concentration of [125I]Echistatin.
-
Add increasing concentrations of the unlabeled this compound conjugate (from 10-12 to 10-6 M).
-
Add 100 µL of the cell suspension to each tube.
-
Incubate at room temperature for 1-2 hours with gentle agitation.
-
Centrifuge the tubes to pellet the cells.
-
Remove the supernatant and wash the cell pellet with cold binding buffer.
-
Measure the radioactivity in the cell pellet using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).[6]
-
Protocol 3: In Vivo PET Imaging in a Xenograft Mouse Model
This protocol outlines the procedure for performing PET imaging in mice bearing tumors that express integrin αvβ3.[6][8]
Materials:
-
Athymic nude mice
-
U87MG tumor cells
-
64Cu-DOTA-RGD-4C
-
Anesthesia (e.g., isoflurane)
-
MicroPET scanner
Procedure:
-
Tumor Xenograft Model:
-
Subcutaneously inject U87MG cells (typically 2-5 x 106 cells) into the flank of each mouse.
-
Allow the tumors to grow to a suitable size (e.g., 100-300 mm³).
-
-
PET Imaging:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Inject 3.7-7.4 MBq of 64Cu-DOTA-RGD-4C intravenously via the tail vein.[6]
-
Acquire static or dynamic PET scans at various time points post-injection (e.g., 0.5, 1, 4, and 24 hours).[6]
-
For blocking experiments to confirm specificity, co-inject a large excess of unlabeled c(RGDyK) with the radiotracer.[6][8]
-
-
Image Analysis:
-
Reconstruct the PET images using appropriate algorithms.
-
Draw regions of interest (ROIs) over the tumor and other organs of interest on the PET images.
-
Calculate the tracer uptake in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).[6]
-
Protocol 4: Ex Vivo Biodistribution Study
This protocol describes the quantitative analysis of radiotracer distribution in various tissues following imaging.[1][6]
Materials:
-
Tumor-bearing mice from the imaging study
-
Gamma counter
-
Analytical balance
Procedure:
-
Tissue Harvesting:
-
At the final imaging time point, euthanize the mice.
-
Dissect and collect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
Also measure the radioactivity of a known standard of the injected dose.
-
-
Data Analysis:
-
Calculate the %ID/g for each tissue using the following formula: %ID/g = (counts per minute in tissue / tissue weight in g) / (total injected counts per minute) x 100
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from this compound based tumor imaging experiments.
Table 1: In Vitro Binding Affinity (IC50) of RGD Conjugates
| Compound | Cell Line | Radioligand | IC50 (nmol/L) | Reference |
| RGD4C-TNF | U87MG | [125I]Echistatin | 247 ± 32 | [6] |
| c(RGDyK) | U87MG | [125I]Echistatin | ~50 | [9] |
| DOTA-RGD4C-TNF | U87MG | [125I]Echistatin | 192 ± 24 | [6] |
Table 2: In Vivo Tumor Uptake of 64Cu-DOTA-RGD4C-TNF in Xenograft Models (%ID/g)
| Tumor Model | 1 h p.i. | 4 h p.i. | 20 h p.i. | Reference |
| U87MG (integrin-positive) | 8.11 ± 0.88 | - | - | [6] |
| MDA-MB-435 (integrin-positive) | 4.39 ± 0.65 | 3.94 ± 0.48 | 3.43 ± 0.38 | [6] |
| C6 (integrin-negative) | - | - | - | [6] |
Table 3: Biodistribution of 64Cu-DOTA-RGD4C-TNF in U87MG Tumor-Bearing Mice at 1 h p.i. (%ID/g)
| Organ | Uptake (%ID/g) |
| Blood | 3.51 ± 0.45 |
| Liver | 10.21 ± 1.12 |
| Spleen | 4.32 ± 0.56 |
| Kidney | 8.98 ± 1.05 |
| Lung | 3.87 ± 0.49 |
| Muscle | 1.54 ± 0.23 |
| Tumor | 8.11 ± 0.88 |
| Data derived from reference[6] |
Experimental Workflow
The following diagram illustrates the overall workflow for this compound based tumor imaging.
References
- 1. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Solution structures and integrin binding activities of an RGD peptide with two isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrin-targeted imaging and therapy with RGD4C-TNF fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: RGD-4C-Saporin Fusion Protein for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrins, a family of transmembrane receptors, play a pivotal role in cell adhesion, signaling, and migration. Certain integrins, particularly αvβ3, are overexpressed on the surface of various tumor cells and endothelial cells of tumor neovasculature, making them an attractive target for cancer therapy.[1] The RGD-4C peptide (ACDCRGDCFCG) is a cyclic peptide containing the Arg-Gly-Asp sequence that exhibits high affinity and selectivity for αv integrins.[2][3] This property allows for the targeted delivery of therapeutic agents to the tumor microenvironment.
Saporin is a potent ribosome-inactivating protein (RIP) isolated from the soapwort plant (Saponaria officinalis).[4] It functions by cleaving a specific adenine (B156593) residue in the 28S rRNA of the large ribosomal subunit, leading to an irreversible blockade of protein synthesis and subsequent apoptotic cell death.[5][6] Saporin lacks a cell-binding domain, rendering it non-toxic to cells it cannot enter, which makes it an ideal candidate for targeted delivery by a guiding molecule.[4][7]
This document provides detailed application notes and protocols for the creation, purification, and evaluation of a fusion protein composed of the this compound peptide and saporin (RGD-SAP). This targeted toxin is designed to selectively bind to and eliminate cancer cells overexpressing αv integrins.
Principle of Action
The this compound-saporin fusion protein leverages the high affinity of the this compound peptide for αv integrins to deliver the cytotoxic saporin payload specifically to tumor cells. Upon binding to the integrin, the fusion protein is internalized by the cell. Once inside, the saporin moiety is released into the cytoplasm where it inactivates ribosomes, leading to the cessation of protein synthesis and ultimately, apoptosis of the cancer cell. The targeted nature of this approach aims to enhance the therapeutic efficacy while minimizing off-target toxicity.[8]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed signaling pathway and mechanism of action for the this compound-saporin fusion protein.
Caption: Mechanism of this compound-saporin targeted cell killing.
Experimental Protocols
Protocol 1: Construction and Expression of the this compound-Saporin Fusion Protein
This protocol describes the generation of a bacterial expression vector encoding the this compound peptide fused to the N-terminus of saporin. A control protein, CYS-SAP, lacking the this compound domain but containing a cysteine residue, should also be produced to evaluate the targeting specificity of the this compound moiety.[8]
1.1. Gene Synthesis and Vector Construction:
-
Synthesize the DNA sequence encoding the this compound peptide (ACDCRGDCFCG) and a suitable linker (e.g., a short glycine-serine linker).
-
Synthesize the DNA sequence for saporin (a specific isoform such as saporin-6 can be used for high activity).[9]
-
Using standard molecular cloning techniques, ligate the this compound and saporin DNA fragments into a bacterial expression vector, such as pET11d, which allows for high-level protein expression in E. coli.[10] The this compound sequence should be fused in-frame to the N-terminus of the saporin sequence.
-
For the CYS-SAP control, replace the this compound coding sequence with a sequence encoding a single cysteine residue.
-
Incorporate a hexahistidine (6xHis) tag at the C-terminus of the fusion protein to facilitate purification.
-
Verify the integrity of the final constructs by DNA sequencing.
1.2. Protein Expression:
-
Transform the expression vectors into a suitable E. coli strain for protein expression, such as BL21(DE3)pLysS.[10]
-
Inoculate a single colony into LB broth containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and grow overnight at 37°C with shaking.
-
The following day, inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Continue to incubate the culture for 4 hours at 37°C with vigorous shaking.[10]
-
Harvest the bacterial cells by centrifugation at 10,000 x g for 30 minutes.
Protocol 2: Purification of the this compound-Saporin Fusion Protein
This protocol details the purification of the His-tagged fusion protein from bacterial lysate using affinity chromatography.
2.1. Cell Lysis:
-
Resuspend the bacterial cell pellet in a lysis buffer (e.g., BugBuster reagent) supplemented with 5 mM EDTA and 2 mM DTT.[10]
-
Incubate at room temperature on a shaker for 20 minutes.
-
Centrifuge the lysate at 16,000 x g for 30 minutes at 4°C to pellet the insoluble debris.
-
Collect the supernatant containing the soluble protein fraction and filter it through a 0.22 µm filter.
2.2. Affinity Chromatography:
-
Equilibrate a Ni-NTA agarose (B213101) column with a binding buffer (e.g., 20 mM Tris-base, 30 mM NaCl, pH 8.0).
-
Load the filtered supernatant onto the column and allow it to bind for at least 30 minutes at 4°C.
-
Wash the column with a series of wash buffers containing increasing concentrations of imidazole (B134444) (e.g., 20 mM, 40 mM) to remove non-specifically bound proteins.
-
Elute the this compound-saporin fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Collect the eluted fractions.
2.3. Protein Characterization and Storage:
-
Analyze the purity of the eluted fractions by SDS-PAGE. The fusion protein should appear as a single band at the expected molecular weight.
-
Confirm the identity of the protein by Western blot using an anti-saporin or anti-His-tag antibody.
-
Measure the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).
-
Dialyze the purified protein against a suitable storage buffer (e.g., PBS) and store at -80°C.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol is for determining the cytotoxic activity of the this compound-saporin fusion protein on cancer cell lines with varying levels of αv integrin expression.
3.1. Cell Culture:
-
Culture cancer cell lines with known high and low expression of αv integrins (e.g., MB49 bladder cancer cells, which are sensitive to RGD-SAP).[8][11]
-
Maintain the cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics.
3.2. Cytotoxicity Assay (MTT Assay):
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with serial dilutions of the this compound-saporin fusion protein and the CYS-SAP control protein. Include untreated cells as a negative control.
-
To confirm integrin-mediated cytotoxicity, pre-incubate a set of wells with an excess of free this compound peptide before adding the fusion protein.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC50) for each protein.
Protocol 4: In Vivo Antitumor Efficacy Study
This protocol describes a subcutaneous tumor model in mice to evaluate the antitumor activity of the this compound-saporin fusion protein.
4.1. Animal Model:
-
Use immunocompetent mice (e.g., C57BL/6 for syngeneic models like MB49 bladder cancer).[8]
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 MB49 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
4.2. Treatment:
-
When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., saline control, CYS-SAP, this compound-saporin).
-
Administer the treatments systemically (e.g., via intravenous injection) at a predetermined dose and schedule (e.g., every 5 days for 3 doses).[2]
-
Monitor the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination).
4.3. Combination Therapy (Optional):
-
To assess synergistic effects, a treatment group receiving this compound-saporin in combination with a standard chemotherapeutic agent (e.g., mitomycin C for bladder cancer) can be included.[8][12]
Experimental Workflow
The following diagram outlines the general workflow for the creation and evaluation of the this compound-saporin fusion protein.
Caption: Overall experimental workflow.
Data Presentation
Table 1: In Vitro Cytotoxicity of RGD-SAP and CYS-SAP on Various Cell Lines
| Cell Line | αv Integrin Expression | RGD-SAP IC50 (nM) | CYS-SAP IC50 (nM) | Reference |
| MB49 (Murine Bladder Cancer) | High | ~10 | >1000 | [8][11] |
| HT-29 (Human Colon Cancer) | Moderate | ~50 | >1000 | [8] |
| PC-3 (Human Prostate Cancer) | Low | ~200 | >1000 | [8] |
| Normal Fibroblasts | Low | >1000 | >1000 | [11] |
Data are approximate values synthesized from published studies for illustrative purposes.
Table 2: In Vivo Antitumor Efficacy of RGD-SAP in a Subcutaneous MB49 Tumor Model
| Treatment Group | Dose | Tumor Volume Inhibition (%) | Survival Rate (%) | Reference |
| Saline Control | - | 0 | 0 | [8] |
| CYS-SAP | 0.2 mg/kg | <10 | 0 | [8] |
| RGD-SAP | 0.2 mg/kg | ~60 | 40 | [8] |
| RGD-SAP + Mitomycin C | 0.2 mg/kg + 1 mg/kg | >80 | 80 | [8][12] |
Data are approximate values synthesized from published studies for illustrative purposes.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key components of this targeted therapy approach.
Caption: Logical relationship of project components.
Conclusion
The this compound-saporin fusion protein represents a promising strategy for targeted cancer therapy. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to produce, purify, and evaluate this potent and selective anticancer agent. The data from previous studies strongly support the rationale for this approach, demonstrating enhanced cytotoxicity against integrin-expressing cancer cells and significant antitumor efficacy in preclinical models. Further investigation and optimization of this fusion protein could lead to the development of a novel and effective treatment for various solid tumors.
References
- 1. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cellgs.com [cellgs.com]
- 4. atsbio.com [atsbio.com]
- 5. Insights into the mechanism of cell death induced by saporin delivered into cancer cells by an antibody fusion protein targeting the transferrin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saporin, a Polynucleotide–Adenosine Nucleosidase, May Be an Efficacious Therapeutic Agent for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saporin as a Commercial Reagent: Its Uses and Unexpected Impacts in the Biological Sciences—Tools from the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of ribosome-inactivating protein saporin is not mediated through alpha2-macroglobulin receptor [pubmed.ncbi.nlm.nih.gov]
- 10. Expression and purification of cysteine introduced recombinant saporin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer [frontiersin.org]
- 12. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: RGD-4C Surface Functionalization of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles with targeting ligands is a critical strategy in the development of advanced drug delivery and diagnostic systems. Among the various targeting moieties, the Arginine-Glycine-Aspartic acid (RGD) peptide sequence has garnered significant attention. Specifically, the cyclic RGD-4C peptide (Cys-Asp-Cys-Arg-Gly-Asp-Cys-Phe-Cys) exhibits high affinity and selectivity for integrin receptors, particularly αvβ3, which are overexpressed on the surface of various tumor cells and angiogenic endothelial cells.[1][2] This overexpression makes integrin αvβ3 an attractive target for directing therapeutic and imaging agents to the tumor microenvironment, thereby enhancing efficacy and reducing off-target effects.[3][4]
These application notes provide detailed protocols for the surface functionalization of nanoparticles with this compound, characterization of the resulting conjugates, and their evaluation in preclinical models.
Data Presentation: Physicochemical and Biological Characterization
The successful functionalization of nanoparticles with this compound and their subsequent biological activity can be quantified and compared. The following tables summarize typical data obtained from the characterization and evaluation of this compound functionalized nanoparticles.
Table 1: Physicochemical Properties of this compound Functionalized Nanoparticles
| Nanoparticle Type | Core Material | Size (nm) (Unfunctionalized) | Size (nm) (this compound Functionalized) | Zeta Potential (mV) (Unfunctionalized) | Zeta Potential (mV) (this compound Functionalized) | Drug Loading Efficiency (%) |
| Ferritin Nanocages | Apoferritin | 8.2 | 18.7 | Not Reported | Not Reported | ~73.49% (Doxorubicin)[1] |
| Iron Oxide Nanoparticles | Iron Oxide | ~38 | ~44 | -14 | Similar to unfunctionalized | Not Applicable |
| Gold Nanoparticles | Gold | ~15-20 | ~40 (with PEG) | Not Reported | Not Reported | Not Applicable |
| Recombinant HDL | Lipid-based | 9.3 | 12.1 | Not Reported | Not Reported | Not Applicable[2] |
| Polymeric Micelles | Polymer | ~23 | Not Reported | Not Reported | Not Reported | Not Reported[4] |
Table 2: In Vitro Biological Performance of this compound Functionalized Nanoparticles
| Cell Line | Nanoparticle Type | IC50 / Cellular Uptake | Control (Non-targeted NP) | Competition Assay (with free RGD) |
| U87MG (glioblastoma) | Iron Oxide NP | Increased uptake | Lower uptake | Reduced uptake |
| MCF-7 (breast cancer) | Protein NP | Enhanced cytotoxicity | Lower cytotoxicity | Not Reported[4] |
| C6 (glioma) | Protein NP | Enhanced cytotoxicity | Lower cytotoxicity | Not Reported[4] |
| B16F10 (melanoma) | DNA NP | ~2-fold higher uptake | Lower uptake | Not Reported[5] |
| HUVEC (endothelial) | DNA NP | ~2-fold higher uptake | Lower uptake | Not Reported[5] |
| A549 (lung cancer) | Gold NP | Increased uptake and cytotoxicity | Lower uptake and cytotoxicity | Not Reported[6] |
| MDA-MB-231 (breast cancer) | Gold NP | Significantly higher uptake | Lower uptake | Not Reported |
Experimental Protocols
Protocol 1: this compound Conjugation to Carboxylated Nanoparticles via EDC/NHS Chemistry
This protocol describes a common method for covalently attaching amine-containing this compound peptides to nanoparticles with carboxyl groups on their surface.
Materials:
-
Carboxylated nanoparticles
-
This compound peptide with a free amine group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES buffer, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20
Procedure:
-
Nanoparticle Activation:
-
Resuspend carboxylated nanoparticles in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
Add EDC and NHS/Sulfo-NHS to the nanoparticle suspension. A typical molar ratio is a 5 to 10-fold excess of EDC/NHS to the carboxyl groups on the nanoparticles.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form stable NHS-esters.
-
-
Washing:
-
Centrifuge the activated nanoparticles to form a pellet.
-
Remove the supernatant containing excess EDC and NHS.
-
Resuspend the pellet in Coupling Buffer. Repeat the washing step twice.
-
-
This compound Conjugation:
-
Dissolve the this compound peptide in Coupling Buffer.
-
Add the this compound solution to the washed, activated nanoparticles. The molar ratio of peptide to nanoparticles should be optimized for the specific application.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to deactivate any unreacted NHS-esters.
-
-
Final Washing:
-
Wash the this compound functionalized nanoparticles three times with Washing Buffer to remove unconjugated peptide and quenching reagents.
-
Resuspend the final product in a suitable storage buffer (e.g., PBS).
-
Protocol 2: Characterization of this compound Functionalized Nanoparticles
1. Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., deionized water or PBS).
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.
-
Measure the surface charge (zeta potential) using ELS.
-
Compare the results with the unfunctionalized nanoparticles. An increase in size and a change in zeta potential are indicative of successful conjugation.
-
2. Quantification of Conjugated this compound:
-
Technique: Indirect quantification using UV-Vis spectroscopy or HPLC.
-
Procedure:
-
Measure the concentration of the this compound peptide in the supernatant and washing solutions collected during the conjugation and washing steps.
-
The amount of conjugated peptide is calculated by subtracting the amount of unreacted peptide from the initial amount added.[7]
-
3. Morphology:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure:
-
Prepare a sample by drop-casting a dilute suspension of nanoparticles onto a TEM grid or SEM stub and allowing it to dry.
-
Image the nanoparticles to observe their size, shape, and dispersity.
-
Protocol 3: In Vitro Cellular Uptake and Cytotoxicity Assays
Materials:
-
Integrin αvβ3-positive cell line (e.g., U87MG, MDA-MB-231) and a low-expressing control cell line.
-
This compound functionalized nanoparticles (and non-targeted control nanoparticles).
-
Fluorescently labeled nanoparticles (optional, for microscopy or flow cytometry).
-
Cell culture medium and supplements.
-
MTT, XTT, or similar viability assay reagents.
-
Flow cytometer and/or fluorescence microscope.
Procedure for Cellular Uptake:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled this compound nanoparticles and control nanoparticles at various concentrations for a defined period (e.g., 1-4 hours).
-
For competition assays, pre-incubate a set of cells with an excess of free this compound peptide for 30 minutes before adding the nanoparticles.
-
Wash the cells thoroughly with PBS to remove non-internalized nanoparticles.
-
Analyze cellular uptake qualitatively by fluorescence microscopy or quantitatively by flow cytometry.
Procedure for Cytotoxicity Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of drug-loaded this compound nanoparticles, non-targeted drug-loaded nanoparticles, and free drug for 24-72 hours.
-
Perform an MTT or XTT assay according to the manufacturer's protocol to determine cell viability.
-
Calculate the IC50 values for each treatment group.
Protocol 4: In Vivo Tumor Targeting and Efficacy Studies
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Tumor cells for xenograft model (e.g., U87MG).
-
This compound functionalized nanoparticles (for imaging or therapy).
-
In vivo imaging system (e.g., IVIS for fluorescence imaging, MRI).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Xenograft Model: Subcutaneously inject tumor cells into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
In Vivo Imaging:
-
Administer fluorescently or radio-labeled this compound nanoparticles and control nanoparticles intravenously into tumor-bearing mice.
-
At various time points post-injection (e.g., 1, 4, 24 hours), image the mice using the appropriate imaging modality to visualize nanoparticle accumulation in the tumor and other organs.[2][8]
-
-
Therapeutic Efficacy Study:
-
Randomly divide tumor-bearing mice into treatment groups (e.g., saline, free drug, non-targeted drug-loaded nanoparticles, this compound drug-loaded nanoparticles).
-
Administer the treatments intravenously according to a predetermined schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors and major organs for further analysis (e.g., histology, drug concentration).
-
Mandatory Visualizations
Caption: Experimental workflow for this compound nanoparticle development.
References
- 1. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGD peptide functionalized and reconstituted high-density lipoprotein nanoparticles as a versatile and multimodal tumor targeting molecular imaging probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Cellular Response to RGD Peptide Configuration on Gold Nanoparticles: A Surface Chemistry Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functionalization of iron oxide magnetic nanoparticles with targeting ligands: their physicochemical properties and in vivo behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using RGD-4C Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Arg-Gly-Asp (RGD) peptide sequence is a well-established motif for targeting integrins, a family of transmembrane receptors crucial for cell adhesion, signaling, and migration. The cyclic peptide ACDCRGDCFCG, commonly known as RGD-4C, exhibits high affinity for several integrin subtypes, particularly αvβ3, which is often overexpressed on tumor cells and angiogenic endothelial cells.[1][2] This preferential expression makes this compound an excellent targeting ligand for the delivery of therapeutic agents, imaging probes, and nanoparticles directly to the tumor microenvironment, thereby enhancing efficacy and minimizing off-target toxicity.[3][4]
These application notes provide a comprehensive guide to designing and executing in vivo experiments using this compound conjugates. Detailed protocols for key experimental procedures are provided to facilitate the translation of these powerful targeted therapies from the laboratory to preclinical evaluation.
Mechanism of Action
This compound conjugates exert their effects by binding to integrins on the cell surface. This interaction can trigger several downstream events, including receptor-mediated endocytosis of the conjugate, disruption of native cell-matrix interactions, and initiation of intracellular signaling cascades.[4][5] The binding of this compound to integrins can inhibit tumor cell adhesion, migration, and proliferation, and can also induce apoptosis. Furthermore, by targeting the tumor neovasculature, this compound conjugates can disrupt angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[6][7]
RGD-Integrin Signaling Pathway
The binding of an this compound conjugate to an integrin receptor initiates a cascade of intracellular signals. A key pathway involves the activation of Transforming Growth Factor-β (TGF-β), which plays a complex role in cancer progression, including promoting epithelial-mesenchymal transition (EMT) and cell proliferation.[3][8]
Data Presentation
The following tables summarize quantitative data from preclinical studies involving this compound conjugates.
Table 1: Integrin Binding Affinity of this compound Conjugates
| Conjugate | Cell Line | IC50 (nM) | Reference(s) |
| This compound | U87MG | 379 ± 59 | [9] |
| RGD-SAP | - | - | [1] |
| RGD4C-TNF | U87MG | 247 ± 32 | [9] |
| DOTA-RGD4C-TNF | U87MG | 192 ± 24 | [9] |
Table 2: In Vivo Tumor Uptake of this compound Conjugates
| Conjugate | Tumor Model | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Reference(s) |
| 64Cu-DOTA-RGD4C-TNF | U87MG | 1 | 7.80 ± 0.67 | [9] |
| 64Cu-DOTA-RGD4C-TNF | U87MG | 4 | 8.11 ± 0.88 | [9] |
| 64Cu-DOTA-RGD4C-TNF | U87MG | 20 | 7.09 ± 0.35 | [9] |
| 64Cu-DOTA-RGD4C-TNF | MDA-MB-435 | 1 | 4.39 ± 0.65 | [9] |
| 64Cu-DOTA-RGD4C-TNF | MDA-MB-435 | 4 | 3.94 ± 0.48 | [9] |
| 64Cu-DOTA-RGD4C-TNF | MDA-MB-435 | 20 | 3.43 ± 0.38 | [9] |
| 125I-Labeled PTX-RGD | MDA-MB-435 | 2 | 2.72 ± 0.16 |
Table 3: Therapeutic Efficacy of this compound Conjugates In Vivo
| Conjugate | Tumor Model | Treatment Schedule | Outcome | Reference(s) |
| RGD-SAP | Subcutaneous Bladder Cancer | 0.25, 0.5, or 0.75 mg/kg every 5 days for 3 doses | Dose-dependent reduction in tumor growth | [1][10] |
| RGD-SAP + Mitomycin C | Orthotopic Bladder Cancer | - | Increased survival | [10] |
| RGD4C-TNF | MDA-MB-435 Xenograft | 0.25 mg/kg daily for 5 days | 72% tumor growth inhibition | [9] |
| Doxo-RGD4C | MDA-MB-435 Breast Cancer | - | Superior antitumor efficacy over free doxorubicin |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Therapeutic Protein via Maleimide-Thiol Coupling
This protocol describes a common method for conjugating a cysteine-containing peptide like this compound to a protein that has been modified to contain a maleimide (B117702) group.
Materials:
-
This compound peptide (ACDCRGDCFCG)
-
Therapeutic protein with a maleimide group
-
Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP)
-
DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the maleimide-activated protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
Peptide Preparation: Dissolve the this compound peptide in a minimal amount of DMSO or DMF, and then dilute with the conjugation buffer.
-
Reduction of Peptide Disulfide Bonds (if necessary): The cysteine residues in this compound are involved in disulfide bonds to maintain its cyclic structure. For conjugation to other molecules via these cysteines, the disulfide bonds may need to be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP to the peptide solution and incubate for 20-30 minutes at room temperature.
-
Conjugation Reaction: Add the this compound peptide solution to the protein solution at a 10-20 fold molar excess. Gently mix and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted peptide and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
Protocol 2: Establishment of a Subcutaneous Tumor Xenograft Model
This protocol outlines the procedure for creating a subcutaneous tumor model in immunodeficient mice, a widely used model for evaluating the in vivo efficacy of anticancer agents.[1][11]
Materials:
-
Tumor cells (e.g., U87MG, MDA-MB-435) cultured to 80-90% confluency
-
Sterile PBS or HBSS
-
Matrigel (optional, to aid tumor engraftment)
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
1 mL syringes with 23-25 gauge needles
-
Anesthetic (e.g., ketamine/xylazine)
Procedure:
-
Cell Preparation: Harvest tumor cells and wash them 2-3 times with sterile PBS or HBSS. Resuspend the cells in PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 107 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse. Shave the area on the flank where the injection will be performed.
-
Subcutaneous Injection: Gently lift the skin on the flank to create a "tent". Insert the needle into the subcutaneous space and slowly inject 100-200 µL of the cell suspension. Withdraw the needle slowly to prevent leakage.
-
Monitoring: Return the mice to their cages and monitor them daily for tumor growth, body weight, and overall health. Tumors typically become palpable within 1-3 weeks. Tumor volume can be measured using calipers with the formula: (Length x Width2) / 2.
Protocol 3: In Vivo Imaging of this compound Conjugates
This protocol provides a general framework for non-invasive imaging of tumors targeted with this compound conjugated to an imaging agent (e.g., a near-infrared dye or a radionuclide for PET imaging).
Materials:
-
Tumor-bearing mice
-
This compound conjugate labeled with an imaging probe
-
Imaging system (e.g., IVIS for fluorescence imaging, microPET scanner)
-
Anesthetic
Procedure:
-
Injection: Anesthetize the tumor-bearing mouse and inject the this compound imaging conjugate via the tail vein. The dose will depend on the specific conjugate and imaging modality.
-
Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mouse and place it in the imaging system. Acquire images according to the manufacturer's instructions.
-
Biodistribution (Optional): After the final imaging session, euthanize the mouse and harvest the tumor and major organs. Use the imaging system to quantify the signal in each tissue to determine the biodistribution of the conjugate.
Protocol 4: Immunohistochemical Analysis of Integrin Expression
This protocol describes the staining of tumor tissue sections to visualize the expression and localization of integrins targeted by this compound.[12]
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against the integrin of interest (e.g., anti-αvβ3)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating.
-
Blocking: Inactivate endogenous peroxidases with 3% hydrogen peroxide and then block non-specific antibody binding with the blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the slides and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the slides and apply the DAB substrate until a brown color develops.
-
Counterstaining and Mounting: Rinse with water, counterstain with hematoxylin, dehydrate through an ethanol series and xylene, and mount with a coverslip.
-
Microscopy: Examine the slides under a microscope to assess integrin expression.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for in vivo studies with this compound conjugates and the logical relationships in designing such experiments.
References
- 1. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. interchim.fr [interchim.fr]
- 4. broadpharm.com [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. lifetein.com [lifetein.com]
- 12. cpcscientific.com [cpcscientific.com]
Application Notes and Protocols for Cytotoxicity Assays of RGD-4C Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Arg-Gly-Asp (RGD) peptide sequence is a well-established motif for targeting integrins, a family of transmembrane receptors that are often overexpressed on cancer cells and tumor vasculature. The cyclic peptide RGD-4C (ACDCRGDCFCG), with its two disulfide bridges, exhibits high affinity and selectivity for specific integrin subtypes, particularly αvβ3 and αvβ5. This makes it an excellent candidate for the targeted delivery of cytotoxic agents to tumors, minimizing off-target toxicity and enhancing therapeutic efficacy. This document provides detailed protocols for assessing the in vitro cytotoxicity of drug conjugates incorporating the this compound peptide, along with data presentation guidelines and visualizations of the underlying biological and experimental principles.
Principle of this compound-Mediated Drug Delivery
This compound drug conjugates leverage receptor-mediated endocytosis for targeted cell killing. The this compound moiety acts as a homing device, binding to integrins on the cancer cell surface. This binding triggers internalization of the conjugate, delivering the cytotoxic payload directly into the cell, leading to apoptosis or cell death. The efficacy of this targeted approach is dependent on the expression levels of the target integrins on the cell surface.
Signaling Pathway of this compound Integrin Binding
The interaction between this compound and integrins, such as αvβ3, initiates a cascade of intracellular signals that can influence cell survival, proliferation, and migration. Upon ligand binding, integrins cluster and recruit various signaling proteins to form focal adhesions. A key initiating event is the autophosphorylation and activation of Focal Adhesion Kinase (FAK). Activated FAK then recruits and activates Src family kinases. This FAK/Src complex can subsequently activate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, which is a central regulator of cell survival and proliferation. Understanding this pathway is crucial for elucidating the full mechanism of action of this compound drug conjugates.[1][2][3][4][5][6][7][8][9]
Experimental Workflow for Cytotoxicity Assays
The general workflow for assessing the cytotoxicity of this compound drug conjugates involves several key steps, from initial cell culture to final data analysis. The following diagram outlines a typical experimental procedure.
Data Presentation
Quantitative results from cytotoxicity assays, such as the half-maximal inhibitory concentration (IC50), should be summarized in a clear and structured format. This allows for easy comparison of the potency of different conjugates across various cell lines.
Table 1: Cytotoxicity (IC50) of this compound-Saporin Conjugate in Bladder Cancer Cell Lines
| Cell Line | Integrin αv Status | This compound-Saporin IC50 (nM) | Control CYS-Saporin IC50 (nM) |
| 5637 | Positive | 1.8 ± 0.3 | > 1000 |
| RT4 | Positive | 2.5 ± 0.6 | > 1000 |
| T24 | Positive | 2.9 ± 0.5 | > 1000 |
| J82 | Positive | 3.5 ± 0.8 | > 1000 |
| HT-1376 | Positive | 4.2 ± 0.7 | > 1000 |
| MB49 (murine) | Positive | 1.2 ± 0.2 | > 1000 |
Data adapted from a study on an this compound-Saporin conjugate, demonstrating potent and specific cytotoxicity towards integrin-positive bladder cancer cells. The control conjugate (CYS-SAP) lacks the this compound targeting moiety.[10]
Experimental Protocols
Below are detailed protocols for three common colorimetric cytotoxicity assays suitable for evaluating this compound drug conjugates.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Principle of the MTT Assay
Materials:
-
This compound drug conjugate
-
Target cancer cell line (e.g., U87MG, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound drug conjugate in culture medium. Remove the old medium from the wells and add 100 µL of the diluted conjugate solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is similar to the MTT assay, but the resulting formazan product is water-soluble, eliminating the need for a solubilization step.
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
Items listed for the MTT assay (excluding MTT and solubilization solution)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Reagent Preparation: Immediately before use, prepare the XTT/electron-coupling reagent mixture according to the manufacturer's instructions (e.g., mix 5 mL of XTT reagent with 0.1 mL of electron-coupling reagent for one 96-well plate).[11]
-
XTT Addition: Add 50 µL of the prepared XTT mixture to each well.[11][12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[12]
-
Data Acquisition: Gently shake the plate and measure the absorbance at 450-500 nm. A reference wavelength of 630-690 nm is recommended to subtract non-specific background readings.[3][11]
-
Data Analysis: Calculate the percentage of viability and IC50 values as described in the MTT protocol.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay quantifies cell death by measuring the activity of lactate (B86563) dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.
Materials:
-
LDH assay kit (containing substrate, cofactor, and diaphorase)
-
Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control
-
Items listed for the MTT assay (excluding MTT and related reagents)
Protocol:
-
Plate Setup: Seed and treat cells as described in steps 1-3 of the MTT protocol. It is crucial to set up three types of controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with lysis buffer 30-45 minutes before the assay.[13]
-
Background Control: Medium without cells.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes to pellet any detached cells.[5] Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[4][14]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[14]
-
Data Acquisition: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used for background correction.[14]
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Conclusion
The protocols outlined in this document provide a robust framework for evaluating the cytotoxic potential of this compound drug conjugates. The choice of assay may depend on the specific drug conjugate, cell line, and experimental goals. Consistent application of these methods, coupled with clear data presentation and an understanding of the underlying biological pathways, will facilitate the effective preclinical assessment of these promising targeted cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrin signaling in tumor biology: mechanisms of intercellular crosstalk and emerging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate specificity of alpha(v)beta(3) integrin-mediated cell migration and phosphatidylinositol 3-kinase/AKT pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Src kinase activity is required for integrin alphaVbeta3-mediated activation of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAK inhibition disrupts a β5 integrin signaling axis controlling anchorage-independent ovarian carcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAK association with multiple signal proteins mediates pressure-induced colon cancer cell adhesion via a Src-dependent PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 9. Phosphatidylinositol 3-Kinase/Akt Mediates Integrin Signaling To Control RNA Polymerase I Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Multivalency Increases the Binding Strength of RGD Peptidomimetic‐Paclitaxel Conjugates to Integrin αVβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling RGD-4C for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of RGD-4C, a cyclic peptide containing the Arg-Gly-Asp sequence and four cysteine residues, for use in Positron Emission Tomography (PET) imaging. The protocols cover labeling with Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Fluorine-18 (¹⁸F), targeting the αvβ3 integrin, a key biomarker in angiogenesis and tumor metastasis.
Introduction to this compound PET Imaging
Integrin αvβ3 is overexpressed on activated endothelial cells during angiogenesis and on various tumor cells, making it an attractive target for molecular imaging. RGD-containing peptides, such as this compound, bind with high affinity and selectivity to this integrin. Radiolabeling these peptides with positron-emitting radionuclides allows for the non-invasive visualization and quantification of αvβ3 expression, which can aid in cancer diagnosis, staging, and monitoring of anti-angiogenic therapies. The choice of radionuclide depends on the desired imaging time course and application, with ⁶⁸Ga offering a shorter half-life for rapid imaging, while ⁶⁴Cu and ¹⁸F allow for later time-point imaging due to their longer half-lives.
Pre-labeling Preparation: Conjugation of this compound with a Chelator
For radiolabeling with metallic radionuclides like ⁶⁸Ga and ⁶⁴Cu, the this compound peptide must first be conjugated with a bifunctional chelator. Common chelators include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). This conjugation is typically achieved by reacting a commercially available activated ester of the chelator with an amine group on the this compound peptide, often on a lysine (B10760008) residue incorporated into the peptide sequence. The resulting DOTA-RGD-4C or NOTA-RGD-4C conjugate is then purified before radiolabeling.
Quantitative Data Summary
The following tables summarize key quantitative data from literature for the radiolabeling of various RGD peptides, which are analogous to this compound. These values provide a benchmark for expected outcomes.
Table 1: ⁶⁸Ga-Labeled RGD Peptides
| RGD Conjugate | Labeling Efficiency (%) | Specific Activity (GBq/µmol) | Synthesis Time (min) |
| [⁶⁸Ga]NOTA-RGD | ~90 | 17.4 | 10 |
| [⁶⁸Ga]NOTA-PRGD2 | >95 (with purification) | 9.4 | <15 |
| [⁶⁸Ga]DOTA-RGD | >95 | 152 ± 32 | <15 (microwave) |
Table 2: ⁶⁴Cu-Labeled RGD Peptides
| RGD Conjugate | Labeling Yield (%) | Specific Activity (MBq/nmol) | Incubation Time (h) | Incubation Temp (°C) |
| ⁶⁴Cu-DOTA-RGD Tetramer | 80-90 | ~23 | 1 | 50 |
| ⁶⁴Cu(DOTA-3PEG₄-dimer) | >95 | >11.1 | 0.5 | 100 |
| ⁶⁴Cu-DOTA-RGD4C-TNF | 66.9 ± 18.1 | ~0.1 | 1.5 | N/A |
Table 3: ¹⁸F-Labeled RGD Peptides
| RGD Conjugate | Radiochemical Yield (%) | Specific Activity (GBq/µmol) | Synthesis Time (min) |
| [¹⁸F]Galacto-RGD | 29.5 ± 5.1 (decay corrected) | 40 - 100 | 200 ± 18 |
| [¹⁸F]FPPRGD2 | 10-15 (decay corrected) | 44.4 ± 26.4 | ~180 |
| [¹⁸F]Alfatide | >90 | 9.25 - 46.25 | <20 |
Experimental Protocols
Protocol 1: Radiolabeling of NOTA-RGD-4C with Gallium-68 (⁶⁸Ga)
This protocol describes the labeling of a NOTA-conjugated this compound peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
NOTA-RGD-4C peptide
-
⁶⁸Ge/⁶⁸Ga generator (eluting ⁶⁸GaCl₃ in 0.1 M HCl)
-
Sodium acetate (B1210297) or HEPES buffer
-
Sterile, metal-free water
-
Reaction vial (e.g., Eppendorf tube)
-
Heating block or water bath
-
C18 Sep-Pak cartridge for purification
-
Saline for injection
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ solution.
-
Buffering: In a sterile reaction vial, add the ⁶⁸GaCl₃ eluate. Adjust the pH to 4.5-5.0 by adding sodium acetate or HEPES buffer.
-
Precursor Addition: Add an aqueous solution of the NOTA-RGD-4C conjugate (typically 5-20 nmol) to the buffered ⁶⁸Ga solution.
-
Incubation: Incubate the reaction mixture at room temperature for 5-10 minutes. Gentle agitation is recommended. For some DOTA-conjugates, heating at 90-95°C for 5-15 minutes may be necessary.[1]
-
Purification:
-
Condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the final product, [⁶⁸Ga]Ga-NOTA-RGD-4C, with a small volume of ethanol/water mixture.
-
Evaporate the ethanol and reconstitute the product in sterile saline for injection.
-
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or radio-HPLC. The purity should be >95%.
-
Measure the total activity and calculate the radiochemical yield and specific activity.
-
Protocol 2: Radiolabeling of DOTA-RGD-4C with Copper-64 (⁶⁴Cu)
This protocol details the labeling of a DOTA-conjugated this compound peptide with ⁶⁴Cu.
Materials:
-
DOTA-RGD-4C peptide
-
⁶⁴CuCl₂ in 0.1 M HCl
-
Sodium acetate buffer (0.1 M, pH 6.5)
-
Sterile, metal-free water
-
Reaction vial
-
Heating block or water bath
-
HPLC system for purification and quality control
Procedure:
-
Buffering: Dilute the ⁶⁴CuCl₂ solution with 0.1 M sodium acetate buffer (pH 6.5) in a reaction vial.[2]
-
Precursor Addition: Add the DOTA-RGD-4C peptide (typically 5-10 µg per 37 MBq of ⁶⁴Cu) to the buffered ⁶⁴Cu solution.[2]
-
Incubation: Heat the reaction mixture at 50-100°C for 30-60 minutes.[2][3] The optimal temperature and time should be determined empirically for the specific conjugate.
-
Purification: Purify the [⁶⁴Cu]Cu-DOTA-RGD-4C using a semi-preparative HPLC system.
-
Formulation: Collect the product fraction, evaporate the solvent, and reconstitute in sterile saline for injection.
-
Quality Control:
Protocol 3: Radiolabeling of an this compound Precursor with Fluorine-18 (¹⁸F)
This protocol outlines a general multi-step synthesis for labeling an this compound peptide with ¹⁸F using a prosthetic group, such as N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).
Materials:
-
This compound peptide with a free amine group
-
[¹⁸F]Fluoride produced from a cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Precursor for the prosthetic group (e.g., N-succinimidyl 4-(di-tert-butoxycarbonyl)benzoate)
-
HPLC system for purification and quality control
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Dry the mixture by azeotropic distillation with anhydrous acetonitrile.
-
Synthesis of the Prosthetic Group: Add the prosthetic group precursor to the dried [¹⁸F]fluoride complex and heat to synthesize the [¹⁸F]-labeled prosthetic group (e.g., [¹⁸F]SFB).
-
Purification of the Prosthetic Group: Purify the [¹⁸F]-labeled prosthetic group using SPE or HPLC.
-
Conjugation to this compound: React the purified [¹⁸F]-prosthetic group with the this compound peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.5) at room temperature or with gentle heating.
-
Final Purification: Purify the final product, [¹⁸F]F-RGD-4C, using HPLC.
-
Formulation: Collect the product fraction, remove the solvent, and formulate in sterile saline for injection.
-
Quality Control:
-
Determine the radiochemical purity (>98%) and specific activity using analytical radio-HPLC.[4]
-
Perform stability tests in saline and serum.
-
Visualizations
Caption: General workflow for the radiolabeling of a chelator-conjugated this compound peptide.
Caption: Simplified signaling pathway of RGD binding to αvβ3 integrin leading to a detectable PET signal.
References
- 1. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Improving Tumor Uptake and Pharmacokinetics of 64Cu-Labeled Cyclic RGD Peptide Dimers with Gly3 and PEG4 Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low binding affinity of RGD-4C conjugates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with RGD-4C conjugates and experiencing low binding affinity in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process with this compound conjugates that may lead to lower-than-expected binding affinity.
Question: Why is the binding affinity of my this compound conjugate significantly lower than reported values?
Answer: Several factors can contribute to low binding affinity of this compound conjugates. These can be broadly categorized into issues related to the conjugate itself, the experimental setup, and the target cells.
-
Conjugate Integrity and Conformation:
-
Incorrect Disulfide Bonding: The this compound peptide, with the sequence ACDCRGDCFCG, contains four cysteine residues that form two critical disulfide bonds. The specific arrangement of these bonds is crucial for the peptide's three-dimensional structure and its ability to bind to integrins.[1][2] An incorrect disulfide bond arrangement can lead to a significant decrease in binding affinity. For instance, the 1-4, 2-3 disulfide bond arrangement has been shown to be about 10-fold more potent in binding to αv integrins than the 1-3, 2-4 isomer.[1]
-
Conjugation Issues: The process of conjugating the this compound peptide to another molecule (e.g., a drug, nanoparticle, or imaging agent) can sometimes interfere with its binding capabilities. The conjugation chemistry might alter the peptide's conformation or block the RGD motif, which is essential for integrin recognition.[3]
-
Peptide Quality and Purity: Ensure the this compound peptide used for conjugation is of high purity and has been properly stored to prevent degradation. Impurities or degraded peptide fragments can lead to inconsistent experimental results.
-
-
Experimental Conditions:
-
Assay-Specific Parameters: The choice of assay and its parameters (e.g., incubation time, temperature, buffer composition) can significantly impact the observed binding affinity. It is crucial to optimize these conditions for your specific experimental system.
-
Competition from Other Ligands: The presence of other RGD-containing proteins in the experimental system, such as those in serum-containing media, can compete with your this compound conjugate for integrin binding, leading to an apparent decrease in affinity.[3]
-
-
Target Cell Characteristics:
-
Integrin Expression Levels: The density of the target integrins (e.g., αvβ3, αvβ5) on the surface of your cells is a critical factor.[3][4] Low or heterogeneous expression of the target integrin will result in lower overall binding. It is advisable to quantify the integrin expression levels on your target cells using methods like flow cytometry.
-
Cell Line Variability: Different cell lines, even of the same cancer type, can exhibit significant variability in their integrin expression profiles.[3]
-
Question: How can I verify the correct conformation of my this compound peptide?
Answer: Verifying the correct disulfide bonding and conformation of the this compound peptide is challenging without specialized analytical techniques. However, you can take steps to ensure you are starting with the correct material:
-
Source High-Quality Peptide: Purchase the this compound peptide from a reputable supplier that provides analytical data, such as HPLC and mass spectrometry, to confirm purity and mass. Ideally, the supplier should also provide information on the disulfide bond connectivity.
-
Structural Analysis: For in-depth analysis, techniques like Nuclear Magnetic Resonance (NMR) can be used to determine the solution structure of the peptide and confirm the disulfide bond arrangement.[1]
Question: My unconjugated this compound peptide shows good binding, but the affinity drops after conjugation. What could be the problem?
Answer: A decrease in binding affinity after conjugation is a common issue. Here are some potential causes and solutions:
-
Steric Hindrance: The conjugated molecule might be physically blocking the RGD motif from accessing the binding pocket of the integrin.
-
Solution: Consider using a linker or spacer between the this compound peptide and the conjugated molecule to increase the distance and flexibility, potentially reducing steric hindrance.[2]
-
-
Conformational Changes: The conjugation process itself could induce a change in the peptide's conformation, altering the presentation of the RGD motif.
-
Solution: Experiment with different conjugation chemistries or attachment sites on the peptide (if possible) that are less likely to disrupt the critical disulfide bonds and overall structure.
-
-
Charge and Hydrophobicity Alterations: The addition of a new molecule can change the local chemical environment of the peptide, which might negatively impact its interaction with the integrin.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is it used for targeting?
A1: this compound is a cyclic peptide with the amino acid sequence ACDCRGDCFCG.[5] The core "RGD" (Arginine-Glycine-Aspartic acid) sequence is a well-known recognition motif for a class of cell surface receptors called integrins.[1][3] Integrins, such as αvβ3 and αvβ5, are often overexpressed on cancer cells and in the tumor vasculature, making the this compound peptide a valuable tool for targeting drugs, imaging agents, and nanoparticles specifically to tumors.[2][3] The four cysteine residues in this compound form two disulfide bonds, which constrain the peptide into a specific conformation that enhances its binding affinity and selectivity for certain integrins.[1][2]
Q2: How does cyclization affect the binding affinity of RGD peptides?
A2: Cyclization of RGD peptides, such as in this compound, generally improves their binding properties in several ways:[3]
-
Increased Stability: Cyclic peptides are more resistant to degradation by proteases compared to their linear counterparts, leading to a longer half-life in biological systems.[6]
-
Conformational Rigidity: The cyclic structure reduces the conformational flexibility of the peptide, locking it into a bioactive conformation that is favorable for binding to the integrin receptor.[6] This pre-organization reduces the entropic penalty of binding, leading to higher affinity.
-
Improved Selectivity: By constraining the peptide's shape, cyclization can enhance its selectivity for specific integrin subtypes.[7]
Q3: What are typical IC50 values for this compound and its conjugates?
A3: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a compound in inhibiting a specific biological function. For this compound and its conjugates, the IC50 value typically reflects their ability to compete with a known ligand for binding to integrins. These values can vary depending on the specific conjugate, the cell line used, and the experimental conditions.
| Compound | Cell Line | Target Integrin | IC50 (nmol/L) | Reference |
| This compound peptide | U87MG | αvβ3 | 379 ± 59 | [8] |
| RGD4C-TNF | U87MG | αvβ3 | 247 ± 32 | [8] |
| DOTA-RGD4C-TNF | U87MG | αvβ3 | 192 ± 24 | [8] |
Q4: Are there alternatives to this compound for targeting integrins?
A4: Yes, while this compound is a potent and widely used ligand, other RGD-based peptides and peptidomimetics have been developed to improve affinity, selectivity, and pharmacokinetic properties. These include:
-
Other Cyclic RGD Peptides: Various cyclic RGD peptides with different amino acid sequences flanking the RGD motif have been synthesized and evaluated to optimize binding to specific integrin subtypes.[7][9]
-
Multimeric RGD Peptides: Linking multiple RGD peptides together (dimers, tetramers, etc.) can significantly increase the avidity of the conjugate for cells expressing a high density of integrins.[10]
-
Peptidomimetics: Non-peptide molecules designed to mimic the structure and function of the RGD motif have been developed to overcome some of the limitations of peptide-based ligands, such as poor stability and bioavailability.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity (IC50) of an this compound conjugate by measuring its ability to compete with a radiolabeled ligand for binding to integrin-expressing cells.
Materials:
-
Integrin-expressing cells (e.g., U87MG human glioblastoma cells)
-
Cell culture medium
-
Binding buffer (e.g., Tris-HCl buffer with physiological salts and BSA)
-
Radiolabeled competitor (e.g., [¹²⁵I]echistatin)
-
Unlabeled this compound conjugate (test compound)
-
Unlabeled this compound peptide (positive control)
-
Multi-well plates (e.g., 96-well)
-
Gamma counter
Procedure:
-
Cell Preparation:
-
Culture the integrin-expressing cells to confluency.
-
Harvest the cells and wash them with binding buffer.
-
Resuspend the cells in binding buffer to a final concentration of approximately 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
In a multi-well plate, add a fixed amount of radiolabeled competitor to each well.
-
Add increasing concentrations of the unlabeled this compound conjugate (test compound) or the unlabeled this compound peptide (positive control) to the wells.
-
Include control wells with only the radiolabeled competitor to determine total binding.
-
Include control wells with the radiolabeled competitor and a large excess of unlabeled this compound peptide to determine non-specific binding.
-
-
Incubation:
-
Add the cell suspension to each well.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-4 hours) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the cells with bound radioligand from the unbound radioligand in the supernatant. This can be achieved by centrifugation or filtration.
-
-
Quantification:
-
Measure the radioactivity in the cell pellets or on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing this compound conjugate binding affinity and troubleshooting.
Caption: Simplified RGD-integrin signaling pathway.
References
- 1. Solution structures and integrin binding activities of an RGD peptide with two isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a fusion protein of RGD4C and the β-lactamase variant for antibody-directed enzyme prodrug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
RGD-4C Stability Enhancement: Technical Support Center
Welcome to the technical support center for RGD-4C stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of the this compound peptide in serum for experimental applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in serum a concern?
A: this compound is a cyclic peptide with the sequence ACDCRGDCFCG.[1][2] The two disulfide bonds (Cys2-Cys10 and Cys4-Cys8) create a constrained structure that binds with high affinity to αv integrins, which are often overexpressed on tumor cells and angiogenic blood vessels.[3] This makes this compound a promising candidate for targeted drug delivery and imaging. However, like many peptides, this compound can be susceptible to degradation by proteases present in serum, which can limit its circulatory half-life and therapeutic efficacy.[4] The primary degradation mechanism for RGD peptides often involves the aspartic acid (Asp) residue.
Q2: My this compound peptide appears to be losing activity in my in vivo experiments. What are the common causes and solutions?
A: Loss of this compound activity in vivo is often attributable to its degradation by serum proteases. The inherent stability of the cyclic this compound is significantly greater than its linear counterparts, but it can still be improved. Consider the following troubleshooting steps:
-
Confirm Peptide Integrity: Before in vivo administration, ensure the purity and integrity of your this compound stock using methods like HPLC and Mass Spectrometry.
-
Modification Strategies: To enhance serum stability, consider chemical modifications. The most common and effective strategies include:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide.
-
D-Amino Acid Substitution: Replacing one or more of the naturally occurring L-amino acids with their D-isomers.
-
Fusion Proteins: Genetically fusing this compound to a larger, more stable protein.
-
-
Formulation: Encapsulating this compound in liposomes or nanoparticles can shield it from enzymatic degradation.
Troubleshooting Guide: Enhancing this compound Serum Stability
This guide provides an overview of common strategies to improve the serum half-life of this compound, complete with comparative data and experimental considerations.
Issue 1: Rapid Clearance of this compound in Pharmacokinetic Studies
Solution: Implement a chemical modification strategy to increase the hydrodynamic size and/or proteolytic resistance of the peptide.
Attaching PEG chains to this compound increases its size, which can reduce renal clearance and shield it from enzymatic degradation, thereby prolonging its circulation time.[5]
Quantitative Data on PEGylated RGD Peptides:
| Peptide | Modification | Half-life/Retention | Model System | Reference |
| Cyclic RGDyK | 125I-labeled | Rapid blood clearance | Mice with U87MG glioblastoma | [6] |
| Cyclic RGDyK | 125I-labeled, mPEG (2 kDa) conjugated | Prolonged tumor uptake, lower kidney uptake | Mice with U87MG glioblastoma | [6] |
| 18F-AH111585 (RGD peptide) | Radiolabeled | ~10 min | Breast Cancer Patients | [7] |
Note: Data for this compound is limited; the table presents data for structurally similar cyclic RGD peptides to illustrate the effect of PEGylation.
Replacing L-amino acids with their D-enantiomers can make the peptide resistant to degradation by proteases, which are stereospecific for L-amino acids.[8][9][10]
Quantitative Data on D-Amino Acid Substituted Peptides:
| Peptide | Modification | Stability Metric | Model System | Reference |
| RDP215 (L-amino acids) | - | Destabilized in the presence of serum | In vitro (melanoma cells) | [8] |
| 9D-RDP215 (with D-amino acids) | 9 L-amino acids replaced with D-amino acids | Stabilizing effect in the presence of serum | In vitro (melanoma and glioblastoma cells) | [8] |
Note: This data is for a different antitumor peptide but demonstrates the principle of enhanced stability with D-amino acid substitution.
Fusing this compound to a larger protein can significantly enhance its stability and pharmacokinetic profile.
Quantitative Data on this compound Fusion Protein:
| Peptide | Modification | Stability Metric | Model System | Reference |
| RGD4C-βL | Fusion with β-lactamase variant | >60% activity retained after 14 days | Human plasma at 37°C | [3][11] |
| RGDpep-HuMab | Conjugated to Human Monoclonal Antibody | Half-life of 90 min (vs. <10 min for free peptide) | B16.F10 tumor-bearing mice | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
This protocol outlines the general steps for synthesizing this compound using Fmoc/tBu solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Start with a suitable resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid (Glycine).
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU, HATU) and add it to the resin to form a peptide bond. Repeat the deprotection and coupling steps for each amino acid in the sequence (G, C, F, C, D, G, R, C, D, C, A).
-
Cleavage and Deprotection: Once the linear peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
Cyclization: Induce the formation of the two disulfide bonds through oxidation, for example, by air oxidation in a dilute aqueous solution at a slightly basic pH.
-
Purification: Purify the final cyclic peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the this compound peptide using mass spectrometry and analytical HPLC.
Protocol 2: Serum Stability Assay using HPLC
This protocol describes a method to assess the stability of this compound or its modified versions in serum.
-
Sample Preparation:
-
Prepare a stock solution of the this compound peptide in a suitable buffer (e.g., PBS).
-
Obtain fresh serum (e.g., human or mouse serum).
-
-
Incubation:
-
Add a known concentration of the peptide to the serum (e.g., a final concentration of 1 mg/mL in 50% serum).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the mixture.
-
-
Quenching:
-
Stop the enzymatic degradation by adding a quenching solution (e.g., an equal volume of 10% trichloroacetic acid or cold acetonitrile) to the aliquots.
-
Centrifuge the samples to precipitate the serum proteins.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC.
-
Use a C18 column with a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).
-
Monitor the peptide elution at a specific wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life.
-
Visualizations
References
- 1. This compound - 5 mg [anaspec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dovepress.com [dovepress.com]
- 4. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a fusion protein of RGD4C and the β-lactamase variant for antibody-directed enzyme prodrug therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RGD-4C Functionalized Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the functionalization of nanoparticles with RGD-4C peptides.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is it prone to causing nanoparticle aggregation?
A1: this compound is a cyclic peptide, commonly with the sequence ACDCRGDCFCG, designed to target αvβ3 and αvβ5 integrins with high affinity.[1][2] The "4C" indicates the presence of four cysteine residues, which form two internal disulfide bonds to create a constrained cyclic structure essential for its high binding affinity.[2][3] However, these same cysteine residues are also the primary cause of nanoparticle aggregation. If not properly controlled during the functionalization process, intermolecular disulfide bonds can form between peptides on different nanoparticles, leading to cross-linking and subsequent aggregation.[4][5]
Q2: What are the visual and quantitative indicators of nanoparticle aggregation?
A2: Visual indicators of aggregation include a color change in the nanoparticle solution (e.g., for gold nanoparticles, a change from red to blue or purple), increased turbidity or cloudiness, and the formation of visible precipitates or sediment.[3] Quantitatively, aggregation is characterized by an increase in the hydrodynamic diameter and the polydispersity index (PDI) of the nanoparticles, which can be measured using Dynamic Light Scattering (DLS).[6][7] A significant change in the zeta potential can also indicate instability and potential for aggregation.[8]
Q3: How does pH influence the aggregation of this compound functionalized nanoparticles?
A3: The pH of the solution is a critical factor in preventing aggregation. It affects the surface charge of both the nanoparticles and the this compound peptide, influencing electrostatic repulsion.[3] For successful conjugation of thiol-containing peptides like this compound to gold nanoparticles, a pH of around 8 is often optimal for promoting the thiol-gold bond while maintaining stability.[9] A pH near the isoelectric point of the peptide or nanoparticle will minimize electrostatic repulsion and increase the likelihood of aggregation.[3]
Q4: What is PEGylation and how does it help prevent aggregation?
A4: PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of nanoparticles. This creates a hydrophilic, protective layer that provides steric hindrance, physically preventing nanoparticles from getting close enough to aggregate.[10] This "stealth" coating also improves the in vivo stability and circulation time of the nanoparticles by reducing non-specific protein adsorption.[11]
Q5: Can reducing agents like DTT or TCEP be used to prevent aggregation?
A5: Yes, reducing agents can be used strategically to prevent unwanted intermolecular disulfide bond formation. Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) can keep the cysteine residues in their reduced thiol state, preventing them from oxidizing and forming disulfide bridges between nanoparticles.[8][12] However, their use must be carefully controlled, as they can also interfere with the desired intramolecular disulfide bond formation within the this compound peptide or the conjugation chemistry itself. TCEP is often preferred as it is more stable and less reactive with certain coupling chemistries compared to DTT.[13]
Troubleshooting Guides
Problem 1: Nanoparticle aggregation observed immediately after adding this compound peptide.
This is a common issue and often points to problems with the conjugation chemistry or reaction conditions.
| Possible Cause | Explanation | Troubleshooting Steps |
| Intermolecular Disulfide Bond Formation | The four cysteine residues in this compound can rapidly form disulfide bonds between peptides on different nanoparticles, causing immediate cross-linking.[4][5] | 1. Use a Reducing Agent: Add a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the this compound solution before adding it to the nanoparticles to keep the cysteines in their reduced state.[12][13] 2. Optimize Peptide Concentration: Use the lowest effective concentration of this compound to minimize the probability of intermolecular interactions. |
| Incorrect pH | The pH of the nanoparticle suspension may be close to the isoelectric point of the this compound peptide or the nanoparticle itself, minimizing electrostatic repulsion.[3] | 1. Adjust pH: For gold nanoparticles, adjust the pH of the suspension to ~8.0 before adding the peptide to facilitate thiol binding while maintaining colloidal stability.[9] 2. Buffer Selection: Use a buffer with a pH that is far from the isoelectric points of both the nanoparticle and the peptide. |
| High Salt Concentration | High ionic strength buffers can screen the surface charges of the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[3] | 1. Use Low Salt Buffers: During the initial conjugation step, use buffers with low salt concentrations. 2. Purification: After conjugation, nanoparticles can be transferred to higher ionic strength buffers if needed, but the initial reaction should be in a low salt environment. |
Problem 2: Gradual aggregation of nanoparticles observed during storage.
This suggests a long-term instability of the functionalized nanoparticles.
| Possible Cause | Explanation | Troubleshooting Steps |
| Incomplete Surface Coverage | If the nanoparticle surface is not fully covered with this compound and/or a stabilizing agent like PEG, exposed areas can lead to aggregation over time. | 1. Optimize Ligand Concentration: Perform a titration to determine the optimal concentration of this compound and any co-ligands (e.g., PEG) for complete monolayer coverage.[3] 2. Two-Step Functionalization: First, partially passivate the nanoparticle surface with a stabilizing agent like PEG, then introduce the this compound peptide. |
| Oxidation of Free Thiols | Over time, any remaining free thiol groups on the this compound peptides can oxidize and form intermolecular disulfide bonds. | 1. Capping Free Thiols: After the initial conjugation, add a capping agent (e.g., N-ethylmaleimide) to block any remaining free thiol groups. 2. Storage Conditions: Store the functionalized nanoparticles in a deoxygenated buffer or under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. |
| Inadequate Steric/Electrostatic Stabilization | The combination of electrostatic and steric repulsion may not be sufficient to overcome the attractive van der Waals forces between the nanoparticles. | 1. Increase PEG Density/Length: If using PEGylation, increase the density or the molecular weight of the PEG chains to enhance steric hindrance.[14] 2. Optimize Final Buffer: Resuspend the final nanoparticle product in a buffer that maximizes their zeta potential (either highly positive or highly negative) to enhance electrostatic repulsion.[8] |
Quantitative Data Summary
The following tables provide a summary of how different experimental parameters can influence the stability of this compound functionalized nanoparticles. The values are illustrative and may vary depending on the specific nanoparticle system and experimental conditions.
Table 1: Effect of pH on Nanoparticle Stability
| pH | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Observation |
| 4.0 | >1000 (Aggregated) | >0.7 | -5.2 | Severe aggregation, close to isoelectric point. |
| 6.0 | 150 | 0.45 | -15.8 | Some aggregation, suboptimal stability. |
| 7.4 | 85 | 0.25 | -25.3 | Moderately stable. |
| 8.0 | 60 | 0.15 | -35.1 | Stable, optimal for thiol conjugation.[9] |
| 9.0 | 65 | 0.20 | -38.9 | Stable, but higher pH may affect nanoparticle core. |
Table 2: Effect of this compound Concentration on Nanoparticle Aggregation
| This compound to Nanoparticle Molar Ratio | Hydrodynamic Diameter after 1h (nm) | PDI after 1h | % Increase in Diameter |
| 100:1 | 55 | 0.18 | 10% |
| 500:1 | 65 | 0.22 | 30% |
| 1000:1 | 90 | 0.35 | 80% |
| 2000:1 | >500 (Aggregated) | >0.6 | >900% |
Table 3: Comparison of PEGylated vs. Non-PEGylated this compound Nanoparticles
| Nanoparticle Formulation | Initial Hydrodynamic Diameter (nm) | Diameter in 10% Serum after 24h (nm) | PDI in 10% Serum after 24h |
| This compound NP (Non-PEGylated) | 62 | >800 (Aggregated) | >0.8 |
| This compound PEG NP | 75 | 80 | 0.21 |
Experimental Protocols
Protocol 1: Two-Step Functionalization of Gold Nanoparticles with mPEG-SH and this compound
This protocol is designed to minimize aggregation by first stabilizing the nanoparticles with a PEG linker.
-
Nanoparticle Synthesis: Synthesize gold nanoparticles (AuNPs) using a standard citrate (B86180) reduction method to the desired size.
-
PEGylation:
-
Adjust the pH of the AuNP solution to 8.0 using a dilute NaOH solution.
-
Add mPEG-SH (methoxy-polyethylene glycol-thiol) to the AuNP solution at a molar ratio sufficient for partial surface coverage (e.g., 1000:1 PEG:AuNP).
-
Stir the solution for 1-2 hours at room temperature.
-
-
Purification:
-
Centrifuge the PEGylated AuNPs to remove excess mPEG-SH.
-
Resuspend the pellet in a low ionic strength buffer at pH 8.0 (e.g., 2 mM sodium borate).
-
-
This compound Conjugation:
-
Prepare a stock solution of this compound peptide in a deoxygenated buffer containing 0.5 mM TCEP to ensure the cysteine residues are reduced.
-
Add the this compound solution to the PEGylated AuNPs at the desired molar ratio (e.g., 500:1 this compound:AuNP).
-
Stir the mixture overnight at 4°C.
-
-
Final Purification and Characterization:
-
Centrifuge the this compound functionalized AuNPs to remove excess peptide.
-
Resuspend the final product in a suitable storage buffer (e.g., PBS).
-
Characterize the nanoparticles using DLS for size and PDI, zeta potential measurement, and UV-Vis spectroscopy to confirm stability.
-
Protocol 2: Characterization of Nanoparticle Aggregation using DLS
-
Sample Preparation:
-
Dilute a small aliquot of the nanoparticle suspension in the same buffer it is stored in to an appropriate concentration for DLS measurement (this is instrument-dependent).
-
Ensure the sample is well-mixed by gentle vortexing or pipetting.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Place the cuvette with the nanoparticle suspension into the instrument.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).
-
A significant increase in the Z-average and a PDI value above 0.3 are indicative of aggregation.[7]
-
Diagrams
Caption: Workflow for the functionalization of nanoparticles with this compound.
Caption: Logical workflow for troubleshooting nanoparticle aggregation.
Caption: Simplified pathway of this compound targeted nanoparticle uptake by cells.
References
- 1. RGD-HK Peptide-Functionalized Gold Nanorods Emerge as Targeted Biocompatible Nanocarriers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Shrinkage of pegylated and non-pegylated liposomes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of interparticle interactions on size determination of zirconia and silica based systems – A comparison of SAXS, DLS, BET, XRD and TEM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of PEGylation and RGD loading on the targeting properties of radiolabeled liposomal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Independent effect of polymeric nanoparticle zeta potential/surface charge, on their cytotoxicity and affinity to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mstechno.co.jp [mstechno.co.jp]
- 13. agscientific.com [agscientific.com]
- 14. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
RGD-4C solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling RGD-4C solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a cyclic peptide with the amino acid sequence ACDCRGDCFCG.[1] The "RGD" motif (Arginine-Glycine-Aspartic acid) is a key recognition site for integrins, which are cell surface receptors involved in cell adhesion to the extracellular matrix.[2] this compound, being a cyclic peptide, exhibits increased stability and binding affinity for specific integrins, particularly αvβ3, compared to linear RGD peptides.[3] This enhanced affinity makes it a valuable tool for studying integrin-mediated signaling pathways and for developing targeted therapies for diseases like cancer.
Q2: I'm having trouble dissolving my lyophilized this compound peptide in aqueous buffers like PBS. What is causing this?
A2: RGD peptides, including the cyclic this compound, can be challenging to dissolve directly in aqueous buffers.[4] This is often due to a combination of factors including the presence of hydrophobic amino acid residues and the potential for the peptide to form aggregates or secondary structures in solution. The cyclic nature of this compound, while increasing its stability, can also contribute to its complex solubility profile.
Q3: What is the recommended solvent for initially dissolving this compound?
A3: For highly hydrophobic peptides like this compound, it is recommended to first dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[2][4][5] this compound has a high solubility in DMSO.[2] Once fully dissolved in the organic solvent, the aqueous buffer of choice can be gradually added to reach the desired final concentration.
Q4: How should I store my this compound peptide, both in lyophilized and solution form?
A4:
-
Lyophilized Powder: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C, protected from light.[6][7] It is also important to keep the vial tightly sealed to prevent moisture absorption, as some amino acids are hygroscopic.[7]
-
In Solution: It is highly recommended to prepare single-use aliquots of your this compound solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][7] These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Troubleshooting Guide
Issue: this compound fails to dissolve or forms a precipitate in my aqueous buffer.
Root Cause Analysis and Solution Workflow:
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
Quantitative Solubility Data
The solubility of this compound can vary based on the solvent and experimental conditions. The following table summarizes available quantitative data.
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (43.66 mM) | May require brief sonication. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2] |
| Distilled Water | Up to 2 mg/mL | For higher concentrations, the use of an organic solvent co-solvent is recommended.[6] |
| Acetonitrile | Recommended if solubility in distilled water is insufficient. | Specific quantitative data is not readily available, but it is suggested as an alternative to water.[6] |
Experimental Protocols
Protocol for Solubilizing and Reconstituting this compound
This protocol provides a detailed methodology for dissolving lyophilized this compound to prepare a stock solution.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation of moisture.
-
Initial Dissolution in Organic Solvent:
-
Add a small, precise volume of fresh, anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 50 mg/mL).
-
Vortex the vial gently until the peptide is completely dissolved. A clear solution should be observed.
-
If dissolution is slow, brief sonication in a water bath can be applied.
-
-
Dilution in Aqueous Buffer:
-
While gently vortexing, slowly add your desired aqueous buffer (e.g., PBS, pH 7.2) to the concentrated DMSO stock solution.
-
Continue to add the aqueous buffer dropwise until the desired final concentration is reached.
-
-
Final Steps and Storage:
-
For cell-based assays, it is advisable to filter the final solution through a 0.22 µm sterile filter to remove any potential aggregates.
-
Aliquot the final solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
This compound Signaling Pathway
This compound primarily functions by binding to and modulating the activity of integrins, which are transmembrane receptors that mediate cell adhesion and signal transduction. The binding of this compound to integrins can trigger a cascade of intracellular signaling events.
Caption: Simplified signaling pathway initiated by the binding of this compound to integrins.
References
Optimizing linker chemistry for RGD-4C conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker chemistry for RGD-4C conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for targeting?
A1: this compound, also known as ACDCRGDCFCG, is a cyclic peptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence.[1][2] The RGD motif is a primary recognition site for integrins, which are cell adhesion proteins often overexpressed on tumor cells and activated endothelial cells in the tumor neovasculature.[1][3][4] The cyclic structure of this compound, constrained by two disulfide bonds, provides higher binding affinity and selectivity for specific integrins, such as αvβ3, compared to linear RGD peptides.[1] This enhanced affinity and stability make it a valuable ligand for targeted delivery of therapeutic agents or imaging probes to tumors.[2][5][6]
Q2: How does the choice of linker impact my this compound conjugate?
A2: The linker connecting this compound to a payload (e.g., a drug, nanoparticle, or imaging agent) is critical and can significantly influence the conjugate's properties, including:
-
Binding Affinity: The length and flexibility of the linker can affect the ability of the this compound moiety to bind to its target integrin. Inadequate spacing can lead to steric hindrance.[5]
-
Pharmacokinetics and Biodistribution: The linker's chemical nature, such as its hydrophilicity, can alter the conjugate's solubility, circulation half-life, and clearance profile. For instance, hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can improve solubility and prolong circulation time.[7][8][9]
-
Stability: The linker must be stable enough to remain intact in circulation but may be designed to be cleaved at the target site to release the payload.[7][10]
-
Overall Efficacy: An optimized linker ensures that the this compound peptide can effectively guide the conjugate to the target cells, leading to improved therapeutic or diagnostic outcomes.[11]
Q3: What are the most common conjugation chemistries for this compound?
A3: The two most prevalent and robust chemistries for conjugating this compound are:
-
Maleimide-Thiol Chemistry: This method involves the reaction of a maleimide (B117702) group with a thiol (sulfhydryl) group, typically from a cysteine residue.[12][13][14] this compound contains four cysteine residues, making it suitable for this type of conjugation after selective reduction of disulfide bonds or by introducing a free cysteine. This reaction is highly selective for thiols within a specific pH range (6.5-7.5).[13][14]
-
Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC): This is a highly efficient and bioorthogonal reaction between an azide (B81097) and an alkyne.[15][16] Either the this compound peptide or the payload is modified to contain an azide or alkyne group, allowing for a specific and high-yield conjugation reaction with its counterpart.[16][17]
Troubleshooting Guides
Low Conjugation Efficiency
Q: I am observing very low yields for my this compound conjugation reaction. What could be the issue?
A: Low conjugation efficiency is a common problem. Here are some potential causes and solutions categorized by the chemistry used:
For Maleimide-Thiol Chemistry:
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | The optimal pH for the maleimide-thiol reaction is 6.5-7.5.[13][14] At pH below 6.5, the reaction rate is significantly slower. Above pH 7.5, maleimides can react with amines (e.g., lysine (B10760008) side chains) and are more susceptible to hydrolysis.[14] Prepare your reaction buffer in the optimal pH range and verify it before starting the conjugation. |
| Oxidation of Thiols | The free thiol group on your this compound (or payload) can oxidize to form disulfide bonds, rendering it unreactive towards the maleimide. It is crucial to perform the reaction in an oxygen-free environment. This can be achieved by using degassed buffers and flushing the reaction vessel with an inert gas like nitrogen or argon.[18] If necessary, a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can be added to reduce any formed disulfide bonds prior to conjugation.[18] |
| Hydrolysis of Maleimide | Maleimide groups can hydrolyze, especially at pH > 7.5.[14] Always prepare solutions of maleimide-functionalized molecules immediately before use.[14] |
| Presence of Amines or Thiols in Buffer | Buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT) will compete with the intended reaction. Use non-reactive buffers such as phosphate-buffered saline (PBS) or HEPES.[14][18] |
For Click Chemistry (CuAAC):
| Potential Cause | Troubleshooting Steps |
| Copper Catalyst Oxidation | The active catalyst in CuAAC is Copper(I), which can be easily oxidized to the inactive Copper(II) state. Ensure a reducing agent, such as sodium ascorbate (B8700270), is present in the reaction mixture to maintain the copper in its +1 oxidation state.[17] |
| Inadequate Ligand for Copper | The presence of a copper-stabilizing ligand, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can improve reaction efficiency and prevent catalyst degradation. |
| Low Reactant Concentration | Click chemistry reactions are concentration-dependent. If your reactants are too dilute, the reaction rate will be slow. If possible, increase the concentration of your this compound peptide and payload. |
| Impure Reagents | Impurities in your azide- or alkyne-modified molecules can interfere with the reaction. Ensure your starting materials are of high purity. |
Loss of Biological Activity
Q: My this compound conjugate has good purity, but it shows reduced binding to integrins. Why?
A: A loss of biological activity often points to issues with how the conjugation impacts the structure and availability of the this compound peptide.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | The payload may be too close to the RGD motif, physically blocking its interaction with the integrin binding pocket.[5] Introducing a longer or more flexible linker, such as a PEG or a short peptide sequence (e.g., Gly-Gly-Gly), can create the necessary distance.[8][9][11] |
| Conformational Changes | The conjugation process or the linker itself might alter the three-dimensional structure of the this compound peptide, which is crucial for its high-affinity binding. The choice of linker can influence the final conformation. Experiment with linkers of different rigidity and hydrophobicity. |
| Modification of Critical Residues | If your conjugation strategy is not site-specific, you may be modifying amino acids that are essential for integrin binding. Ensure your conjugation chemistry targets a site on the this compound peptide that is distal to the RGD sequence. |
Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation of this compound
This protocol describes a general procedure for conjugating a maleimide-activated payload to a thiol-containing this compound peptide.
Materials:
-
Thiol-modified this compound peptide
-
Maleimide-activated payload
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: Free cysteine or β-mercaptoethanol
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Prepare this compound Solution: Dissolve the thiol-modified this compound peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.
-
(Optional) Reduction of Disulfides: If the this compound peptide has been stored for a prolonged period, add a 2-3 fold molar excess of TCEP to the peptide solution. Incubate for 30 minutes at room temperature to reduce any disulfide bonds.
-
Prepare Payload Solution: Immediately before use, dissolve the maleimide-activated payload in a compatible solvent (e.g., DMSO, DMF) and then dilute it into the reaction buffer.
-
Conjugation Reaction: Add the maleimide-activated payload to the this compound solution at a 1.5 to 5-fold molar excess.
-
Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction vessel should be flushed with nitrogen or argon.
-
Quenching: Add a 100-fold molar excess of free cysteine or β-mercaptoethanol to quench any unreacted maleimide groups. Incubate for 30 minutes.
-
Purification: Purify the this compound conjugate using an appropriate chromatography method to remove unreacted peptide, payload, and quenching reagent.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating an alkyne-modified this compound with an azide-containing payload.
Materials:
-
Alkyne-modified this compound peptide
-
Azide-containing payload
-
Reaction Solvent: A mixture of water and a co-solvent like DMSO or t-butanol
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium Ascorbate solution (e.g., 1 M in water, freshly prepared)
-
Copper Ligand (optional): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
-
Purification system (e.g., HPLC)
Procedure:
-
Prepare Reactant Solution: In a reaction vial, dissolve the alkyne-modified this compound and the azide-containing payload (at a 1:1.2 molar ratio) in the reaction solvent.
-
Add Copper and Ligand (if used): If using a ligand, add TBTA to the reaction mixture. Then, add the CuSO₄ solution to a final concentration of approximately 1 mM.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.
-
Incubation: Mix the reaction thoroughly and incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC or LC-MS.
-
Purification: Once the reaction is complete, purify the this compound conjugate using reverse-phase HPLC to remove the copper catalyst, unreacted starting materials, and byproducts.
Visualizations
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Linker Hydrophilicity Modulates the Anticancer Activity of RGD-Cryptophycin Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. Evaluation of In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maleimide-thiol coupling of a bioactive peptide to an elastin-like protein polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. mdpi.com [mdpi.com]
- 16. bachem.com [bachem.com]
- 17. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 18. biotium.com [biotium.com]
Technical Support Center: RGD-4C In Vivo Applications
This guide provides troubleshooting advice and frequently asked questions for researchers using the RGD-4C (CDCRGDCFC) peptide in in vivo experiments. It focuses on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target receptors for this compound?
A1: The primary targets for this compound are the αvβ3 and αvβ5 integrins, which are often overexpressed on endothelial cells of tumor neovasculature. However, the RGD motif is recognized by at least eight different integrins, including αvβ1, αvβ6, αvβ8, αIIbβ3, α5β1, and α8β1. Off-target binding can occur in tissues that express these alternative integrins, leading to unintended signal or biological effects.
Q2: I'm observing high signal intensity from my this compound conjugate in the kidneys and liver. Is this an off-target effect?
A2: High uptake in the kidneys and liver is a common observation and is primarily due to physiological clearance mechanisms rather than specific off-target binding. This compound, like many small peptides, is subject to renal filtration and clearance. The liver also plays a significant role in clearing peptides and their conjugates from circulation. However, it is crucial to differentiate this physiological uptake from specific, receptor-mediated off-target accumulation.
Q3: How can I distinguish between specific tumor uptake and non-specific or off-target accumulation in vivo?
A3: A standard method to verify targeting specificity is to perform a blocking experiment. This involves co-injecting the this compound conjugate with an excess of unlabeled this compound or a similar competitor peptide. A significant reduction in signal in the target tissue (e.g., tumor) in the blocked group compared to the unblocked group indicates specific, receptor-mediated uptake. If the signal in a suspected off-target organ also decreases, it suggests receptor-mediated off-target binding. Little to no change in uptake in organs like the kidneys after blocking typically confirms that the accumulation is non-specific or related to clearance.
Q4: Can this compound induce biological effects in non-target tissues?
A4: Yes, if this compound binds to integrins on healthy cells, it can potentially trigger intracellular signaling pathways. For example, binding to α5β1 on fibroblasts or αIIbβ3 on platelets could theoretically initiate unintended cellular responses. The physiological consequences depend on the level of peptide accumulation and the specific cellular context. Most studies report minimal toxicity at standard imaging or therapeutic doses, but it remains a critical parameter to assess in any new experimental model.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in non-target tissues | 1. Non-specific binding of the conjugate.2. Inefficient clearance from circulation.3. Off-target receptor binding. | 1. Increase the circulation time before imaging to allow for better clearance.2. Perform a blocking study (See Protocol 2) to assess specificity.3. Consider modifying the linker or payload of your conjugate to alter its pharmacokinetic properties. |
| Low tumor-to-background ratio | 1. Low expression of target integrins (αvβ3/αvβ5) in the tumor model.2. Poor vascularization or high interstitial fluid pressure in the tumor.3. Rapid clearance of the peptide before it can accumulate at the target site. | 1. Confirm target integrin expression levels in your tumor model via IHC or flow cytometry.2. Evaluate tumor perfusion and vascular permeability.3. Use a longer-circulating variant of the peptide or a different delivery strategy. |
| Inconsistent results between animals | 1. Variability in tumor size, growth rate, and vascularity.2. Differences in injection quality (e.g., intravenous vs. interstitial).3. Physiological state of the animals (e.g., age, health). | 1. Standardize the tumor model as much as possible (e.g., use a narrow range of tumor volumes).2. Ensure consistent and accurate intravenous injections.3. Monitor animal health closely and normalize data where appropriate (e.g., % Injected Dose per gram). |
Quantitative Data Summary
Table 1: Comparative Biodistribution of this compound Conjugates in Tumor-Bearing Mice (%ID/g)
| Organ | Targeted (Unblocked) | Blocked (Excess RGD) | Interpretation |
| Tumor | 3.5 ± 0.5 | 1.2 ± 0.3 | ~65% reduction indicates specific uptake. |
| Kidney | 15.0 ± 2.1 | 14.5 ± 1.9 | No significant change; uptake is non-specific/clearance-related. |
| Liver | 4.0 ± 0.6 | 3.8 ± 0.5 | No significant change; uptake is non-specific/clearance-related. |
| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | Low non-specific uptake. |
| Lungs | 1.8 ± 0.4 | 1.1 ± 0.3 | Partial reduction may suggest some specific binding. |
| Data are representative values compiled from typical findings in literature and may vary based on the specific conjugate, animal model, and time point. |
Table 2: Binding Affinity (IC50, nM) of RGD Peptides for Different Integrins
| Peptide | αvβ3 (On-Target) | αvβ5 (On-Target) | α5β1 (Off-Target) | αIIbβ3 (Off-Target) |
| This compound | ~20-50 | ~50-100 | >1000 | >2000 |
| Linear RGD | ~200 | ~500 | ~100 | ~150 |
| Cyclic peptides like this compound generally show higher affinity and selectivity for αvβ3/αvβ5 compared to linear RGD peptides and other integrin subtypes. |
Key Experimental Protocols
Protocol 1: In Vivo Biodistribution Study
-
Preparation: Anesthetize tumor-bearing mice (e.g., with isoflurane).
-
Injection: Inject the radiolabeled or fluorescently-labeled this compound conjugate intravenously via the tail vein. A typical dose is 1-5 MBq for radiotracers or 5-20 nmol for fluorescent probes.
-
Circulation: Allow the conjugate to circulate for a predetermined time (e.g., 1, 4, 24 hours) to achieve optimal target accumulation and background clearance.
-
Euthanasia & Dissection: Euthanize the mice at the designated time point. Dissect key organs (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Quantification: Weigh each organ and measure the signal (e.g., using a gamma counter for radioactivity or an imaging system for fluorescence).
-
Analysis: Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).
Protocol 2: In Vivo Blocking (Competition) Study
-
Preparation: Prepare two groups of tumor-bearing mice: a "Blocked" group and an "Unblocked" control group.
-
Blocking Injection: For the "Blocked" group, intravenously inject a high dose of unlabeled ("cold") this compound peptide (e.g., 10-50 mg/kg) 15-30 minutes prior to injecting the labeled conjugate.
-
Tracer Injection: Inject the labeled this compound conjugate into both groups as described in Protocol 1.
-
Analysis: Perform the biodistribution analysis as described in Protocol 1. Compare the %ID/g in the tumor and other organs between the blocked and unblocked groups to determine the degree of specific, receptor-mediated binding.
Visualizations
Caption: Workflow to differentiate between specific off-target binding and non-specific accumulation.
Caption: Potential on-target vs. off-target signaling pathways activated by this compound binding.
Technical Support Center: Purifying RGD-4C Fusion Proteins
Welcome to the technical support center for the purification of RGD-4C fusion proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the expression and purification of these complex proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying this compound fusion proteins?
A1: The purification of this compound fusion proteins presents several common challenges, primarily stemming from the complex nature of the this compound peptide and its fusion partner. The most frequently encountered issues include:
-
Inclusion Body Formation: this compound fusion proteins are often expressed in E. coli as insoluble aggregates known as inclusion bodies. This necessitates a denaturation and refolding process to obtain the soluble, biologically active protein.
-
Incorrect Disulfide Bond Formation: The this compound motif contains four cysteine residues that must form two specific disulfide bonds for optimal integrin binding affinity.[1] When fused to another protein, which may also contain cysteines, there is a high risk of incorrect disulfide pairing, leading to misfolded, inactive protein.[2]
-
Low Protein Yield: Due to issues with solubility, aggregation during refolding, and losses at various purification steps, the final yield of purified, active this compound fusion protein can be low.
-
Protein Aggregation: Even after refolding, the protein may be prone to aggregation, which can complicate downstream purification steps and affect the final product's stability and activity.
Q2: Why is my this compound fusion protein expressed as inclusion bodies?
A2: The formation of inclusion bodies is a common issue when expressing recombinant proteins in E. coli, particularly for complex proteins like this compound fusions. Several factors contribute to this:
-
High Expression Rate: Strong promoters can lead to a rate of protein synthesis that overwhelms the cellular machinery responsible for proper protein folding.
-
Hydrophobicity: The fusion protein may have exposed hydrophobic patches that promote aggregation into inclusion bodies.
-
Lack of Post-Translational Modifications: E. coli lacks the machinery for many post-translational modifications that may be necessary for the proper folding and stability of the fusion partner.
-
Reducing Cytoplasmic Environment: The cytoplasm of E. coli is a reducing environment, which is not conducive to the formation of disulfide bonds, a critical feature of the this compound peptide.
Q3: How can I improve the solubility of my this compound fusion protein?
A3: Improving the solubility of your this compound fusion protein can be approached in several ways:
-
Optimize Expression Conditions: Lowering the induction temperature (e.g., to 15-25°C) and reducing the inducer concentration (e.g., IPTG) can slow down the rate of protein expression, giving the protein more time to fold correctly.[3]
-
Choice of Fusion Partner: Fusing the this compound peptide to a highly soluble protein partner can enhance the overall solubility of the fusion protein.
-
Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the fusion protein and prevent aggregation.
-
Periplasmic Expression: Targeting the protein to the periplasm of E. coli can be beneficial as the periplasm provides a more oxidizing environment, which is favorable for disulfide bond formation.[4]
Q4: How can I verify that the this compound portion of my purified protein is active?
A4: To confirm the biological activity of the this compound moiety, you can perform functional assays such as:
-
Cell Adhesion Assays: These assays measure the ability of cells that express the target integrin (e.g., αvβ3) to adhere to a surface coated with your purified this compound fusion protein.[4][5]
-
Competitive Binding Assays: These assays assess the ability of your purified protein to compete with a known RGD-containing ligand for binding to the target integrin.[6][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your this compound fusion protein.
Problem 1: Low or No Protein Expression
| Possible Cause | Solution |
| Codon Usage: | The codon usage of your gene may not be optimal for E. coli. |
| Troubleshooting Step: Synthesize a gene with codons optimized for E. coli expression. | |
| Toxicity of the Protein: | The fusion protein may be toxic to the host cells. |
| Troubleshooting Step: Use a tightly regulated expression system (e.g., pBAD) to minimize basal expression. Lower the induction temperature and inducer concentration. | |
| Plasmid Instability: | The expression plasmid may be unstable. |
| Troubleshooting Step: Ensure appropriate antibiotic selection is maintained throughout cell growth. Verify the integrity of the plasmid by restriction digest or sequencing. |
Problem 2: Protein is in Inclusion Bodies
| Possible Cause | Solution |
| High Expression Rate: | Rapid protein synthesis is overwhelming the folding machinery. |
| Troubleshooting Step: Lower the induction temperature (15-25°C) and inducer concentration. Use a weaker promoter or a lower copy number plasmid. | |
| Sub-optimal Culture Medium: | The culture medium may lack components that aid in protein folding. |
| Troubleshooting Step: Supplement the medium with additives like sucrose (B13894) or glycerol, which can act as osmoprotectants and protein stabilizers. | |
| Incorrect Disulfide Bond Formation: | The reducing environment of the cytoplasm prevents proper disulfide bond formation. |
| Troubleshooting Step: Target the protein to the periplasm using a signal peptide. Alternatively, proceed with inclusion body purification and in vitro refolding. |
Problem 3: Low Yield After Refolding
| Possible Cause | Solution |
| Protein Aggregation During Refolding: | The protein is aggregating upon removal of the denaturant. |
| Troubleshooting Step: Optimize the refolding buffer by screening different concentrations of additives like L-arginine, which suppresses aggregation. Perform refolding at a low protein concentration and at a low temperature (4°C).[8] | |
| Inefficient Disulfide Bond Formation: | The redox environment is not optimal for correct disulfide bond formation. |
| Troubleshooting Step: Optimize the ratio of reduced to oxidized glutathione (B108866) (GSH:GSSG) in the refolding buffer. A common starting point is a 10:1 ratio of GSH to GSSG.[9] | |
| Precipitation During Dialysis: | The protein is precipitating during the removal of the denaturant. |
| Troubleshooting Step: Use a stepwise dialysis procedure with gradually decreasing concentrations of the denaturant.[10][11] |
Problem 4: Purified Protein is Inactive or Shows Low Activity
| Possible Cause | Solution |
| Incorrect Disulfide Bonds: | The disulfide bonds in the this compound motif or the fusion partner are not correctly formed. |
| Troubleshooting Step: Optimize the redox shuffling system (GSH/GSSG ratio) and pH of the refolding buffer. Analyze the disulfide bond pattern using mass spectrometry.[1][3] | |
| Misfolded Protein: | The protein is not in its native conformation. |
| Troubleshooting Step: Re-optimize the refolding protocol. Try different refolding methods such as dilution, dialysis, or on-column refolding. | |
| Fusion Tag Interference: | The fusion tag may be sterically hindering the this compound motif from interacting with its receptor. |
| Troubleshooting Step: If possible, cleave the fusion tag from the protein using a specific protease. |
Quantitative Data Summary
The following tables provide a summary of typical yields and key parameters for the purification and refolding of this compound fusion proteins, based on published data.
Table 1: Reported Yields of this compound Fusion Proteins
| Fusion Protein | Expression System | Purification Method | Final Yield | Reference |
| RGD4C-TNF | E. coli | Ammonia sulfate (B86663) precipitation, Ion-exchange chromatography | ~3.9 mg/g cell paste | [2] |
| RGD4C-βL | E. coli | Affinity chromatography, Ion-exchange chromatography | ~9 mg/L of culture | [1] |
Table 2: Typical Parameters for Inclusion Body Refolding
| Parameter | Typical Range/Condition | Purpose |
| Denaturant | 6-8 M Guanidine HCl or Urea | Solubilize inclusion bodies |
| Reducing Agent | 20-100 mM DTT or β-mercaptoethanol | Reduce incorrect disulfide bonds |
| Refolding Method | Dilution or Dialysis | Gradually remove denaturant |
| Protein Concentration | < 0.1 mg/mL | Minimize aggregation |
| Redox System (GSH:GSSG) | 10:1 to 1:1 | Facilitate correct disulfide bond formation |
| Additives | 0.4-1 M L-Arginine, Sucrose, Glycerol | Suppress aggregation |
| pH | 8.0 - 9.0 | Promote disulfide exchange |
| Temperature | 4°C | Slow down aggregation kinetics |
Experimental Protocols
Protocol 1: Inclusion Body Purification and Solubilization
-
Cell Lysis: Resuspend the E. coli cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme (B549824) and DNase I). Lyse the cells by sonication or high-pressure homogenization.
-
Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes) to pellet the inclusion bodies.
-
Washing: Wash the inclusion body pellet multiple times to remove contaminating proteins and cellular debris. A typical wash series includes:
-
Wash 1: Lysis buffer with 1% Triton X-100.
-
Wash 2: Lysis buffer with 1 M NaCl.
-
Wash 3: Lysis buffer without detergent or high salt. Resuspend the pellet thoroughly between each wash step.
-
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant and a reducing agent (e.g., 6 M Guanidine HCl, 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM DTT). Incubate at room temperature with gentle agitation until the pellet is fully dissolved.
-
Clarification: Centrifuge the solubilized protein at high speed to remove any remaining insoluble material.
Protocol 2: Refolding by Dilution
-
Prepare Refolding Buffer: Prepare a large volume of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.5, 500 mM L-Arginine, 3 mM GSH, 0.3 mM GSSG). Chill the buffer to 4°C.
-
Dilution: Slowly add the solubilized protein solution dropwise into the cold, stirring refolding buffer. The final protein concentration should be low (e.g., 0.05-0.1 mg/mL).
-
Incubation: Continue stirring the solution at 4°C for 24-48 hours to allow the protein to refold and form the correct disulfide bonds.
-
Concentration and Diafiltration: Concentrate the refolded protein and exchange it into a suitable buffer for downstream purification using techniques like tangential flow filtration or centrifugal concentrators.
Protocol 3: Cell Adhesion Assay
-
Plate Coating: Coat the wells of a 96-well plate with the purified this compound fusion protein at various concentrations and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block any remaining non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Cell Seeding: Harvest cells that express the target integrin (e.g., HeLa cells for αvβ5) and resuspend them in serum-free medium. Seed the cells into the coated wells.[5]
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Stain the adherent cells with a dye such as crystal violet. Elute the dye and measure the absorbance to quantify the number of attached cells.[12]
Visualizations
Caption: Workflow for purifying this compound fusion proteins from inclusion bodies.
Caption: Simplified integrin αvβ3 signaling pathway initiated by RGD binding.
References
- 1. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Refolding process of cysteine-rich proteins:Chitinase as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Engineering of Bio-Adhesive Ligand Containing Recombinant RGD and PHSRN Fibronectin Cell-Binding Domains in Fusion with a Colored Multi Affinity Tag: Simple Approach for Fragment Study from Expression to Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: RGD-4C and Disulfide Bond Integrity
Welcome to the technical support center for RGD-4C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on the critical role of its disulfide bonds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cyclic peptide with the sequence ACDCRGDCFCG.[1] The core of its activity lies in the Arg-Gly-Asp (RGD) motif, which serves as a primary recognition site for several integrin receptors on the cell surface.[1][2] Integrins are crucial for cell adhesion to the extracellular matrix. By mimicking natural matrix proteins, this compound can bind to integrins, particularly αvβ3 and αvβ5, and influence cell adhesion, migration, and signaling.[3][4][5]
Q2: Why are the disulfide bonds in this compound important for its activity?
This compound contains four cysteine residues that form two internal disulfide bonds.[4][6] These bonds create a constrained, cyclic structure that is essential for its high-affinity binding to integrins.[7][8] This structural rigidity correctly orients the RGD motif for optimal interaction with the integrin binding pocket, leading to significantly higher potency compared to its linear counterpart.[2][7] The cyclic structure also enhances the peptide's stability by protecting it from degradation.[2][9]
Q3: What happens to this compound activity if the disulfide bonds are reduced?
Reduction of the disulfide bonds converts the rigid, cyclic this compound into a flexible, linear peptide.[7] This increased flexibility means the peptide spends less time in the specific conformation required for high-affinity integrin binding.[7] Consequently, the biological activity of this compound is drastically reduced.[10] Studies have shown that the cyclic form of RGD peptides can be up to 200 times more potent than their linear, reduced forms.[2] Treatment with a reducing agent like dithiothreitol (B142953) (DTT) has been shown to abolish the enhanced cell transduction efficacy of this compound-modified molecules.[10]
Q4: What are common reducing agents that can affect this compound?
Common laboratory reducing agents that can break the disulfide bonds in this compound include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[11][12] These reagents are often used in protein and peptide chemistry to cleave disulfide bonds. It is crucial to avoid unintended exposure of this compound to these chemicals during experiments unless reduction is the intended purpose.
Q5: How can I confirm the reduction of disulfide bonds in my this compound sample?
The reduction of disulfide bonds can be confirmed using mass spectrometry. The mass of the reduced peptide will be higher than the oxidized (cyclic) form due to the addition of hydrogen atoms to the resulting thiol groups. Comparing the mass spectra of treated and untreated samples will reveal this shift.[10] Chromatographic methods like RP-HPLC can also be used, as the change in conformation often leads to a change in retention time.[13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no biological activity of this compound in cell-based assays (e.g., cell binding, inhibition of adhesion). | Disulfide bonds are reduced. The peptide may have been inadvertently exposed to reducing agents in buffers or other reagents. The peptide stock may have degraded over time. | 1. Ensure all buffers and solutions are free from reducing agents like DTT or TCEP. 2. Prepare fresh peptide stock solutions in degassed, deionized water.[12] 3. Verify the integrity of the peptide using mass spectrometry. |
| Inconsistent results between experiments. | Partial reduction of this compound. Inconsistent levels of reducing contaminants or variable storage conditions can lead to a mixed population of cyclic and linear peptides. | 1. Strictly control buffer preparation and storage. 2. Aliquot peptide stocks after reconstitution to avoid multiple freeze-thaw cycles.[6] 3. Use the reduced peptide immediately after treatment if the linear form is desired for a control experiment.[12] |
| This compound conjugate (e.g., with a drug or imaging agent) shows reduced targeting efficiency. | Disulfide bonds were compromised during the conjugation process. The chemical conditions used for conjugation may have inadvertently reduced the disulfide bonds. | 1. Review the conjugation chemistry for compatibility with disulfide bonds. Avoid reagents and pH conditions known to promote reduction. 2. Analyze the integrity of the this compound moiety in the final conjugate using mass spectrometry under non-reducing conditions. |
| Difficulty replicating literature-reported binding affinities (IC50 values). | Differences in experimental setup. Cell-based assays are sensitive to cell line, passage number, cell density, incubation time, and the specific integrin expression levels.[5] | 1. Standardize your assay protocol, paying close attention to the details described in the cited literature. 2. Characterize the integrin expression profile of your cell line. 3. Include a positive control with a known binding affinity in your experiments. |
Visualizations and Workflows
Caption: Impact of disulfide bond reduction on this compound conformation and integrin binding.
Caption: Workflow for assessing the impact of disulfide reduction on this compound activity.
Caption: Simplified this compound integrin-mediated signaling pathway.
Quantitative Data Summary
The reduction of disulfide bonds significantly impacts the binding affinity of this compound for its target integrins. The table below summarizes key quantitative data from competitive binding assays. A higher IC50 value indicates lower binding affinity.
| Compound | Integrin Target | Assay System | IC50 Value | Reference |
| Cyclic this compound | αvβ3 | Isolated Receptor | 8.3 nM | [5] |
| Cyclic this compound | αvβ5 | Isolated Receptor | 46 nM | [5] |
| Cyclic this compound | α5β1 | Isolated Receptor | 244 nM | [5] |
| This compound-TNF (conjugate) | αvβ3 | U87MG Cells | 247 ± 32 nM | [14] |
| Cyclic this compound (peptide) | αvβ3 | U87MG Cells | 379 ± 59 nM | [14] |
| Linear RGD Peptides | Various | Various | Generally have significantly higher IC50 values (lower affinity) than cyclic counterparts. The cyclic form can be >200-fold more potent. | [2][4] |
Experimental Protocols
Protocol 1: Reduction of this compound Disulfide Bonds with DTT
This protocol describes a general method for reducing the disulfide bonds in this compound for use as a negative control in activity assays.
Materials:
-
This compound peptide
-
Dithiothreitol (DTT)[11]
-
Phosphate-buffered saline (PBS) or other appropriate buffer (pH 7.0-8.0)[11]
-
Nitrogen or Argon gas (optional, to prevent re-oxidation)
Procedure:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., PBS).
-
Prepare a fresh stock solution of DTT (e.g., 1M in water).[11]
-
Add DTT to the this compound solution to a final concentration of 10-50 mM.[11] The exact concentration may need optimization.
-
Incubate the mixture for 30-60 minutes at 37°C.[13] Incubation at room temperature can also work but may be less efficient.[11]
-
(Optional) To prevent re-oxidation of the newly formed thiol groups, blanket the solution with an inert gas like nitrogen or argon.[13]
-
The reduced, linear this compound is now ready for use in your experiment. It is critical to use the reduced peptide immediately, as the disulfide bonds can reform over time upon exposure to air.[12]
Protocol 2: Competitive Integrin Binding Assay
This protocol outlines a competitive displacement assay to determine the binding affinity (IC50) of intact vs. reduced this compound.
Materials:
-
Integrin-expressing cells (e.g., U87MG human glioblastoma cells, which express high levels of αvβ3)[14]
-
Radiolabeled ligand (e.g., [¹²⁵I]echistatin) or a fluorescently-labeled RGD peptide[14][15]
-
Intact (cyclic) this compound
-
Reduced (linear) this compound (prepared as in Protocol 1)
-
Binding Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 0.5 mM MgCl₂, 1 mM MnCl₂, 0.1% BSA)[15]
-
96-well plates
Procedure:
-
Plate the integrin-expressing cells (e.g., 2 x 10⁵ U87MG cells/well) in a 96-well plate and allow them to adhere.[15]
-
Prepare serial dilutions of the competitor peptides (intact this compound and reduced this compound) in binding buffer.
-
In each well, add a constant, low concentration of the radiolabeled or fluorescent ligand.
-
Add the different concentrations of the competitor peptides to the wells. Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled competitor).
-
Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.[15]
-
Wash the cells several times with cold binding buffer to remove unbound ligand.
-
Quantify the amount of bound ligand in each well using a gamma counter (for radiolabels) or a fluorescence plate reader.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data and calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. Solution structures and integrin binding activities of an RGD peptide with two isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abbiotec.com [abbiotec.com]
- 7. Molecular dynamics study of disulfide bond influence on properties of an RGD peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of platelet aggregation by grafting RGD and KGD sequences on the structural scaffold of small disulfide-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The disulfide bond of an RGD4C motif inserted within the Hi loop of the adenovirus type 5 fiber protein is critical for retargeting to αv -integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. peptide.com [peptide.com]
- 13. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pubs.acs.org [pubs.acs.org]
How to increase the yield of RGD-4C peptide synthesis
Welcome to the technical support center for RGD-4C peptide synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to help optimize synthesis protocols and increase final product yield.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is its synthesis challenging?
The this compound peptide, with a common sequence of H-Ala-Cys-Asp-Cys-Arg-Gly-Asp-Cys-Phe-Cys-Gly-OH (ACDCRGDCFCG), is a potent and selective ligand for αvβ3 and αvβ5 integrins. Its high affinity is conferred by a rigid structure maintained by two specific disulfide bonds (Cys2-Cys10 and Cys4-Cys8).
The synthesis is challenging due to several factors:
-
Complex Structure: It is a cyclic peptide containing four cysteine residues.
-
Disulfide Bridging: Ensuring the correct formation of two specific disulfide bonds over other possible incorrect pairings is a significant hurdle.
-
Side Reactions: The synthesis process is prone to various side reactions, including aggregation, pyroglutamate (B8496135) formation, and aspartimide formation, which can lower the yield and complicate purification.
-
Purification: The presence of closely related isoforms (e.g., incorrect disulfide isomers) can make the final purification step difficult.
Q2: What are the key stages in this compound synthesis where yield can be lost?
Yield loss can occur at multiple stages of the synthesis process:
-
Solid-Phase Peptide Synthesis (SPPS): Incomplete coupling reactions, especially involving sterically hindered amino acids or difficult sequences, can lead to truncated peptides. Peptide aggregation on the resin is another common issue, particularly with hydrophobic residues.
-
Cleavage from Resin: Incomplete cleavage or side reactions caused by the cleavage cocktail can reduce the yield of the linear peptide.
-
Cyclization: This is often a critical and challenging step. Inefficient intramolecular cyclization can lead to the formation of dimers or higher-order oligomers, significantly reducing the yield of the desired monomeric cyclic peptide.
-
Disulfide Bond Formation (Oxidation): Incorrect disulfide bond formation leads to a mixture of isomers that are difficult to separate and result in a low yield of the biologically active peptide.
-
Purification: Yield is invariably lost during HPLC purification. The more impurities present in the crude product, the lower the recovery of the final, high-purity peptide.
Q3: What is the correct disulfide bonding pattern for this compound and why is it important?
The correct and most biologically active disulfide bonding pattern for the this compound peptide (ACDCRGDCFCG) is between the second and tenth cysteine residues (Cys2-Cys10) and between the fourth and eighth cysteine residues (Cys4-Cys8). This double-cyclic structure constrains the peptide's conformation, presenting the core RGD motif in an optimal orientation for high-affinity binding to integrin receptors. Incorrectly folded isomers have significantly lower binding affinity and biological activity.
Q4: Should I perform cyclization on-resin or in solution?
Both on-resin and solution-phase cyclization methods can be used, but on-resin cyclization is often more efficient for preparing cyclic peptides like this compound.
-
On-Resin Cyclization: This approach leverages the principle of "pseudo-dilution," where resin-bound peptide chains are isolated from each other, thus favoring intramolecular cyclization over intermolecular reactions (dimerization). This method can save time, reduce side reactions, and simplify purification.
-
Solution-Phase Cyclization: This is a more traditional method that requires high-dilution conditions to favor the desired intramolecular reaction. While effective, it can be more prone to oligomerization if concentrations are not carefully controlled and may require larger solvent volumes.
Troubleshooting Guides
Solid-Phase Peptide Synthesis (SPPS) Issues
Q: My overall SPPS yield is low after cleavage. What are the common causes and solutions?
A: Low yield from the solid-phase synthesis is a frequent issue stemming from incomplete reactions or aggregation. Below are common causes and potential solutions.
Troubleshooting Low SPPS Yield
| Potential Cause | Description | Recommended Solution(s) |
|---|---|---|
| Incomplete Coupling | The incoming amino acid fails to couple completely to the N-terminus of the growing peptide chain, resulting in truncated sequences. This is common with sterically hindered amino acids or "difficult" sequences. | - Increase reaction time and/or temperature. - Use a more potent coupling reagent. HBTU, HATU, and PyBOP are common choices.- Double couple: Perform the coupling step twice before moving to the next deprotection step. |
| Peptide Aggregation | Hydrophobic peptide sequences can aggregate on the resin, blocking reactive sites and preventing complete coupling and deprotection reactions. | - Switch to a more suitable solvent. N-Methyl-2-pyrrolidone (NMP) is often better than Dimethylformamide (DMF) at solvating aggregating peptides.- Incorporate pseudoproline dipeptides. These temporary structures disrupt secondary structure formation that leads to aggregation.- Use a lower-loading resin to increase the distance between peptide chains. |
| Fmoc-Deprotection Failure | The Fmoc protecting group is not completely removed, preventing the next amino acid from being coupled. | - Increase deprotection time with the piperidine (B6355638) solution.- Ensure the piperidine solution is fresh. Piperidine can degrade over time. |
Q: I'm observing unexpected side products in my mass spectrometry analysis. What could they be?
A: Side reactions are common in SPPS, especially with certain amino acid sequences. The this compound peptide contains aspartic acid, which is particularly prone to side reactions.
Common Side Reactions in Fmoc-SPPS
| Side Reaction | Mass Change (Da) | Common Cause & Sequence | Prevention Strategy |
|---|---|---|---|
| Aspartimide Formation | -18.01 (Loss of H₂O) | Occurs at Asp (D) residues, especially in Asp-Gly or Asp-Ser sequences, catalyzed by the piperidine used for Fmoc deprotection. | - Use a sterically hindered protecting group for the Asp side chain (e.g., OMpe, OBno) instead of the standard OtBu.- Add HOBt to the deprotection solution.- Use DBU/piperidine for faster, more controlled deprotection. |
| Pyroglutamate (pGlu) Formation | -17.03 (Loss of NH₃) | Occurs if Glutamine (Q) is at the N-terminus. The free N-terminal amine attacks the side-chain amide to form a cyclic lactam. | - This is less of a concern for this compound unless the sequence is modified to have an N-terminal Gln.- If needed, use a robust side-chain protecting group for Gln (e.g., Trt) and minimize coupling times. |
| Diketopiperazine (DKP) Formation | Chain termination | Occurs at the dipeptide stage. The free N-terminus of the second amino acid attacks the carbonyl of the first, cleaving the dipeptide from the resin. Prevalent with Pro or Gly residues. | - Synthesize on a 2-chlorotrityl chloride resin, as its steric bulk inhibits this reaction.- Use an in situ neutralization protocol during coupling. |
Disulfide Bond Formation Issues
Q: How can I ensure the correct formation of the two disulfide bonds in this compound?
A: The key is to use a regioselective (directed) strategy involving orthogonal cysteine-protecting groups. This prevents random oxidation and forces the desired Cys2-Cys10 and Cys4-Cys8 pairing.
Orthogonal Cysteine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Condition | Typical Use |
|---|---|---|---|
| Trityl | Trt | Mild acid (e.g., TFA/TIS/H₂O) | Removed during final cleavage. Used for the first disulfide bond pair. |
| Acetamidomethyl | Acm | Iodine (I₂) or Silver Trifluoromethanesulfonate (AgOTf) | Stable to TFA. Used for the second disulfide bond pair, oxidized after the first is formed. |
| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA in DCM) | Can be selectively removed on-resin before final cleavage. |
Workflow for Directed Disulfide Bond Formation
-
Synthesize the linear peptide using orthogonally protected cysteines. For this compound (ACD CR GD CF C**G), you would use:
-
Cys2 and Cys10 protected with Acm .
-
Cys4 and Cys8 protected with Trt .
-
-
Cleave and Cyclize: Perform the cleavage and head-to-tail cyclization of the peptide. The Trt groups will be removed, leaving the thiols on Cys4 and Cys8 free. The Acm groups on Cys2 and Cys10 will remain intact.
-
First Oxidation: Perform the first disulfide bond formation in solution (e.g., via air oxidation at pH 8-8.5) to form the Cys4-Cys8 bond. Purify this single-bridged intermediate.
-
Second Oxidation: Treat the purified intermediate with iodine to remove the Acm groups and concurrently form the second disulfide bond (Cys2-Cys10).
-
Final Purification: Purify the final, correctly bridged this compound peptide by RP-HPLC.
Cyclization and Purification Issues
Q: My cyclization reaction is inefficient, leading to dimers and oligomers. How can I improve it?
A: Dimerization during cyclization is a concentration-dependent intermolecular side reaction. The goal is to favor the intramolecular reaction.
-
On-Resin Cyclization: This is the most effective method to prevent oligomerization due to the pseudo-dilution effect.
-
High Dilution (Solution Phase): If performing cyclization in solution, use a very low peptide concentration (typically 0.1-1 mM). Add the linear peptide slowly to the reaction buffer over several hours to maintain low instantaneous concentrations.
-
Optimize Coupling Reagents: Use efficient coupling reagents for lactamization, such as HATU, HBTU, or PyBOP, with a non-nucleophilic base like DIEA.
Q: I'm having difficulty purifying the final cyclic peptide. Any tips?
A: Purification is challenging when the crude product contains many closely related impurities.
-
Improve Crude Purity: The best purification strategy is to start with a cleaner crude product. Optimize all previous steps (SPPS, cleavage, cyclization, oxidation) to minimize side products.
-
Optimize HPLC:
-
Gradient: Use a shallow gradient of acetonitrile (B52724) (or methanol) in water with 0.1% TFA. A long, shallow gradient (e.g., 0.2-0.5% organic solvent increase per minute) provides better resolution.
-
Column Choice: A high-quality C18 column is standard. If co-elution is an issue, try a different stationary phase, such as C8 or Phenyl-Hexyl.
-
Temperature: Running the HPLC at an elevated temperature (e.g., 40-50°C) can sometimes improve peak shape and resolution.
-
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
This protocol describes a single coupling cycle for adding one amino acid to the resin-bound peptide chain.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF or NMP for at least 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes. Drain.
-
Treat again with 20% piperidine in DMF for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent like HATU (0.95 eq. relative to amino acid) in DMF.
-
Add a base, such as DIEA (2 eq. relative to amino acid), to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol assumes the peptide has been synthesized on a resin that allows for side-chain attachment (e.g., using Fmoc-Asp-OAll as an anchor point).
-
Linear Peptide Synthesis: Synthesize the full linear peptide sequence.
-
N- and C-Termini Deprotection:
-
Remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Selectively remove the C-terminal protecting group (e.g., an Allyl group using Pd(PPh₃)₄).
-
-
Cyclization:
-
Wash the resin extensively to remove deprotection reagents.
-
Add a solution of a coupling reagent (e.g., PyBOP, 3 eq.) and a base (e.g., DIEA, 6 eq.) in DMF/DCM.
-
Allow the cyclization reaction to proceed for 4-24 hours.
-
Monitor the reaction by cleaving a small amount of resin and analyzing via LC-MS.
-
-
Cleavage and Final Deprotection: Once cyclization is complete, wash the resin and proceed with the standard TFA cleavage cocktail to cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups.
Visualizations
Caption: General workflow for the synthesis of this compound peptide.
Caption: Logic diagram for troubleshooting low yield in SPPS.
Technical Support Center: Minimizing Immunogenicity of RGD-4C Fusion Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize the immunogenicity of RGD-4C fusion proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of immunogenicity in this compound fusion proteins?
The immunogenicity of this compound fusion proteins is multifactorial and can be influenced by:
-
T-cell Epitopes: The presence of peptide sequences within the fusion protein that can bind to Major Histocompatibility Complex (MHC) class II molecules and be presented to T-helper cells is a primary driver. This can trigger a cascade of immune responses, leading to the production of anti-drug antibodies (ADAs).
-
B-cell Epitopes: These are regions on the protein surface that can be directly recognized by B-cell receptors, leading to antibody production.
-
Protein Aggregation: Aggregated proteins are a significant concern as they can be more readily taken up by antigen-presenting cells (APCs) and can present repetitive epitopes, leading to a stronger immune response.[1] Factors such as high protein concentration, non-optimal pH, and temperature instability can promote aggregation.[2][3]
-
Post-Translational Modifications (PTMs): Differences in PTMs between the recombinant protein and its endogenous human counterpart can create neo-epitopes that are recognized as foreign by the immune system.
-
Impurities and Contaminants: Contaminants from the expression and purification process, such as host cell proteins (HCPs) or endotoxins, can act as adjuvants and enhance the immune response. For example, lipopolysaccharide (LPS) is a potent immune stimulator.[4]
-
Fusion Junction: The region where the this compound motif is joined to the fusion partner can create novel "junctional epitopes" that may be immunogenic.[5]
Q2: How can I predict the immunogenicity of my this compound fusion protein in silico?
Several computational tools are available to predict the immunogenic potential of a protein by identifying potential T-cell epitopes. These tools can be a valuable first step in assessing immunogenicity risk. Some commonly used platforms include:
-
EpiMatrix: A matrix-based algorithm that predicts T-cell epitopes by scoring peptide sequences for their binding affinity to a panel of common HLA alleles.[6][7]
-
ISPRI Toolkit: A comprehensive in silico platform that can assess the overall immunogenic potential of complex biologics, including fusion proteins, and identify T-cell epitope clusters.[8] It also includes tools like JanusMatrix to evaluate the conservation of identified epitopes with human proteins.[5][8]
-
Deep Learning Models: Newer approaches utilize deep learning to predict the immunogenicity of peptides and the interaction between T-cell receptors and peptide-MHC complexes.[9]
It is important to remember that in silico predictions are not always perfectly correlated with clinical outcomes and should be complemented with in vitro and in vivo experimental validation.[6]
Q3: What are the recommended in vitro assays for assessing the immunogenicity of this compound fusion proteins?
In vitro assays using human immune cells are crucial for evaluating the immunogenic potential of your fusion protein. The most common assays include:
-
Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay: This assay measures the proliferation of T-cells within a mixed population of PBMCs in response to the fusion protein.[4][10] An increase in T-cell proliferation suggests the presence of T-cell epitopes.
-
Dendritic Cell (DC)-CD4+ T-cell Co-culture Assay: This is a more sensitive assay where DCs are first loaded with the fusion protein and then co-cultured with purified CD4+ T-cells. This mimics the natural process of antigen presentation and can provide a more robust assessment of T-cell activation.[11]
-
Cytokine Release Assays: These assays measure the release of specific cytokines (e.g., IL-2, IFN-γ) from immune cells upon stimulation with the fusion protein. The cytokine profile can provide insights into the type of immune response being generated.
Q4: Can the this compound motif itself be immunogenic?
While the RGD motif is a naturally occurring sequence, the context in which it is presented in a fusion protein, particularly the cyclic this compound, can potentially lead to an immune response. One study suggests that altering the peptide structure, for instance by enlarging the peptide ring, may help reduce immunogenicity.[12] Another study indicated that incorporating an RGD motif can enhance the immunogenicity of peptide antigens, which could be a concern for therapeutic proteins.[13]
Troubleshooting Guides
Issue 1: High T-cell proliferation observed in a PBMC assay.
| Possible Cause | Troubleshooting Steps |
| Presence of T-cell epitopes | - Use in silico tools to predict and map potential T-cell epitopes in your fusion protein sequence.[14] - Perform epitope mapping experiments using overlapping peptides to identify immunodominant regions. - Re-engineer the protein to remove or modify identified epitopes through site-directed mutagenesis. Aim to replace immunogenic residues with those that have a lower affinity for MHC binding, while preserving protein structure and function.[14][15] |
| Protein aggregation | - Characterize the aggregation state of your protein sample using techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS).[16] - Optimize formulation conditions (e.g., pH, ionic strength, excipients) to minimize aggregation.[3] - If aggregation is persistent, consider re-engineering the protein to improve its intrinsic stability. |
| Endotoxin (B1171834) contamination | - Test your protein sample for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. - If endotoxin levels are high, use endotoxin removal columns to purify your sample.[4] |
| Host cell protein (HCP) contamination | - Use orthogonal purification methods to remove HCPs. - Quantify HCP levels using an ELISA specific for the expression host. |
Issue 2: Protein aggregation is observed during purification or storage.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal buffer conditions | - Screen a range of pH values and salt concentrations to find conditions that maximize protein solubility and stability. - Include excipients such as sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine) that are known to stabilize proteins. |
| High protein concentration | - Perform purification and storage at the lowest feasible protein concentration. |
| Temperature instability | - Maintain a low temperature (e.g., 4°C) during all purification and handling steps, unless contraindicated for a specific chromatography step.[2] |
| Oxidation of sensitive residues | - If your protein contains sensitive residues like methionine or cysteine, consider adding antioxidants (e.g., methionine) or reducing agents (e.g., DTT, TCEP) to your buffers, being mindful of disulfide bond integrity in this compound. |
Quantitative Data Summary
| Fusion Protein | Deimmunization Strategy | Result | Reference |
| Recombinant Fv-toxin | Elimination of murine T-cell epitopes | Prevention of anti-drug antibody (ADA) formation in mice. | [17] |
| RGD4C-β-lactamase | Fusion to a β-lactamase variant with two T-cell epitopes removed. | No significant human PBMC or mouse splenocyte proliferation compared to the control group. | [8] |
| FPX (Fc-fusion peptide) | N/A (clinical observation) | 37% of subjects developed antibodies after a single injection. An in silico tool (EpiMatrix) had predicted a promiscuous T-cell epitope. | [6] |
Experimental Protocols
PBMC Proliferation Assay
Objective: To assess the potential of an this compound fusion protein to induce T-cell proliferation in a mixed population of human peripheral blood mononuclear cells.
Materials:
-
Cryopreserved human PBMCs from multiple healthy donors
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin)
-
This compound fusion protein (test article), sterile and endotoxin-free
-
Positive control (e.g., Phytohemagglutinin (PHA) or Keyhole Limpet Hemocyanin (KLH))
-
Negative control (vehicle buffer)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet) or [³H]-thymidine
-
96-well round-bottom cell culture plates
Procedure:
-
Thaw cryopreserved PBMCs and wash with complete RPMI medium.
-
Assess cell viability using a method like trypan blue exclusion.
-
Resuspend PBMCs to a final concentration of 1-2 x 10⁶ cells/mL in complete RPMI medium.
-
If using a proliferation dye, label the cells according to the manufacturer's protocol.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of the test article, positive control, or negative control at the desired final concentrations (in triplicate).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5-7 days.
-
If using [³H]-thymidine, add 1 µCi per well during the last 18-24 hours of incubation.
-
Harvest the cells and measure proliferation:
-
For proliferation dyes, analyze by flow cytometry. A decrease in fluorescence intensity indicates cell division.
-
For [³H]-thymidine, harvest cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the Stimulation Index (SI) = (Mean response of test article) / (Mean response of negative control). An SI ≥ 2 is often considered a positive response.
Mouse Splenocyte Proliferation Assay
Objective: To evaluate the immunogenicity of an this compound fusion protein in a murine model.
Materials:
-
Spleens from immunized or naive mice
-
RPMI-1640 medium
-
This compound fusion protein
-
Positive control (e.g., Concanavalin A (ConA))
-
Negative control (vehicle buffer)
-
MTT or [³H]-thymidine for proliferation measurement
-
96-well flat-bottom cell culture plates
Procedure:
-
Aseptically harvest spleens from mice.
-
Prepare a single-cell suspension by gently dissociating the spleens.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the splenocytes with RPMI medium and resuspend to a concentration of 2-5 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well.
-
Add 100 µL of the test article, positive control, or negative control.
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
Measure proliferation using MTT or [³H]-thymidine incorporation.
-
Data Analysis: Calculate the Stimulation Index (SI) as described for the PBMC assay.
Visualizations
Caption: A general workflow for the deimmunization of this compound fusion proteins.
Caption: A troubleshooting decision tree for high immunogenicity of this compound fusion proteins.
Caption: Key strategies for the deimmunization of therapeutic proteins.
References
- 1. Immunogenicity of therapeutic proteins: Influence of aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protein Aggregation and Immunogenicity of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a fusion protein of RGD4C and the β-lactamase variant for antibody-directed enzyme prodrug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. "Clinical validation of the "in silico" prediction of immunogenicity of" by E. Koren, Anne S. De Groot et al. [digitalcommons.uri.edu]
- 7. Frontiers | In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements [frontiersin.org]
- 8. epivax.com [epivax.com]
- 9. iTCep: a deep learning framework for identification of T cell epitopes by harnessing fusion features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PBMC Proliferation Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Preclinical immunogenicity risk assessment of biotherapeutics using CD4 T cell assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RGD motif enhances immunogenicity and adjuvanicity of peptide antigens following intranasal immunization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Strategies to Reduce the Immunogenicity of Recombinant Immunotoxins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating RGD-4C Binding Specificity: A Comparative Guide Using Flow Cytometry
For researchers in drug development and targeted therapies, ensuring the precise binding of targeting moieties to their intended receptors is paramount. The RGD-4C peptide, a cyclic arginine-glycine-aspartic acid peptide containing two disulfide bridges, has emerged as a promising ligand for targeting integrins, particularly αvβ3 and αvβ5, which are often overexpressed in tumor vasculature and various cancer cells. This guide provides a comprehensive comparison of this compound with other RGD-based peptides and details a robust flow cytometry protocol to validate its binding specificity.
Comparative Binding Affinity of RGD Peptides
The binding affinity and specificity of RGD peptides are crucial determinants of their efficacy as targeting agents. The table below summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used RGD peptides against various integrin subtypes. Lower IC50 values indicate higher binding affinity.
| Peptide | Integrin αvβ3 IC50 (nM) | Integrin αvβ5 IC50 (nM) | Integrin α5β1 IC50 (nM) | Integrin αIIbβ3 IC50 (nM) |
| This compound | 8.3[1] | 46[1] | >1000[1] | >10000[1] |
| c(RGDfV) | 1.5[1] | 250[1] | 141[1] | >10000[1] |
| c(RGDfK) | 2.6[2] | - | - | - |
| Linear GRGDSPK | 12.2[1] | 580[1] | 335[1] | >10000[1] |
As the data indicates, this compound exhibits a high affinity for integrin αvβ3 and moderate affinity for αvβ5, while showing low to no affinity for α5β1 and the platelet integrin αIIbβ3.[1] This profile suggests a favorable specificity for tumor-associated integrins. While c(RGDfV) shows a higher affinity for αvβ3, it also has a notable affinity for α5β1. The cyclic nature of this compound and c(RGDfV) generally confers higher stability and binding affinity compared to linear peptides like GRGDSPK.[3]
Experimental Protocol: Validating this compound Binding by Flow Cytometry
Flow cytometry is a powerful technique to quantify the binding of fluorescently labeled peptides to cell surface receptors on a single-cell basis. This protocol outlines the steps to validate the binding specificity of this compound.
Materials:
-
Cells: Integrin-positive cell line (e.g., U87MG human glioblastoma, MDA-MB-231 human breast cancer) and an integrin-negative control cell line.
-
Peptides:
-
Fluorescently labeled this compound (e.g., FITC-RGD-4C).
-
Unlabeled this compound (for competition assay).
-
Unlabeled control peptide (e.g., RAD-4C).
-
Alternative unlabeled RGD peptide for comparison (e.g., c(RGDfK)).
-
-
Buffers and Reagents:
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Binding Buffer (e.g., PBS with 1% BSA and 1 mM MnCl2).
-
Propidium Iodide (PI) or other viability dye.
-
-
Equipment:
-
Flow cytometer.
-
Centrifuge.
-
Incubator.
-
Hemocytometer or automated cell counter.
-
Procedure:
-
Cell Preparation:
-
Culture integrin-positive and integrin-negative cells to 70-80% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
-
Wash cells twice with cold PBS and resuspend in Binding Buffer.
-
Determine cell concentration and viability using a hemocytometer and trypan blue or an automated cell counter. Adjust cell suspension to a final concentration of 1 x 10^6 cells/mL in Binding Buffer.
-
-
Binding Assay:
-
Aliquots of 100 µL of the cell suspension (1 x 10^5 cells) are added to flow cytometry tubes.
-
Add the fluorescently labeled this compound peptide to the cells at various concentrations (e.g., ranging from 0.1 to 1000 nM) to determine saturation binding.
-
For the competition assay, pre-incubate cells with a 100-fold molar excess of unlabeled this compound, c(RGDfK), or the negative control peptide (RAD-4C) for 15 minutes at 4°C. Then, add a fixed, non-saturating concentration of fluorescently labeled this compound.
-
Incubate all samples for 30-60 minutes at 4°C in the dark to prevent internalization.
-
-
Washing:
-
Following incubation, wash the cells twice with 1 mL of cold Binding Buffer to remove unbound peptide. Centrifuge at 300 x g for 5 minutes between washes.
-
-
Staining for Viability:
-
Resuspend the cell pellet in 200 µL of cold PBS.
-
Add a viability dye such as Propidium Iodide (PI) to distinguish live from dead cells.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the live, single-cell population using forward and side scatter (FSC/SSC) and the viability dye signal.
-
Measure the mean fluorescence intensity (MFI) of the gated population for the fluorescently labeled peptide.
-
Data Analysis:
-
For the saturation binding experiment, plot the MFI against the concentration of the fluorescently labeled this compound to determine the dissociation constant (Kd).
-
For the competition assay, compare the MFI of cells incubated with the fluorescent peptide alone to those pre-incubated with the unlabeled competitors. A significant decrease in MFI in the presence of an unlabeled competitor indicates specific binding to the same receptor.
Visualizing the Molecular Context
To better understand the biological implications of this compound binding, it is essential to visualize the downstream signaling pathways and the experimental workflow.
References
- 1. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
RGD-4C vs. Linear RGD Peptides: A Comparative Efficacy Guide
In the landscape of targeted therapeutics and biomedical research, peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif are pivotal for their ability to bind to integrin receptors. These receptors are crucial in cell adhesion, signaling, migration, and survival, and their overexpression in pathological conditions like cancer has made them a prime target for drug delivery and imaging.[1][2][3] This guide provides a detailed comparison of two prominent forms of RGD peptides: the conformationally constrained cyclic RGD-4C and the basic linear RGD peptides.
Structural Differences: The Foundation of Efficacy
The fundamental difference between this compound and linear RGD peptides lies in their conformation, which dictates their interaction with integrins.
-
Linear RGD Peptides: These are the simplest form, consisting of the core RGD sequence, often with flanking amino acids (e.g., GRGDSP).[4] Their flexibility, however, leads to lower binding affinity and susceptibility to rapid degradation by proteases in vivo.[1][4]
-
This compound: This is a cyclic peptide with the sequence ACDCRGDCFCG.[5][6][7] The cyclization is achieved through two disulfide bonds formed between the four cysteine residues.[6][8] This rigid, constrained structure enhances its binding affinity and stability significantly.[1][9]
Figure 1: Structural comparison of Linear RGD and Cyclic this compound peptides.
Performance and Efficacy Comparison
The structural advantages of this compound translate directly into superior performance across key metrics relevant to research and therapeutic applications.
| Performance Metric | Linear RGD Peptides | This compound Peptides | Key Advantages of this compound |
| Binding Affinity | Lower affinity due to high conformational flexibility.[4] | High affinity and selectivity, particularly for αvβ3 and αvβ5 integrins.[6] It is reported to be up to 200-fold more potent than linear peptides.[8][9] | The rigid structure pre-organizes the peptide into a conformation that is optimal for integrin binding, reducing the entropic penalty of binding. |
| In Vivo Stability | Prone to rapid proteolytic degradation, resulting in a short half-life.[1][4] | Significantly more stable due to the cyclic structure which protects against enzymatic cleavage.[9][10] High plasma stability has been observed.[8][11] | Increased resistance to proteases leads to a longer circulation time and sustained bioavailability in vivo. |
| Therapeutic Efficacy | Limited efficacy due to low binding affinity and poor stability.[4] | Enhanced tumor targeting and uptake, leading to improved efficacy of conjugated drugs or imaging agents.[8][12][13] | Superior targeting and stability result in higher accumulation at the target site and more potent therapeutic or diagnostic effects. |
Key Signaling Pathway: Integrin-Mediated Signaling
The binding of RGD peptides to integrins triggers a cascade of intracellular signals that influence cell behavior. Understanding this pathway is crucial for appreciating the downstream consequences of using these peptides.
References
- 1. lifetein.com [lifetein.com]
- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. qyaobio.com [qyaobio.com]
- 5. researchgate.net [researchgate.net]
- 6. Solution structures and integrin binding activities of an RGD peptide with two isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 10. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a fusion protein of RGD4C and the β-lactamase variant for antibody-directed enzyme prodrug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Binding Kinetics of RGD-4C and c(RGDfK) to Integrin Receptors
For Immediate Release
This guide provides a detailed comparison of the binding kinetics of two prominent RGD-containing peptides, RGD-4C and c(RGDfK), to their target integrin receptors. This document is intended for researchers, scientists, and drug development professionals working in the fields of cell adhesion, cancer biology, and targeted therapeutics.
The Arg-Gly-Asp (RGD) sequence is a critical cell recognition motif found in many extracellular matrix proteins, mediating cell adhesion by binding to integrin receptors. Synthetic peptides containing the RGD sequence are valuable tools for studying integrin function and for the development of targeted therapies. This guide focuses on two such peptides: this compound (ACDCRGDCFCG), a cyclic peptide with two disulfide bonds, and c(RGDfK), a well-characterized cyclic pentapeptide. Understanding their comparative binding kinetics is crucial for selecting the appropriate ligand for specific research and therapeutic applications.
Data Presentation: A Head-to-Head Comparison of Binding Affinity
The binding affinities of this compound and c(RGDfK) to various integrin subtypes have been determined using multiple experimental approaches. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd), which are key indicators of binding potency. Lower values indicate higher affinity.
| Ligand | Integrin Subtype | Binding Parameter | Value (nM) | Experimental Method |
| This compound | αvβ3 | IC50 | 8.3[1] | ELISA-like solid-phase binding assay |
| αvβ5 | IC50 | 46[1] | ELISA-like solid-phase binding assay | |
| α5β1 | IC50 | >1000 | ELISA-like solid-phase binding assay | |
| αvβ6 | IC50 | >1000 | ELISA-like solid-phase binding assay | |
| c(RGDfK) | αvβ3 | IC50 | 1.5 - 6 | ELISA-like solid-phase binding assay |
| αvβ3 | Kd | 10.3 ± 1.14 * | MicroScale Thermophoresis (MST) | |
| αvβ3 | Kd | 41.7 * | Fluorescence Correlation Spectroscopy (FCS) | |
| αvβ5 | IC50 | 250 - 503 | ELISA-like solid-phase binding assay | |
| α5β1 | IC50 | 141 - 236 | ELISA-like solid-phase binding assay | |
| αvβ6 | IC50 | 49 - 75 | ELISA-like solid-phase binding assay |
Note: The Kd value of 10.3 nM was determined for the closely related peptide c(RGDyK). The Kd value of 41.7 nM was determined for a monomeric cRGD-Cy5 conjugate.
Based on the available data, both this compound and c(RGDfK) are potent binders to the αvβ3 integrin, with affinities in the low nanomolar range. This compound also demonstrates significant affinity for the αvβ5 integrin. In contrast, c(RGDfK) shows broader reactivity, with notable affinity for αvβ6 and α5β1 integrins in addition to αvβ3.
Experimental Protocols
Competitive Solid-Phase Binding Assay for IC50 Determination
This protocol describes a common method for determining the IC50 value of a test ligand by measuring its ability to compete with a known biotinylated ligand for binding to an immobilized integrin receptor.
Materials:
-
Purified integrin receptor (e.g., αvβ3)
-
Biotinylated ligand (e.g., biotinylated fibronectin or vitronectin)
-
Test ligands (this compound and c(RGDfK))
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the purified integrin receptor (e.g., 1 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by incubating the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Binding: Prepare serial dilutions of the test ligands (this compound and c(RGDfK)) in assay buffer. Add the test ligands to the wells, followed immediately by the addition of a constant concentration of the biotinylated ligand. Incubate for 2-3 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the HRP substrate to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the test ligand concentration. The IC50 value is the concentration of the test ligand that causes a 50% reduction in the binding of the biotinylated ligand.
Surface Plasmon Resonance (SPR) for Kinetic Analysis (Kon, Koff, Kd)
SPR is a label-free technique used to measure the real-time interaction between a ligand and an analyte, allowing for the determination of association (Kon) and dissociation (Koff) rate constants, and the equilibrium dissociation constant (Kd).
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified integrin receptor (ligand)
-
RGD peptides (analyte)
-
Running buffer (e.g., HBS-P+ with Ca2+/Mg2+)
Procedure:
-
Chip Immobilization: Immobilize the purified integrin receptor onto the surface of the sensor chip using standard amine coupling chemistry.
-
System Equilibration: Equilibrate the system with running buffer until a stable baseline is achieved.
-
Analyte Injection: Inject a series of concentrations of the RGD peptide (analyte) over the sensor surface for a defined period to monitor the association phase.
-
Dissociation Phase: Flow running buffer over the sensor surface to monitor the dissociation of the peptide from the integrin.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte from the sensor surface.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the Kon, Koff, and Kd values.
Mandatory Visualization
References
In Vivo Stability of Cyclic RGD Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of therapeutic peptides is a critical determinant of their clinical success, directly influencing dosing frequency, efficacy, and overall pharmacokinetic profile. Cyclic peptides containing the Arg-Gly-Asp (RGD) motif, which target integrin receptors involved in angiogenesis and tumor metastasis, have been a major focus of drug development. Cyclization is a key strategy to overcome the rapid degradation typically seen with linear peptides. This guide provides an objective comparison of the in vivo stability of prominent cyclic RGD peptides, supported by experimental data, detailed protocols, and visual diagrams to aid in the selection and design of peptide-based therapeutics.
Comparative Analysis of In Vivo Stability
Cyclic RGD peptides exhibit significantly enhanced stability in biological matrices compared to their linear counterparts. This increased resilience is attributed to their constrained conformation, which sterically hinders access by proteolytic enzymes. Among cyclic variants, modifications such as N-methylation of the peptide backbone can further augment stability.
The following table summarizes key pharmacokinetic parameters related to the in vivo stability of several well-studied cyclic RGD peptides. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models and methodologies.
| Peptide Derivative | Core Sequence | Animal Model / Species | Plasma Half-life (t½) | Key Findings & Comments |
| Cilengitide (B523762) | c(RGDf(NMe)V) | Human | 2.5 - 5 hours[1][2] | Demonstrates dose-independent and linear pharmacokinetics. The N-methylation on Valine contributes to its high stability. Predominantly eliminated by renal excretion.[1] |
| Rat | 0.24 - 0.50 hours[3] | Shows rapid clearance in rats compared to humans. The volume of distribution is limited, suggesting it remains primarily in the vascular space.[3] | ||
| Mouse | ~0.3 hours[3] | Similar short half-life as observed in rats. Found to be the major component in plasma (>85%), indicating minimal metabolism.[3] | ||
| [¹¹¹In]DOTA-c(RGDfK) | c(RGDfK) | Mouse (xenograft) | Not explicitly stated | Metabolism studies showed the formation of one main metabolite, but the parent tracer was found to be highly stable in vivo.[4] |
| [⁶⁸Ga]Ga-DOTA-E[c(RGDfK)]₂ | c(RGDfK) | Mouse (xenograft) | Not explicitly stated | Showed high in vivo stability, as determined by the presence of the intact radiotracer in urine samples post-injection.[5] |
| [⁶⁴Cu]Cu-cyclam-RAFT-c(RGDfK)₄ | c(RGDfK) | Mouse (xenograft) | Not explicitly stated | Described as having high metabolic stability with rapid blood clearance and predominant renal excretion. |
| cRGD-modified Liposomes | c(RGDfC) | Rat | ~24 hours | The long half-life is attributed to the liposomal carrier, not the peptide itself, demonstrating a strategy to extend circulation time. |
Metabolic Degradation Insights
In vivo metabolism studies of Cilengitide have shown that it is remarkably stable, with the unchanged parent drug being the major component (>85%) found circulating in the plasma of both mice and monkeys.[3] This suggests minimal susceptibility to degradation by plasma and tissue proteases. The primary route of elimination is renal excretion.[1] For other cyclic peptides like derivatives of c(RGDfK), while specific degradation products are not always fully characterized, studies consistently report high metabolic stability in vivo, a crucial feature for their application as imaging agents and therapeutics.[5] The cyclization effectively protects the peptide backbone from widespread enzymatic cleavage.
Experimental Protocols
Accurate assessment of in vivo stability is fundamental to peptide drug development. Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Determination of Plasma Half-life in Animal Models
This protocol outlines a typical procedure for assessing the pharmacokinetics of a cyclic RGD peptide in a rodent model.
-
Animal Model: Healthy male Sprague-Dawley rats (n=3-5 per time point) are used. Animals are housed under standard conditions with free access to food and water.
-
Peptide Administration: The test peptide (e.g., Cilengitide) is administered as a single intravenous (IV) bolus injection via the tail vein at a specified dose (e.g., 2.5 mg/kg).[3]
-
Blood Sampling: Blood samples (~0.2 mL) are collected from the retro-orbital plexus or jugular vein at predetermined time points (e.g., 0.1, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[2]
-
Plasma Preparation: The blood samples are immediately centrifuged (e.g., at 4°C, 3000 x g for 10 minutes) to separate the plasma. The resulting plasma supernatant is transferred to a new tube and stored at -80°C until analysis.
-
Sample Analysis:
-
Plasma proteins are precipitated by adding an organic solvent like acetonitrile (B52724) (ACN).
-
The concentration of the peptide in the plasma supernatant is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[2] This provides high sensitivity and specificity for the parent peptide.
-
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Kinetica). The terminal elimination half-life (t½), clearance (CL), and volume of distribution (Vss) are calculated.[2]
Protocol 2: In Vivo Metabolic Stability Assessment using Radiolabeled Peptides
This protocol is commonly used for imaging agents to ensure the signal corresponds to the intact tracer.
-
Radiolabeling: The cyclic RGD peptide is conjugated with a chelator (e.g., DOTA) and radiolabeled with a radionuclide (e.g., ⁶⁸Ga, ⁶⁴Cu).[5]
-
Animal Model: Athymic nude mice bearing human tumor xenografts (e.g., U87MG human glioma) are utilized to assess stability in a disease-relevant context.[4]
-
Tracer Administration: The radiolabeled peptide is administered via intravenous injection.
-
Sample Collection: At various time points post-injection, urine and blood samples are collected. Tissues of interest (e.g., tumor, kidneys) may also be harvested.
-
Metabolite Analysis:
-
Blood is processed to plasma. Urine and plasma samples, as well as tissue homogenates, are analyzed.
-
Radio-HPLC or Instant Thin-Layer Chromatography (ITLC) is used to separate the intact radiolabeled peptide from potential radiometabolites.[5]
-
The percentage of radioactivity corresponding to the intact tracer is quantified to determine the degree of metabolic stability over time.
-
Visualizations
Signaling and Experimental Workflows
The following diagrams illustrate the targeted biological pathway and a typical experimental workflow for assessing in vivo stability.
References
- 1. In vitro and in vivo drug disposition of cilengitide in animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Angiogenic Activity of Novel c(RGDyK) Peptide-Based JH-VII-139-1 Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
A Researcher's Guide to Quantifying RGD-4C Target Engagement in Animal Models
For researchers, scientists, and drug development professionals, accurately quantifying the engagement of therapeutic and imaging agents with their intended targets in vivo is a critical step in preclinical development. This guide provides a comparative overview of established methods for quantifying target engagement of the integrin-binding peptide RGD-4C in animal models. We present supporting experimental data, detailed protocols, and explore alternative approaches to provide a comprehensive resource for study design and data interpretation.
The cyclic peptide this compound (ACDCRGDCFCG) is a well-characterized ligand that preferentially binds to αv integrins, which are often overexpressed on tumor cells and angiogenic vasculature.[1][2][3] Quantifying the extent to which this compound-conjugated molecules engage these integrin targets in a living animal is paramount for assessing their efficacy and optimizing their design. This guide will focus on three primary methodologies: molecular imaging (PET and Near-Infrared Fluorescence), ex vivo biodistribution analysis, and pharmacodynamic assays.
Comparative Analysis of Quantification Methods
The choice of method for quantifying this compound target engagement depends on the specific research question, available resources, and the nature of the therapeutic or imaging agent being studied. Molecular imaging offers the advantage of non-invasive, longitudinal assessment, while ex vivo biodistribution provides a highly quantitative endpoint. Pharmacodynamic assays measure the biological consequences of target engagement, offering insights into the functional effects of the agent.
| Method | Principle | Key Quantitative Readouts | Advantages | Disadvantages |
| Positron Emission Tomography (PET) Imaging | A radiolabeled this compound conjugate is administered, and a PET scanner detects the gamma rays emitted from positron annihilation, allowing for 3D visualization and quantification of tracer accumulation. | Percent Injected Dose per Gram (%ID/g), Standardized Uptake Value (SUV) | Non-invasive, quantitative, longitudinal studies possible, high sensitivity. | Requires specialized radiolabeling chemistry and a PET scanner, use of ionizing radiation. |
| Near-Infrared Fluorescence (NIRF) Imaging | An this compound conjugate is labeled with a NIR fluorescent dye. An optical imager excites the fluorophore and detects the emitted light, enabling visualization of probe distribution. | Target-to-Background Ratio (TBR), Radiant Efficiency | Non-invasive, no ionizing radiation, relatively high throughput. | Limited tissue penetration depth, less quantitative than PET. |
| Ex Vivo Biodistribution with Gamma Counting | Following administration of a radiolabeled this compound conjugate, animals are euthanized, organs are harvested, weighed, and the radioactivity in each organ is measured using a gamma counter. | Percent Injected Dose per Gram (%ID/g) | Highly quantitative and sensitive, considered a "gold standard" for biodistribution. | Invasive, terminal procedure, provides data at a single time point. |
| Pharmacodynamic (PD) Assays | Measurement of a downstream biological effect resulting from this compound target engagement. | Proliferation Index (e.g., % Ki-67 positive cells), Apoptotic Index (e.g., % TUNEL positive cells), Microvessel Density | Provides information on the functional consequences of target engagement. | Indirect measure of target engagement, can be influenced by other biological factors. |
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from studies utilizing RGD peptides to demonstrate target engagement in animal tumor models.
Table 1: In Vivo Tumor Uptake of RGD Peptides Measured by PET and Ex Vivo Biodistribution
| RGD Conjugate | Animal Model | Tumor Type | Method | Tumor Uptake (%ID/g) at 1h post-injection | Reference |
| 64Cu-DOTA-RGD-4C-TNF | Mouse | U87MG Human Glioblastoma | PET | 8.11 ± 0.88 | [4] |
| 64Cu-DOTA-RGD Tetramer | Mouse | U87MG Human Glioblastoma | PET | ~10 | [5] |
| 18F-FPTA-RGD2 | Mouse | U87MG Human Glioblastoma | PET | 2.1 ± 0.4 | [6] |
| 99mTc-HYNIC-3P-RGD2 | Mouse | U87MG Human Glioblastoma | Gamma Counting | 8.43 ± 3.14 | [7] |
| 111In-DOTA-EB-cRGDfK | Mouse | U-87 MG Glioblastoma | Gamma Counting | ~25 (at 24h) | [8] |
Table 2: In Vitro Binding Affinity of RGD Peptides
| RGD Conjugate | Cell Line | IC50 (nM) | Reference |
| This compound | U87MG | 379 ± 59 | [4] |
| This compound-TNF | U87MG | 247 ± 32 | [4] |
| Cy5.5-RGD Tetramer | U87MG | 12.1 ± 1.3 | [9] |
| RGD Octamer | - | 10 | [5] |
| RGD-SAP | 5637 Bladder Cancer | ~100 | [1] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible and reliable quantification of target engagement. Below are summaries of key experimental protocols.
Experimental Workflow for PET Imaging
Caption: Workflow for quantifying this compound target engagement using PET imaging.
Protocol for PET Imaging and Biodistribution Studies:
-
Radiolabeling: The this compound peptide is first conjugated with a chelator like DOTA. The DOTA-RGD-4C conjugate is then labeled with a positron-emitting radionuclide such as 64Cu or 68Ga. The radiolabeled peptide is purified and its radiochemical purity is assessed.[4][5]
-
Animal Model: Tumor models are established by subcutaneously or orthotopically implanting cancer cells (e.g., U87MG human glioblastoma cells) into immunocompromised mice.[4][9]
-
Administration: A known amount of the radiolabeled this compound conjugate is injected intravenously into the tumor-bearing mice.[9]
-
PET Imaging: At desired time points post-injection (e.g., 0.5, 1, 4, and 24 hours), mice are anesthetized and imaged using a microPET/CT scanner.[4]
-
Image Analysis: PET images are reconstructed and co-registered with CT images for anatomical reference. Regions of interest (ROIs) are drawn on the tumor and various organs to quantify the radioactivity concentration, which is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[4]
-
Ex Vivo Biodistribution (for terminal studies): After the final imaging session, mice are euthanized. Tumors and major organs are excised, weighed, and the radioactivity is measured using a gamma counter. The %ID/g for each tissue is then calculated.[5][9]
-
Blocking Experiment: To confirm target specificity, a separate group of animals is co-injected with an excess of unlabeled RGD peptide along with the radiolabeled tracer. A significant reduction in tumor uptake in the blocked group indicates specific binding to the target integrins.[4][6]
Pharmacodynamic Assays: Ki-67 and TUNEL Staining
To assess the biological impact of this compound target engagement, immunohistochemical staining for markers of proliferation (Ki-67) and apoptosis (TUNEL) can be performed on tumor tissues.
Protocol for Ki-67 and TUNEL Staining:
-
Tissue Collection and Preparation: Following treatment with the this compound conjugate or a control, tumors are excised, fixed in formalin, and embedded in paraffin.[10]
-
Sectioning: 4-5 µm sections of the paraffin-embedded tumors are cut and mounted on slides.[11]
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) washes.[10][12]
-
Antigen Retrieval (for Ki-67): Slides are subjected to heat-induced epitope retrieval in a citrate (B86180) buffer.[12]
-
Permeabilization (for TUNEL): Sections are treated with proteinase K to allow enzyme access to the DNA.[11][13]
-
Staining:
-
Ki-67: Slides are incubated with a primary antibody against Ki-67, followed by a secondary antibody conjugated to an enzyme (e.g., HRP), and then a chromogenic substrate (e.g., DAB).[8][10]
-
TUNEL: Slides are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescently labeled).[5][13][14]
-
-
Counterstaining and Mounting: Slides are counterstained (e.g., with hematoxylin (B73222) for Ki-67 or DAPI for TUNEL) and mounted.[10]
-
Imaging and Quantification: Slides are imaged using a microscope, and the percentage of Ki-67-positive or TUNEL-positive cells is quantified using image analysis software.[14]
RGD-Integrin Signaling Pathway
The binding of this compound to integrins on the cell surface initiates a cascade of intracellular signals that can influence cell proliferation, survival, and migration. A simplified representation of this pathway is shown below.
Caption: Simplified RGD-integrin signaling pathway.
Binding of this compound to αvβ3 integrin can lead to the recruitment and activation of Focal Adhesion Kinase (FAK).[11] Activated FAK can then trigger downstream signaling through pathways such as the PI3K/Akt and MAPK/ERK cascades, which are known to regulate cell proliferation, survival, and migration.[11][15]
Alternative Approaches for Quantifying Target Engagement
While the methods described above are widely used, other advanced techniques offer alternative ways to quantify target engagement in vivo.
-
Bioluminescence Resonance Energy Transfer (BRET): BRET is a proximity-based assay that can be adapted for in vivo imaging. It involves genetically engineering the target protein to express a luciferase (the BRET donor) and using a fluorescently labeled ligand (the BRET acceptor). When the ligand binds to the target, the energy from the luciferase is transferred to the fluorophore, producing a detectable light signal. This technique allows for real-time monitoring of target engagement in living animals.[1][9][15][16][17]
-
Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Tissues or cells are heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot. A shift in the melting curve of the protein in the presence of the ligand indicates target engagement. CETSA can be performed on tissues harvested from treated animals to provide an ex vivo measure of in vivo target engagement.[2][18][19][20][21]
Comparison with Alternative RGD Peptides
This compound is one of many RGD-containing peptides developed for integrin targeting. The choice of peptide can significantly impact binding affinity, specificity, and in vivo pharmacokinetics.
Table 3: Comparison of this compound with an Alternative RGD Peptide
| Feature | This compound (Cyclic) | Linear RGD Peptides (e.g., RWrNM) |
| Structure | Constrained cyclic structure with disulfide bonds. | Flexible linear sequence. |
| Binding Affinity | Generally high affinity due to conformational rigidity.[22] | Can have high affinity, but often lower than optimized cyclic peptides.[23] |
| Synthesis | More complex and costly to synthesize. | Simpler and less expensive to synthesize.[23] |
| In Vivo Stability | Generally more stable against proteolysis. | More susceptible to degradation by proteases. |
| Solubility | Can have limited water solubility. | May offer improved water solubility.[23] |
Conclusion
Quantifying this compound target engagement in animal models is essential for the development of integrin-targeted therapeutics and diagnostics. This guide has provided a comparative overview of key methodologies, including molecular imaging, ex vivo biodistribution, and pharmacodynamic assays. Each method offers distinct advantages and provides complementary information. The choice of the most appropriate technique will depend on the specific goals of the study. By carefully selecting and implementing these methods, researchers can gain valuable insights into the in vivo behavior of this compound-based agents, ultimately accelerating their translation to the clinic.
References
- 1. revvity.com [revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. Detection Ki 67 [bdbiosciences.com]
- 4. Noninvasive Assessment of Tumor Cell Proliferation in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 6. Video: The TUNEL Assay [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. sysy-histosure.com [sysy-histosure.com]
- 9. mdpi.com [mdpi.com]
- 10. Immunohistochemical Staining of Ki67 [bio-protocol.org]
- 11. antbioinc.com [antbioinc.com]
- 12. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 13. clyte.tech [clyte.tech]
- 14. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 15. Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tandfonline.com [tandfonline.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RGD-4C and Other αvβ3 Integrin Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RGD-4C and other prominent αvβ3 integrin ligands, supported by experimental data. This document delves into their binding affinities, structures, and the signaling pathways they modulate, offering a comprehensive resource for selecting the optimal ligand for therapeutic and research applications.
Introduction to αvβ3 Integrin and its Ligands
Integrin αvβ3, a heterodimeric transmembrane receptor, plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression on activated endothelial cells and various tumor cells makes it a prime target for anti-angiogenic and anti-cancer therapies. The recognition of the Arginine-Glycine-Aspartic acid (RGD) sequence by αvβ3 has spurred the development of numerous RGD-containing peptides and other molecules as antagonists. This guide focuses on a comparative analysis of this compound, a cyclic RGD peptide, with other significant αvβ3 integrin ligands, including the peptidomimetic Cilengitide and the monoclonal antibody Etaracizumab.
Comparative Analysis of Binding Affinities
The efficacy of αvβ3 integrin ligands is largely determined by their binding affinity and specificity. The following table summarizes the reported binding affinities (IC50 and Ki values) of this compound, Cilengitide, and other relevant ligands for αvβ3 integrin. Lower values indicate higher binding affinity.
| Ligand | Ligand Type | IC50 (nM) for αvβ3 | Ki (nM) for αvβ3 | Notes |
| This compound (ACDCRGDCFCG) | Cyclic Peptide | ~10 (Isomer dependent)[1] | - | Binding affinity is dependent on the disulfide bond arrangement.[1] |
| Cilengitide (c(RGDfV)) | Cyclic Peptidomimetic | 0.61 - 4[2][3][4] | Subnanomolar[5][6] | Also shows high affinity for αvβ5 integrin.[3][5] |
| Etaracizumab (Abegrin®) | Monoclonal Antibody | - | High Affinity (~200 pM for αv integrins)[7] | A humanized monoclonal antibody that sterically hinders ligand binding.[8] |
| c(RGDyK) | Cyclic Peptide | ~50[9] | - | Commonly used as a monomeric RGD peptide for comparison. |
| Dimeric RGD Peptides | Multimeric Peptide | 52 - 112[10] | - | Dimerization generally increases binding affinity. |
| Tetrameric RGD Peptides | Multimeric Peptide | 7 - 10[10] | - | Tetrameric forms show significantly enhanced binding affinity. |
Structural Comparison
The chemical structures of these ligands are diverse, influencing their binding modes and pharmacokinetic properties.
-
This compound: A cyclic peptide with the sequence ACDCRGDCFCG, featuring two disulfide bridges that constrain its conformation.[11][12][13] The specific arrangement of these bridges is crucial for its high-affinity binding.[1]
-
Cilengitide: A cyclic pentapeptide with the sequence cyclo(Arg-Gly-Asp-D-Phe-NMe-Val).[14][15] The inclusion of a D-amino acid and an N-methylated amino acid enhances its stability and binding affinity.[5]
-
Etaracizumab: A humanized IgG1 monoclonal antibody that targets the αvβ3 integrin.[16][17][18] Its large size and bivalent nature allow for high-avidity binding and steric hindrance of natural ligand interactions.[8]
Signaling Pathways Modulated by αvβ3 Integrin
Upon ligand binding, αvβ3 integrin activates several downstream signaling pathways that are crucial for cell function. Antagonists like this compound, Cilengitide, and Etaracizumab block these pathways, thereby inhibiting processes such as angiogenesis and tumor progression. The primary signaling cascade initiated by αvβ3 involves the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases. This leads to the activation of downstream pathways including the Ras/Raf/MEK/ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is critical for cell survival.[19][20][21][22]
Caption: αvβ3 Integrin Signaling Pathway and Points of Antagonist Intervention.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of αvβ3 integrin ligands.
Solid-Phase Integrin Binding Assay (ELISA-based)
This assay is used to determine the binding affinity of ligands to purified integrin receptors.
Caption: Workflow for a solid-phase integrin binding assay.
Detailed Protocol:
-
Coating: Coat a 96-well microtiter plate with a solution of purified αvβ3 integrin in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Add a constant concentration of a labeled known ligand (e.g., biotinylated vitronectin) mixed with varying concentrations of the competitor ligand (e.g., this compound, Cilengitide) to the wells. Incubate for 2-3 hours at room temperature.
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound ligands.
-
Detection: Add an enzyme-conjugated secondary reagent that binds to the labeled ligand (e.g., streptavidin-HRP for biotinylated ligands) and incubate for 1 hour at room temperature.
-
Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB) and allow the color to develop.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Plot the absorbance against the concentration of the competitor ligand and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Adhesion Assay
This assay measures the ability of a ligand to inhibit cell attachment to an extracellular matrix protein-coated surface.
Caption: Workflow for a cell adhesion assay.
Detailed Protocol:
-
Plate Coating: Coat a 96-well plate with an extracellular matrix (ECM) protein that is a ligand for αvβ3, such as vitronectin or fibronectin, and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with BSA to prevent non-specific cell attachment.
-
Cell Preparation: Harvest cells known to express αvβ3 integrin (e.g., U87MG glioblastoma cells) and resuspend them in a serum-free medium.
-
Ligand Incubation: Pre-incubate the cells with various concentrations of the test ligand (e.g., this compound) for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Seeding: Add the cell-ligand suspension to the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Staining: Fix the remaining adherent cells and stain them with a dye such as crystal violet.
-
Quantification: Solubilize the dye and measure the absorbance to quantify the number of adherent cells. The percentage of inhibition of cell adhesion is then calculated relative to a control without the ligand.
In Vivo Tumor Targeting and Imaging
This protocol outlines a general procedure for evaluating the tumor-targeting ability of labeled αvβ3 integrin ligands in animal models.[23][24][25]
Detailed Protocol:
-
Animal Model: Establish tumor xenografts by subcutaneously or orthotopically injecting human cancer cells that overexpress αvβ3 integrin (e.g., U87MG) into immunocompromised mice (e.g., nude mice). Allow the tumors to grow to a suitable size.
-
Probe Preparation: Label the αvβ3 integrin ligand (e.g., this compound) with a suitable imaging agent, such as a near-infrared (NIR) fluorescent dye (e.g., Cy7) or a radionuclide for PET imaging (e.g., ⁶⁸Ga).[23][24]
-
Probe Administration: Inject the labeled ligand intravenously into the tumor-bearing mice.
-
In Vivo Imaging: At various time points post-injection, perform whole-body imaging of the mice using an appropriate imaging system (e.g., NIR fluorescence imager or PET scanner).
-
Biodistribution Studies (Optional): At the end of the imaging study, euthanize the mice and harvest the tumor and major organs. Measure the radioactivity or fluorescence in each tissue to determine the biodistribution of the labeled ligand.
-
Blocking Study (for specificity): To confirm that the tumor uptake is target-specific, a separate group of mice can be co-injected with an excess of the unlabeled ligand along with the labeled probe. A significant reduction in tumor uptake in the blocked group indicates specific binding.
Conclusion
The choice of an αvβ3 integrin ligand for research or therapeutic development depends on several factors, including the desired binding affinity, specificity, and pharmacokinetic properties. Cyclic RGD peptides like this compound and peptidomimetics such as Cilengitide offer high affinity and specificity in a small molecule format.[1][5] Monoclonal antibodies like Etaracizumab provide very high affinity and a long half-life but may have challenges with tissue penetration.[7][10] Multimeric RGD peptides represent a promising strategy to further enhance binding affinity and tumor targeting.[10] This guide provides a foundational comparison to aid researchers in their selection and application of these important molecules in the ongoing efforts to target αvβ3 integrin in disease.
References
- 1. rcsb.org [rcsb.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 6. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phase I and pharmacokinetic study of etaracizumab (Abegrin), a humanized monoclonal antibody against alphavbeta3 integrin receptor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - 5 mg [anaspec.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cilengitide | C27H40N8O7 | CID 176873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Etaracizumab - Wikipedia [en.wikipedia.org]
- 17. selleckchem.com [selleckchem.com]
- 18. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. αv Integrins in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Integrin signaling in cancer: bidirectional mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. stjohnslabs.com [stjohnslabs.com]
- 25. RGD-Peptide Functionalization Affects the In Vivo Diffusion of a Responsive Trimeric MRI Contrast Agent through Interactions with Integrins - PMC [pmc.ncbi.nlm.nih.gov]
RGD-4C in Combination with Chemotherapy: A Comparative Efficacy Guide
The strategic combination of targeted therapies with conventional chemotherapy holds immense promise for enhancing anti-tumor efficacy and mitigating toxicity. One such targeted approach involves the use of RGD-4C, a cyclic peptide containing the Arginine-Glycine-Aspartic acid (RGD) motif, which selectively binds to αv integrins often overexpressed on tumor cells and neovasculature. This guide provides a comparative overview of the efficacy of this compound and its conjugates in combination with various chemotherapeutic agents across different cancer models, supported by experimental data and methodologies.
Comparative Efficacy of this compound Combination Therapies
The synergistic potential of this compound in combination with chemotherapy has been explored in preclinical models of bladder cancer, glioblastoma, and through targeted nanoparticle delivery systems for drugs like doxorubicin. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Efficacy of this compound Conjugate in Combination with Mitomycin C in an Orthotopic Bladder Cancer Model
| Treatment Group | Median Survival (days) | Increase in Median Survival vs. Control | Statistical Significance (p-value) | Reference |
| Saline (Control) | 35 | - | - | [1] |
| Mitomycin C (MMC) | 42 | 20% | < 0.05 | [1] |
| RGD-SAP | 45 | 28.6% | < 0.01 | [1] |
| RGD-SAP + MMC | 58 | 65.7% | < 0.001 | [1] |
RGD-SAP is a conjugate of this compound and saporin, a ribosome-inactivating protein.
Table 2: Pro-Apoptotic Effect of RGD Peptides in Combination with Paclitaxel (B517696) in Human Glioblastoma Cells (U87MG)
| Treatment Group | Relative Caspase-3 Expression | Relative Caspase-8 Expression | Relative Caspase-9 Expression | Reference |
| Control | 1.0 | 1.0 | 1.0 | [2] |
| Paclitaxel (10 nM) | ~1.5 | ~1.2 | ~1.8 | [2] |
| c(RGDyK) (40 µM) | ~1.8 | ~1.3 | ~2.5 | [2] |
| c(RGDyK) + Paclitaxel | ~2.4 | ~1.5 | ~3.1 | [2] |
| E[c(RGDyK)]₂ (40 µM) | ~2.2 | ~1.8 | ~4.0 | [2] |
| E[c(RGDyK)]₂ + Paclitaxel | ~2.7 | ~2.4 | ~5.0 | [2] |
c(RGDyK) and E[c(RGDyK)]₂ are cyclic RGD peptides. This study demonstrates a synergistic increase in the expression of key apoptosis-mediating enzymes.
Table 3: Tumor Accumulation of RGD-Targeted Doxorubicin Nanoparticles in Tumor-Bearing Mice
| Nanoparticle Formulation | Tumor Drug Accumulation (% of injected dose at 48h) | Reference |
| RGD-Doxorubicin-Nanoparticle | 1.8% | [3] |
This study highlights the ability of RGD to target drug-loaded nanoparticles to the tumor site. While a direct comparison with a non-targeted nanoparticle is not provided in this specific data point, the paper emphasizes the accumulating drug concentrations in the tumor over time.[3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
In Vivo Orthotopic Bladder Cancer Model and Survival Analysis
-
Cell Line: Murine bladder cancer cell line (MB49).
-
Animal Model: Female C57BL/6 mice.
-
Tumor Implantation: 1x10^5 MB49 cells were instilled intravesically into the bladders of anesthetized mice.
-
Treatment Regimen:
-
Treatment was initiated 7 days after tumor implantation.
-
RGD-SAP: Administered intravenously at a dose of 0.75 mg/kg every 3 days for four cycles.
-
Mitomycin C (MMC): Administered intravesically at a dose of 1 mg/kg once a week for three weeks.
-
Combination Group: Received both RGD-SAP and MMC as per the individual treatment schedules.
-
-
Efficacy Assessment: Animal survival was monitored daily, and the data was analyzed using Kaplan-Meier survival curves and the log-rank test to determine statistical significance.[1]
In Vitro Glioblastoma Cell Apoptosis Assay
-
Cell Line: Human glioblastoma cell line (U87MG).
-
Treatment:
-
Cells were pre-treated with low-dose paclitaxel (10 nM) for 12 hours.
-
Following pre-treatment, cells were treated with RGD peptides (c(RGDyK) or E[c(RGDyK)]₂) at a concentration of 40 µM.
-
-
Apoptosis Assessment:
-
The expression levels of caspase-3, caspase-8, and caspase-9 were quantified using a caspase activity assay. This assay typically involves cell lysis followed by incubation with a caspase-specific substrate that releases a fluorescent or colorimetric signal upon cleavage by the active enzyme. The signal intensity is proportional to the caspase activity.[2]
-
Synergy Quantification: The Chou-Talalay Method
To quantitatively assess the synergistic, additive, or antagonistic effects of drug combinations, the Chou-Talalay method is a widely accepted approach.[4][5][6][7][8]
-
Principle: This method is based on the median-effect equation, which linearizes the dose-effect relationship for single and combined drugs.
-
Procedure:
-
Dose-Effect Curves: The cytotoxicity of each drug alone and in combination (at fixed ratios) is determined across a range of concentrations using a cell viability assay (e.g., MTT or SRB assay).
-
Median-Effect Plot: The dose-effect data is transformed and plotted based on the median-effect equation to determine parameters such as the median-effect dose (Dm) and the conformity of the data to the mass-action law (m value).
-
Combination Index (CI) Calculation: A Combination Index (CI) is calculated for different effect levels (e.g., 50%, 75%, 90% cell kill). The CI value determines the nature of the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
-
Software: CompuSyn software is commonly used for these calculations and to generate CI plots and isobolograms.
Signaling Pathways and Mechanisms of Action
The combination of this compound with chemotherapy leverages a multi-pronged attack on cancer cells, targeting both cell survival and proliferation pathways.
RGD-Mediated Targeting and Apoptosis Induction
This compound targets αv integrins, which are crucial for cell adhesion, migration, and survival. By blocking the interaction of these integrins with the extracellular matrix, RGD peptides can disrupt downstream signaling pathways, leading to apoptosis. When combined with chemotherapeutic agents that induce cellular stress and DNA damage, this effect is often amplified.
Caption: Synergistic mechanism of this compound and chemotherapy.
Experimental Workflow for In Vivo Synergy Study
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in combination with a chemotherapeutic agent.
References
- 1. A Novel this compound-Saporin Conjugate Inhibits Tumor Growth in Mouse Models of Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of RGD Compound and Low-Dose Paclitaxel Induces Apoptosis in Human Glioblastoma Cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Bystander Effect of RGD-4C Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The paradigm of targeted cancer therapy is evolving beyond the simple paradigm of "one drug, one target." The heterogeneity of tumors, both in terms of target expression and microenvironment, necessitates therapeutic strategies that can eliminate not only the target cells but also their non-target neighbors. This phenomenon, known as the "bystander effect," is a critical consideration in the development of potent and durable anti-cancer agents. This guide provides a comprehensive overview of the assessment of the bystander effect for RGD-4C targeted therapies, comparing them with other targeted approaches and providing detailed experimental frameworks for their evaluation.
This compound Targeted Therapies: A Primer
This compound is a cyclic peptide containing the arginine-glycine-aspartic acid (RGD) motif, which exhibits high affinity for αv integrins, a family of cell surface receptors frequently overexpressed on tumor cells and angiogenic endothelial cells.[1][2] This makes this compound an excellent targeting moiety for delivering cytotoxic payloads—such as chemotherapeutics, toxins, or radionuclides—directly to the tumor microenvironment. By conjugating a therapeutic agent to this compound, it is possible to increase its local concentration at the tumor site, thereby enhancing its efficacy while minimizing systemic toxicity.
The bystander effect in the context of this compound targeted therapies refers to the ability of the delivered cytotoxic payload to diffuse from the targeted, integrin-expressing cell to adjacent, non-targeted cells, inducing their death. This is particularly crucial for overcoming the challenge of heterogeneous integrin expression within a tumor, where a subpopulation of tumor cells may not express the target integrin and would otherwise escape therapy.
The Mechanism of the Bystander Effect
The bystander effect is contingent on several factors, including the properties of the cytotoxic payload, the nature of the linker connecting the payload to the targeting moiety, and the characteristics of the tumor microenvironment. For a bystander effect to occur, the cytotoxic agent, once released from the this compound conjugate within the target cell, must be able to traverse the cell membrane and enter neighboring cells. Payloads with good membrane permeability are therefore more likely to induce a potent bystander effect.
dot
Caption: Mechanism of the this compound mediated bystander effect.
Comparative Analysis of Targeted Therapies with Bystander Potential
While direct quantitative data on the bystander effect of this compound targeted therapies is limited in the public domain, we can draw comparisons with other targeted platforms, such as antibody-drug conjugates (ADCs), where this phenomenon is well-documented.
| Therapeutic Platform | Targeting Moiety | Typical Payload | Linker | Bystander Effect Potential |
| This compound Conjugates | This compound Peptide | Small molecule drugs (e.g., Doxorubicin), toxins (e.g., Saporin) | Cleavable or non-cleavable | Dependent on payload's membrane permeability. |
| Antibody-Drug Conjugates (ADCs) | Monoclonal Antibody | Highly potent cytotoxins (e.g., MMAE, DXd) | Cleavable (e.g., valine-citrulline) | High, especially with membrane-permeable payloads.[3] |
| CAR-T Cell Therapy | Engineered T-cell receptor | Immune-mediated killing | N/A | Can be mediated by cytokine release. |
Experimental Protocols for Assessing the Bystander Effect
To quantitatively assess the bystander effect of an this compound targeted therapy, two primary in vitro assays are employed: the co-culture assay and the conditioned medium transfer assay.
Co-culture Bystander Assay
This assay directly measures the ability of a drug conjugate to kill target-negative cells when they are in the presence of target-positive cells.
Objective: To quantify the cytotoxicity of an this compound drug conjugate on integrin-negative "bystander" cells when co-cultured with integrin-positive "target" cells.
Materials:
-
Integrin-positive cancer cell line (e.g., U87MG glioblastoma)
-
Integrin-negative cancer cell line (e.g., a variant of the same cell line with knocked-down integrin expression, or a different cell line known to be integrin-negative)
-
Fluorescently labeled integrin-negative cells (e.g., GFP-expressing) for easy identification
-
This compound drug conjugate
-
Control drug (unconjugated payload)
-
Cell culture reagents
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Seeding: Seed the fluorescently labeled integrin-negative cells and unlabeled integrin-positive cells together in multi-well plates at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.
-
Treatment: After allowing the cells to adhere overnight, treat the co-cultures and monocultures with a range of concentrations of the this compound drug conjugate. Include wells treated with the unconjugated payload as a control.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
Analysis:
-
Fluorescence Microscopy: Acquire images of the wells. Quantify the number of viable fluorescent (integrin-negative) cells in the treated co-cultures compared to untreated co-cultures and treated monocultures.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry. The fluorescently labeled integrin-negative cells can be distinguished from the unlabeled integrin-positive cells, allowing for the quantification of viability in each population.
-
-
Data Interpretation: A significant increase in the death of the integrin-negative cells in the co-culture compared to the monoculture at the same drug concentration indicates a bystander effect. The IC50 values for the bystander cells in co-culture versus monoculture can be calculated to quantify the magnitude of the effect.
dot
Caption: Workflow for the co-culture bystander assay.
Conditioned Medium Transfer Assay
This assay is designed to determine if the bystander effect is mediated by soluble factors released from the target cells.
Objective: To assess whether the medium from this compound drug conjugate-treated integrin-positive cells can induce cytotoxicity in integrin-negative cells.
Materials:
-
Same as for the co-culture assay.
Protocol:
-
Prepare Conditioned Medium:
-
Seed integrin-positive cells in culture flasks.
-
Treat the cells with the this compound drug conjugate for a defined period (e.g., 48 hours).
-
Collect the culture medium.
-
Centrifuge and filter the medium to remove any cells and debris. This is the "conditioned medium."
-
-
Treat Bystander Cells:
-
Seed integrin-negative cells in multi-well plates.
-
After cell adherence, replace the standard culture medium with the conditioned medium. As a control, use medium from untreated integrin-positive cells.
-
-
Incubation: Incubate the integrin-negative cells in the conditioned medium for 48-72 hours.
-
Analysis: Assess the viability of the integrin-negative cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Data Interpretation: A significant decrease in the viability of the integrin-negative cells treated with conditioned medium from drug-treated target cells, compared to those treated with medium from untreated target cells, indicates that the bystander effect is mediated by a soluble, cell-permeable factor.
dot
Caption: Workflow for the conditioned medium transfer assay.
Integrin Signaling and its Relevance to the Bystander Effect
Upon binding of an this compound conjugate to αv integrins, a cascade of intracellular signals is initiated. While the primary cytotoxic effect is mediated by the payload, these signaling events can influence the cellular response and potentially the bystander effect. Key signaling pathways activated by integrin engagement include the Focal Adhesion Kinase (FAK) and Src family kinases, which can regulate cell survival, proliferation, and migration.
References
- 1. 3D in vitro co-culture models based on normal cells and tumor spheroids formed by cyclic RGD-peptide induced cell self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
RGD-4C Isomers: A Head-to-Head Comparison of Integrin Binding Affinity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric forms of a targeting ligand is critical for the development of effective and specific therapeutics. This guide provides a head-to-head comparison of the binding affinities of two isomers of the cyclic peptide RGD-4C, supported by experimental data and detailed protocols.
The Arg-Gly-Asp (RGD) motif is a well-established recognition sequence for several integrin receptors, which are transmembrane proteins playing a pivotal role in cell adhesion, signaling, and angiogenesis. The cyclic peptide this compound, with the sequence ACDCRGDCFCG, has been identified as a potent ligand for αv-series integrins. However, the four cysteine residues in its structure can lead to the formation of different disulfide bond isomers, significantly impacting its three-dimensional structure and, consequently, its biological activity.
This guide focuses on the two principal isomers of this compound:
-
RGD-A: The isomer with a 1-4 and 2-3 disulfide bond arrangement.
-
RGD-B: The isomer with a 1-3 and 2-4 disulfide bond arrangement.
Quantitative Comparison of Binding Affinity
The binding activities of the RGD-A and RGD-B isomers have been evaluated through cell attachment inhibition assays. These assays measure the ability of the peptides to inhibit the attachment of cells to a substrate coated with an integrin ligand, such as vitronectin. The results clearly demonstrate a significant difference in the potency of the two isomers.
| Isomer | Peptide Sequence | Disulfide Bonds | Relative Potency | Finding |
| RGD-A | ACDCRGDCFCG | 1-4; 2-3 | ~10-fold more potent | Accounts for most of the αv integrin binding activity[1][2]. |
| RGD-B | ACDCRGDCFCG | 1-3; 2-4 | Less potent | Exhibits significantly lower activity in inhibiting cell attachment[1][2]. |
The difference in binding affinity is attributed to the distinct three-dimensional conformations of the two isomers. Nuclear magnetic resonance (NMR) studies have revealed that the spatial presentation of the critical RGD motif is different in RGD-A and RGD-B, leading to a more favorable interaction of the RGD-A isomer with the binding pocket of αv integrins[1][2].
Experimental Protocols
To enable researchers to replicate and build upon these findings, detailed methodologies for key experiments are provided below.
Inhibition of Cell Attachment Assay
This assay is used to determine the ability of RGD peptides to inhibit cell adhesion to an extracellular matrix protein-coated surface.
Materials:
-
Human breast carcinoma cells (e.g., MDA-MB-435)
-
Vitronectin (or other relevant extracellular matrix protein)
-
RGD-A and RGD-B peptides
-
96-well microtiter plates
-
Cell culture medium (e.g., DMEM)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution
Procedure:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with vitronectin at a concentration of 1 µg/mL in PBS overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Harvest MDA-MB-435 cells and resuspend them in serum-free DMEM.
-
Inhibition: Add the cells to the vitronectin-coated wells in the presence of varying concentrations of RGD-A or RGD-B peptides.
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell attachment.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the attached cells with methanol (B129727) and stain with 0.5% Crystal Violet solution for 10 minutes.
-
Quantification: Wash the wells with water to remove excess stain and solubilize the bound dye with a solubilizing agent (e.g., 10% acetic acid).
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of attached cells.
-
Data Analysis: Plot the percentage of cell attachment against the peptide concentration to determine the inhibitory potency of each isomer.
Visualizations
Integrin Signaling Pathway
Ligand binding to αvβ3 integrin initiates a cascade of intracellular signals that regulate cell survival, proliferation, and migration. The diagram below illustrates the key signaling events following the binding of an RGD-containing ligand.
Caption: αvβ3 Integrin signaling pathway upon RGD ligand binding.
Experimental Workflow: Inhibition of Cell Attachment Assay
The following diagram outlines the key steps in the experimental workflow for the inhibition of cell attachment assay.
Caption: Workflow for the this compound cell attachment inhibition assay.
References
Safety Operating Guide
Navigating the Final Step: A Procedural Guide to RGD-4C Disposal
For researchers and laboratory professionals, the responsible management and disposal of specialized reagents like the RGD-4C peptide are paramount for maintaining a safe and compliant work environment. While specific disposal guidelines for this compound are not publicly available, a comprehensive approach based on general best practices for peptide and chemical waste provides a clear pathway for its safe handling and disposal. This guide offers essential, step-by-step procedural information to ensure the safe and logistical management of this compound waste.
Core Principle: Institutional Compliance
The primary directive for the disposal of any laboratory chemical is strict adherence to the guidelines established by your institution's Environmental Health and Safety (EHS) office.[1][2] These protocols are designed to comply with local, state, and federal regulations. Always consult with your EHS office before implementing any waste disposal procedure.
Step-by-Step Disposal Protocol for this compound
This protocol outlines a general framework for the safe disposal of this compound in solid form (e.g., unused or expired peptide) and in liquid form (e.g., reconstituted solutions, experimental waste).
1. Waste Identification and Segregation:
-
Identify the Waste Stream: Determine if the this compound waste is in solid or liquid form.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[3] It should be kept separate from solvents, acids, and bases to prevent unintended reactions.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound waste.[1]
3. Inactivation of Biological Activity (Recommended):
For a biologically active peptide such as this compound, a chemical inactivation step is recommended to denature the peptide and eliminate its biological activity prior to final disposal.[3]
-
Chemical Inactivation: This method is suitable for both liquid and solid waste. Common inactivating agents include:
-
Heat Inactivation (Autoclaving): While heat can degrade peptides, it is often recommended as a secondary decontamination step after chemical inactivation.[1]
4. Final Disposal:
-
Solid Waste:
-
Collect all solid waste, including empty vials (with labels defaced), contaminated pipette tips, and other labware, in a designated and clearly labeled chemical waste container.[1][3][4]
-
If chemical inactivation was performed, ensure the solid waste is fully decontaminated before placing it in the container.
-
Arrange for pickup and disposal through your institution's EHS-approved waste management vendor.[3]
-
-
Liquid Waste (Post-Inactivation):
-
Even after inactivation and neutralization, do not pour the solution down the drain unless explicitly authorized by your EHS office.[1][4]
-
Transfer the treated liquid waste to a properly labeled hazardous waste container.
-
Ensure the container is securely sealed and stored in a designated satellite accumulation area.
-
Request a waste pickup from your EHS office.[3]
-
| Inactivation Method | Procedure | Minimum Contact Time | Final Disposal Route |
| Chemical (Bleach) | For liquid waste, add a 10% bleach solution to achieve a final bleach-to-waste ratio of at least 1:10. For solid waste, immerse in a 10% bleach solution.[1] | 30 minutes[1] | Chemical Waste[1] |
| Chemical (NaOH) | For liquid waste, add a 1M NaOH solution. Allow the mixture to stand to ensure complete hydrolysis, then neutralize the pH to between 6.0 and 8.0.[3] | 24 hours[3] | Chemical Waste[3] |
| Heat (Autoclave) | Place waste in an autoclave-safe bag or container. For liquid waste, do not seal the container tightly. For solid waste, add a small amount of water. Process at 121°C and 15 psi.[1] | 30-60 minutes[1] | Regular Laboratory Trash (post-inactivation, pending institutional policy)[1] |
Experimental Protocol: Chemical Inactivation of Liquid this compound Waste using Bleach
-
Preparation: In a designated chemical fume hood, quantify the volume of the liquid this compound waste.
-
PPE: Don appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Inactivation: Add a 10% bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10.[1]
-
Incubation: Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation.[1]
-
Neutralization: If required by local wastewater regulations, neutralize the bleach solution.
-
Collection: Transfer the neutralized solution to a designated and clearly labeled chemical waste container.
-
Storage and Disposal: Securely seal the container and store it in a designated satellite accumulation area. Contact your institution's EHS office for waste pickup.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for RGD-4C
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling RGD-4C. Adherence to these protocols is essential for ensuring personal safety and maintaining experimental integrity.
This compound is a cyclic peptide containing the Arg-Gly-Asp sequence, widely utilized in biomedical research to study cellular adhesion and signaling pathways.[1][2] As a lyophilized powder, it is hygroscopic and requires careful handling to prevent degradation and ensure accurate experimental outcomes.[3] While specific toxicity data is limited, it is prudent to treat this compound as potentially hazardous and minimize exposure.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate risks of exposure, a combination of personal protective equipment and engineering controls is mandatory.
| Equipment/Control | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | Protects eyes from dust particles and splashes. |
| Hand Protection | Disposable nitrile gloves | Prevents skin contact. Double gloving is recommended. |
| Body Protection | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator or dust mask | Recommended when weighing and handling the lyophilized powder to prevent inhalation. |
| Engineering Control | Chemical fume hood or ventilated enclosure | Minimizes inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is crucial for safety and research accuracy.
Receiving and Storage
-
Inspection: Upon receipt, inspect the packaging for any signs of damage.
-
Storage: Store the lyophilized peptide at -20°C in a tightly sealed container.[3][4][5] To prevent moisture absorption, place the container inside a desiccator. Protect from light.
Handling and Reconstitution
Preparation:
-
Before opening, allow the vial to warm to room temperature inside a desiccator to prevent condensation.[3]
-
All handling of the lyophilized powder should be conducted within a chemical fume hood or other ventilated enclosure.
Weighing and Reconstitution:
-
Wear all required PPE, including a respirator or dust mask.
-
Quickly weigh the desired amount of this compound.
-
Immediately reseal the container, purging with an inert gas like nitrogen or argon if possible, especially for long-term storage.[3]
-
Reconstitute the peptide in the appropriate sterile buffer or solvent as per your experimental protocol.
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Disposal Plan
All materials that come into contact with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be treated as chemical waste.
-
Collection: Collect all this compound waste in a designated, leak-proof container that is clearly labeled as "Hazardous Chemical Waste" and specifies the contents.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.[6][7]
References
- 1. This compound|CAS 332179-76-7|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 4. This compound - 5 mg [anaspec.com]
- 5. This compound - 5 mg [eurogentec.com]
- 6. gzlabfurniture.com [gzlabfurniture.com]
- 7. puretidestherapy.com [puretidestherapy.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
